2-(6-Chloropyridazin-3-yl)-5-methyl-1,3,4-oxadiazole
Description
Properties
IUPAC Name |
2-(6-chloropyridazin-3-yl)-5-methyl-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN4O/c1-4-9-12-7(13-4)5-2-3-6(8)11-10-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPTXWDLUPLSVDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80677577 | |
| Record name | 3-Chloro-6-(5-methyl-1,3,4-oxadiazol-2-yl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80677577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
960492-59-5 | |
| Record name | 3-Chloro-6-(5-methyl-1,3,4-oxadiazol-2-yl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80677577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 2-(6-Chloropyridazin-3-yl)-5-methyl-1,3,4-oxadiazole
Introduction
In the landscape of medicinal chemistry and drug development, the strategic combination of privileged heterocyclic scaffolds is a cornerstone of modern molecular design. This guide provides a comprehensive overview of the synthesis and characterization of 2-(6-Chloropyridazin-3-yl)-5-methyl-1,3,4-oxadiazole , a molecule that marries the potent pharmacophores of pyridazine and 1,3,4-oxadiazole. The pyridazine ring is a well-established motif in a variety of biologically active compounds, exhibiting a wide range of activities including antihypertensive, cardiotonic, antiviral, and anticancer effects[1]. Similarly, the 1,3,4-oxadiazole ring is a bioisostere for amide and ester functionalities, often enhancing metabolic stability and modulating pharmacokinetic properties[2][3]. The strategic fusion of these two heterocycles in the title compound presents a compelling case for its investigation as a novel therapeutic agent. This document will serve as a technical resource for researchers and professionals in the field, offering a detailed synthetic protocol, a thorough characterization workflow, and insights into the potential applications of this promising molecule.
Synthetic Pathway and Experimental Protocols
The synthesis of this compound is most efficiently achieved through a multi-step sequence commencing with a suitable 6-chloropyridazine-3-carboxylic acid derivative. The overall synthetic strategy hinges on the formation of a key intermediate, 6-chloropyridazine-3-carbohydrazide, followed by a cyclization reaction to construct the 1,3,4-oxadiazole ring.
Caption: Synthetic workflow for this compound.
Step 1: Synthesis of Methyl 6-chloropyridazine-3-carboxylate
The initial step involves the esterification of 6-chloropyridazine-3-carboxylic acid. The use of thionyl chloride (SOCl₂) to form the acyl chloride in situ, followed by reaction with methanol, is a standard and high-yielding method for this transformation.
Protocol:
-
To a stirred suspension of 6-chloropyridazine-3-carboxylic acid (1 equivalent) in anhydrous methanol (10 volumes), add thionyl chloride (1.2 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and evaporate the solvent under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 10 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford methyl 6-chloropyridazine-3-carboxylate as a solid.
Step 2: Synthesis of 6-Chloropyridazine-3-carbohydrazide
The methyl ester is then converted to the corresponding carbohydrazide via reaction with hydrazine hydrate. This is a crucial step to introduce the nucleophilic nitrogen required for the subsequent cyclization.
Protocol:
-
Dissolve methyl 6-chloropyridazine-3-carboxylate (1 equivalent) in ethanol (10 volumes).
-
Add hydrazine hydrate (3 equivalents) to the solution.
-
Reflux the reaction mixture for 8-12 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature, and the product will precipitate out of the solution.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to obtain 6-chloropyridazine-3-carbohydrazide.
Step 3: Synthesis of this compound
The final step is the cyclization of the carbohydrazide to form the 1,3,4-oxadiazole ring. Refluxing with acetic anhydride serves the dual purpose of providing the acetyl group for the formation of a diacylhydrazine intermediate and acting as a dehydrating agent to facilitate the cyclization.
Protocol:
-
Suspend 6-chloropyridazine-3-carbohydrazide (1 equivalent) in acetic anhydride (5-10 volumes).
-
Reflux the mixture for 3-5 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into ice-cold water with stirring.
-
The solid product will precipitate.
-
Filter the precipitate, wash thoroughly with water to remove excess acetic acid, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended:
Caption: Workflow for the characterization of the final product.
Expected Spectroscopic Data
The following tables summarize the expected data based on the known spectral characteristics of the pyridazine and 1,3,4-oxadiazole moieties[4][5].
Table 1: Expected ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.2 - 8.0 | d | 1H | Pyridazine-H |
| ~7.8 - 7.6 | d | 1H | Pyridazine-H |
| ~2.6 | s | 3H | -CH₃ |
Table 2: Expected ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=N (Oxadiazole) |
| ~162 | C-O (Oxadiazole) |
| ~155 | C-Cl (Pyridazine) |
| ~150 | C-N (Pyridazine) |
| ~128 | CH (Pyridazine) |
| ~125 | CH (Pyridazine) |
| ~11 | -CH₃ |
Table 3: Expected IR Data (KBr, cm⁻¹)
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | C-H stretching (aromatic) |
| ~2950-2850 | C-H stretching (aliphatic) |
| ~1610-1580 | C=N stretching (pyridazine and oxadiazole rings) |
| ~1550-1500 | C=C stretching (aromatic) |
| ~1250-1200 | C-O-C stretching (oxadiazole ring) |
| ~850-800 | C-Cl stretching |
Table 4: Expected Mass Spectrometry Data
| m/z | Assignment |
| ~196/198 | [M]⁺/[M+2]⁺ (presence of Chlorine isotope) |
Potential Applications and Biological Significance
The convergence of the pyridazine and 1,3,4-oxadiazole scaffolds in a single molecule suggests a rich potential for diverse biological activities. Numerous derivatives of 1,3,4-oxadiazole have been reported to possess a wide array of pharmacological properties, including antimicrobial, anti-inflammatory, analgesic, anticonvulsant, and anticancer activities. The pyridazine core is also a key component in many agrochemicals and pharmaceuticals[1]. The title compound is therefore a prime candidate for screening in various biological assays.
Caption: Potential biological activities derived from the molecule's core structures.
Conclusion
This technical guide outlines a robust and reproducible synthetic route for this compound, along with a comprehensive plan for its characterization. The synthesis is based on well-established chemical transformations, ensuring its accessibility to researchers with a standard background in organic synthesis. The presented characterization data, while predictive, is grounded in the extensive literature on related heterocyclic systems and provides a solid framework for the structural elucidation of the target molecule. Given the significant biological activities associated with both the pyridazine and 1,3,4-oxadiazole moieties, this compound represents a valuable asset for screening libraries and a promising starting point for the development of novel therapeutic agents.
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Biological activity of 2-(6-Chloropyridazin-3-yl)-5-methyl-1,3,4-oxadiazole derivatives
An In-Depth Technical Guide to the Biological Activity of 2-(6-Chloropyridazin-3-yl)-5-methyl-1,3,4-oxadiazole Derivatives
This guide provides a comprehensive technical overview of the synthesis, predicted biological activities, and therapeutic potential of the novel heterocyclic scaffold, this compound. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes established principles from related compounds to build a predictive framework for this specific molecular class. We will explore the rationale behind its design, plausible synthetic routes, and detailed protocols for evaluating its potential as an antimicrobial, antifungal, and anticancer agent.
Introduction: The Rationale for a Hybrid Scaffold
In the landscape of medicinal chemistry, the strategic combination of known pharmacophores into a single molecular entity—a concept known as molecular hybridization—is a powerful tool for developing novel therapeutic agents. This approach is predicated on the hypothesis that a hybrid molecule may exhibit synergistic or additive biological effects, improved potency, or a novel mechanism of action compared to its constituent parts. The title compound, this compound, is a prime example of such a design strategy, integrating two highly privileged heterocyclic systems: pyridazine and 1,3,4-oxadiazole.
The pyridazine ring is a foundational structure in numerous biologically active compounds, demonstrating a vast spectrum of activities including antiviral, anti-inflammatory, antimicrobial, and anticancer properties.[1] The 1,3,4-oxadiazole moiety is equally significant, recognized for its metabolic stability and its role as a bioisostere for amide and ester functionalities, which can enhance ligand-receptor interactions.[2] Derivatives of 1,3,4-oxadiazole are well-documented to possess potent antibacterial, antifungal, anticancer, and anti-inflammatory activities.[3][4]
By covalently linking these two scaffolds, we create a novel chemical entity with a unique electronic and steric profile. The 6-chloro substituent on the pyridazine ring serves not only as a key modulator of electronic properties but also as a versatile synthetic handle for further derivatization, allowing for the exploration of structure-activity relationships (SAR). This guide will therefore provide a predictive analysis of the biological potential of this hybrid scaffold, grounded in the extensive literature of its parent heterocycles.
Proposed Synthetic Pathway and Characterization
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is well-established in the literature. A common and efficient method involves the oxidative cyclization of an acylhydrazone, which itself is formed from the condensation of a hydrazide with an aldehyde.[3][5] An alternative robust pathway, which we propose here, involves the cyclodehydration of a diacylhydrazine intermediate.
The logical starting materials for the target compound are 6-chloropyridazine-3-carbohydrazide and acetic anhydride. The proposed workflow is outlined below.
General Synthetic Workflow
The synthesis can be envisioned as a two-step process starting from a commercially available or readily synthesized pyridazine ester.
Figure 1: Proposed synthetic workflow for the target compound.
Detailed Experimental Protocol (Predictive)
-
Synthesis of 6-Chloropyridazine-3-carbohydrazide: A mixture of methyl 6-chloropyridazine-3-carboxylate (1 eq.) and hydrazine hydrate (1.5 eq.) in ethanol is refluxed for 4-6 hours.[1] The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting solid precipitate is filtered, washed with cold ethanol, and dried to yield the hydrazide intermediate.
-
Synthesis of this compound: The 6-chloropyridazine-3-carbohydrazide (1 eq.) is added to an excess of acetic anhydride (5-10 eq.) and the mixture is refluxed for 3-5 hours.[6] After completion (monitored by TLC), the excess acetic anhydride is removed under reduced pressure. The residue is then poured into ice-cold water, and the resulting precipitate is filtered, washed thoroughly with water, and purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the final product.
-
Structural Characterization: The synthesized compound's structure must be confirmed using standard spectroscopic techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to verify its molecular weight and elemental composition.[7]
Predicted Biological Activities and Evaluation Protocols
Based on the extensive bioactivity profiles of pyridazine and 1,3,4-oxadiazole derivatives, the target scaffold is predicted to exhibit significant antimicrobial, antifungal, and anticancer properties.[8][9]
Antimicrobial and Antifungal Activity
Both parent heterocycles are cornerstones of many antimicrobial agents.[10][11] The combination of a halogenated pyridazine with the stable oxadiazole ring suggests a strong potential for activity against a range of bacterial and fungal pathogens.
Figure 2: Standard workflow for MIC/MFC determination.
This protocol is based on the broth microdilution method recommended by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation: A stock solution of the test compound is prepared in dimethyl sulfoxide (DMSO). A 96-well microtiter plate is filled with appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Serial Dilution: The compound stock solution is serially diluted across the plate to achieve a range of final concentrations (e.g., from 256 µg/mL down to 0.5 µg/mL).
-
Inoculation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared and added to each well.[12][13]
-
Controls: Positive (media + inoculum, no drug) and negative (media only) controls are included. A standard antibiotic (e.g., Ciprofloxacin) or antifungal (e.g., Fluconazole) is run in parallel as a reference.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 24 hours at 37°C for bacteria).
-
Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[14] For fungi, the minimum fungicidal concentration (MFC) can be determined by sub-culturing from the clear wells onto agar plates.[12]
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
| N-(1,3,4-oxadiazol-2-yl)benzamides | S. aureus (MRSA) | 4 - 16 | [14] |
| Pyrazine-oxadiazole hybrids | B. subtilis | Moderate to Excellent | [11] |
| 1,3,4-Oxadiazole (LMM11) | C. albicans | 32 | [12] |
| 1,3,4-Oxadiazole (LMM6) | C. albicans | 8 - 32 | [15] |
| 3-acetyl-1,3,4-oxadiazoline (37) | S. epidermidis | 0.48 | [6] |
Anticancer Activity
The 1,3,4-oxadiazole scaffold is present in numerous compounds investigated for their anticancer properties.[16][17] Their mechanisms of action are diverse and include the inhibition of crucial cellular targets like kinases (e.g., VEGFR), telomerase, and tubulin polymerization.[18][19][20] The pyridazine core also contributes to cytotoxic activity.
Many heterocyclic compounds exert their anticancer effects by inhibiting protein kinases that are overactive in cancer cells, such as Vascular Endothelial Growth Factor Receptor (VEGFR), which is critical for tumor angiogenesis.[19]
Figure 3: Simplified VEGFR-2 signaling pathway and potential point of inhibition.
The MTT assay is a colorimetric method used to assess the cytotoxic effect of a compound on cancer cell lines.
-
Cell Seeding: Human cancer cell lines (e.g., MCF-7 breast cancer, HT-29 colon cancer) are seeded into a 96-well plate and allowed to adhere overnight.[18]
-
Compound Treatment: The cells are treated with various concentrations of the test compound (and a vehicle control, e.g., DMSO) and incubated for a set period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.
-
Solubilization: After a few hours of incubation, a solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of compound required to inhibit cell growth by 50%) is determined by plotting a dose-response curve.
| Compound Class | Cell Line | Activity (IC₅₀) | Potential Target | Reference |
| Pyridine-oxadiazole analogues | HepG2 (Liver) | < 10 µM | Telomerase | [19] |
| 1,3,4-Oxadiazole thioethers | HepG2 (Liver) | 0.7 µM | Thymidylate Synthase | [16] |
| Phenylpiperazine-oxadiazoles | HepG2 (Liver) | Potent | FAK | [19] |
| 2,5-disubstituted 1,3,4-oxadiazoles | HCT-116 (Colon) | 0.28 µM | HDAC1 | [16] |
| 2,5-diaryl-1,3,4-oxadiazoles | MDA-MB-231 (Breast) | Potent | STAT3 (predicted) | [18] |
Conclusion and Future Directions
The this compound scaffold represents a rationally designed hybrid molecule with significant therapeutic potential. By leveraging the well-documented biological activities of its constituent pyridazine and 1,3,4-oxadiazole rings, we can confidently predict a strong likelihood of potent antimicrobial, antifungal, and anticancer properties. The presence of a chloro-substituent provides a valuable avenue for future medicinal chemistry efforts, allowing for the generation of a library of derivatives to probe structure-activity relationships and optimize for potency, selectivity, and pharmacokinetic properties.
The immediate next steps for researchers in this area are clear:
-
Synthesis and Confirmation: Execute the proposed synthesis and rigorously confirm the structure of the novel compound.
-
Broad-Spectrum Screening: Perform the in-vitro assays detailed in this guide (MIC, MTT) against a diverse panel of bacterial, fungal, and cancer cell lines to establish a baseline activity profile.
-
Mechanism of Action Studies: For promising "hits," conduct further assays to elucidate the specific molecular targets (e.g., kinase inhibition assays, cell cycle analysis).
-
SAR-driven Optimization: Systematically modify the core structure to develop analogs with improved therapeutic indices.
This guide provides the foundational knowledge and experimental framework necessary to unlock the potential of this promising class of compounds, paving the way for the development of next-generation therapeutic agents.
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An In-depth Technical Guide to 2-(6-Chloropyridazin-3-yl)-5-methyl-1,3,4-oxadiazole (CAS 960492-59-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(6-chloropyridazin-3-yl)-5-methyl-1,3,4-oxadiazole, a heterocyclic compound of interest in medicinal chemistry. Given the limited publicly available data on this specific molecule, this guide synthesizes information on its fundamental properties while extensively leveraging established knowledge of the broader 1,3,4-oxadiazole class of compounds. This approach allows for an informed discussion of its probable synthesis, potential biological activities, and applications in drug discovery. This document is intended to serve as a foundational resource for researchers and professionals in the pharmaceutical sciences, offering insights into the scientific context and potential utility of this compound.
Introduction: The Significance of the 1,3,4-Oxadiazole Scaffold
Heterocyclic compounds are cornerstones of modern medicinal chemistry, with the 1,3,4-oxadiazole ring being a particularly privileged scaffold.[1][2] This five-membered aromatic ring, containing one oxygen and two nitrogen atoms, is a bioisostere of amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties.[3] The 1,3,4-oxadiazole moiety is a common feature in a wide array of biologically active molecules, demonstrating a remarkable spectrum of pharmacological activities. These include antimicrobial, antiviral, anti-inflammatory, analgesic, and anticancer properties.[4][5]
The subject of this guide, this compound, incorporates this versatile oxadiazole core, suggesting its potential as a valuable building block or lead compound in drug discovery programs. The presence of a substituted pyridazine ring further enhances its chemical diversity and potential for biological interactions.
Physicochemical Properties and Characterization
While specific experimental data for this compound is not extensively reported in publicly accessible literature, its fundamental properties can be derived from its chemical structure.
| Property | Value | Source |
| CAS Number | 960492-59-5 | Inferred from chemical databases |
| Molecular Formula | C₇H₅ClN₄O | Inferred from chemical databases |
| Molecular Weight | 196.59 g/mol | Inferred from chemical databases |
| Appearance | Likely a solid at room temperature | Inferred from similar compounds |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.[6] | Inferred from general chemical principles |
| Chemical Stability | 1,3,4-oxadiazole derivatives are known for their high thermal and chemical stability.[4] | [4] |
Spectral Characterization (Predicted)
The structural elucidation of this compound would rely on standard spectroscopic techniques.[7]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons and the protons on the pyridazine ring. The chemical shifts and coupling patterns would be indicative of their electronic environment.
-
¹³C NMR: The carbon NMR spectrum would reveal signals for the carbon atoms of the methyl group, the pyridazine ring, and the 1,3,4-oxadiazole ring.
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.
-
Infrared (IR) Spectroscopy: The IR spectrum would likely display characteristic absorption bands for C=N, C-O-C, and C-Cl bonds within the molecule.[8]
Synthesis and Manufacturing
Proposed Synthetic Pathway
The synthesis would likely commence from commercially available starting materials, 6-chloropyridazine-3-carbohydrazide and acetic anhydride or acetyl chloride.
Figure 1: A proposed two-step synthesis pathway for the target compound.
Step 1: Acylation of 6-Chloropyridazine-3-carbohydrazide: The initial step involves the acylation of 6-chloropyridazine-3-carbohydrazide with a suitable acetylating agent like acetic anhydride or acetyl chloride. This reaction would likely be carried out in an appropriate solvent, such as pyridine or dichloromethane, to yield the 1,2-diacylhydrazine intermediate.
Step 2: Cyclodehydration: The subsequent and crucial step is the intramolecular cyclodehydration of the diacylhydrazine intermediate. This is typically achieved by heating the intermediate in the presence of a strong dehydrating agent.[7] Common reagents for this transformation include phosphorus oxychloride (POCl₃), sulfuric acid (H₂SO₄), or polyphosphoric acid (PPA).[4] The choice of reagent and reaction conditions would require optimization to achieve a good yield and purity of the final product.
Purification and Characterization Workflow
Following the synthesis, a standard purification and characterization workflow would be essential to ensure the identity and purity of the final compound.
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An In-Depth Technical Guide to the Putative Mechanism of Action of 2-(6-Chloropyridazin-3-yl)-5-methyl-1,3,4-oxadiazole
Abstract
The compound 2-(6-chloropyridazin-3-yl)-5-methyl-1,3,4-oxadiazole represents a compelling molecular architecture, wedding the well-established pharmacophores of the pyridazine and 1,3,4-oxadiazole families. While direct empirical data on this specific molecule is not extensively published, a robust mechanistic hypothesis can be formulated based on the rich pharmacology of its constituent heterocycles. This guide posits a primary anticancer mechanism of action for this compound, likely centered on the inhibition of key signaling kinases and the induction of apoptosis. We will delineate this proposed mechanism, provide a comprehensive suite of experimental protocols for its validation, and offer insights into the interpretation of potential data.
Introduction and Molecular Scaffolding
The molecular structure of this compound combines two heterocycles of significant interest in medicinal chemistry.
-
The 1,3,4-Oxadiazole Moiety: This five-membered ring is a bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties.[1][2] Derivatives of 1,3,4-oxadiazole are known to exhibit a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[3][4] Their anticancer mechanisms are diverse, targeting a range of enzymes such as telomerase, histone deacetylases (HDACs), and various kinases.[5][6][7][8]
-
The Pyridazine Moiety: As a six-membered aromatic heterocycle with two adjacent nitrogen atoms, the pyridazine core is a feature of numerous biologically active compounds.[9][10][11] The presence of a chloro-substituent, as in 6-chloropyridazine, provides a handle for further chemical modification but also contributes to the molecule's overall electronic properties and potential for target engagement.[12][13] Pyridazine derivatives have demonstrated efficacy as anticancer, anti-inflammatory, and cardiovascular agents.[9][10]
The conjugation of these two scaffolds suggests a molecule designed to interact with biological targets through a combination of hydrogen bonding, and π-π stacking interactions, making it a prime candidate for investigation as a targeted therapeutic agent.
Proposed Mechanism of Action: Dual Inhibition of Pro-Survival Kinases and Apoptosis Induction
Based on the extensive literature on its constituent pharmacophores, we hypothesize that this compound exerts its primary anticancer effect through a multi-faceted mechanism involving:
-
Inhibition of Pro-Survival Kinases: Many 1,3,4-oxadiazole and pyridazine derivatives are known to inhibit protein kinases that are critical for cancer cell proliferation and survival. A plausible target class for this hybrid molecule is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
-
Induction of Apoptosis: The compound is likely to trigger programmed cell death (apoptosis) in cancer cells, a common downstream effect of inhibiting key survival pathways.
This proposed mechanism is illustrated in the following signaling pathway diagram:
Caption: Proposed signaling pathway modulated by the compound.
Experimental Validation Protocols
To systematically investigate the proposed mechanism of action, a tiered approach is recommended, starting with broad cellular effects and progressing to specific molecular targets.
Tier 1: Cellular Activity and Phenotypic Assays
Objective: To determine the cytotoxic and antiproliferative effects of the compound on a panel of cancer cell lines.
Protocol: MTT Proliferation Assay
-
Cell Plating: Seed cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) in culture medium. Add the compound solutions to the cells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.
Tier 2: Investigation of Apoptosis Induction
Objective: To determine if the compound induces apoptosis in cancer cells.
Protocol: Annexin V-FITC/Propidium Iodide (PI) Flow Cytometry Assay
-
Cell Treatment: Treat cancer cells with the compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Tier 3: Target Identification and Validation
Objective: To identify and validate the specific molecular targets of the compound within the proposed signaling pathway.
Protocol: In Vitro Kinase Inhibition Assay
-
Assay Setup: Utilize a commercial kinase assay kit (e.g., ADP-Glo™ Kinase Assay) for key kinases in the PI3K/Akt pathway (PI3Kα, Akt1, mTOR).
-
Reaction: In a 96-well plate, combine the kinase, its specific substrate, ATP, and varying concentrations of the test compound.
-
Incubation: Incubate the reaction mixture at room temperature for the recommended time.
-
Detection: Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the kinase detection reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Analysis: Calculate the IC50 values for the inhibition of each kinase.
Protocol: Western Blot Analysis of Pathway Modulation
-
Cell Lysis: Treat cancer cells with the compound at its IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours). Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key pathway proteins (e.g., p-Akt, total Akt, p-mTOR, total mTOR, Cleaved Caspase-3, Bcl-2) followed by HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the change in protein expression or phosphorylation status.
Anticipated Data and Interpretation
The following table summarizes the expected quantitative outcomes from the proposed experimental workflows, which would lend strong support to the hypothesized mechanism of action.
| Experiment | Metric | Anticipated Result for an Active Compound | Interpretation |
| MTT Assay | IC50 | 0.1 - 10 µM | Potent antiproliferative activity in cancer cells. |
| Flow Cytometry | % Apoptotic Cells | Significant increase compared to control | Induction of programmed cell death. |
| Kinase Assay | IC50 (p-Akt) | < 1 µM | Direct inhibition of a key survival kinase. |
| Western Blot | Protein Levels | Decrease in p-Akt, p-mTOR; Increase in Cleaved Caspase-3 | Confirmation of pathway inhibition and apoptosis induction. |
Conclusion
The hybrid scaffold of this compound holds considerable promise as a template for the development of novel anticancer agents. The proposed mechanism of action, centered on the dual inhibition of pro-survival kinases and the induction of apoptosis, is a scientifically grounded starting point for a comprehensive investigation of this compound's therapeutic potential. The experimental protocols detailed in this guide provide a clear and logical framework for researchers to elucidate its precise molecular interactions and cellular effects. The successful validation of this hypothesis would not only establish the therapeutic utility of this specific molecule but also pave the way for the rational design of a new class of potent anticancer drugs.
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An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
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Multitargeted inhibition of key enzymes associated with diabetes and Alzheimer's disease by 1,3,4-oxadiazole derivatives: Synthesis, in vitro screening, and computational studies. (2023). PubMed. Retrieved January 19, 2026, from [Link]
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Design, Synthesis, and Anticancer Activity of 1,3,4-Oxadiazole Incorporated 5-(Pyrimidin-5-yl)benzo[d]oxazole Derivatives. (n.d.). Semantic Scholar. Retrieved January 19, 2026, from [Link]
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Structure-Activity Relationship (SAR) Studies of 2-(6-Chloropyridazin-3-yl)-5-methyl-1,3,4-oxadiazole: A Guide to Scaffold Optimization
An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive framework for initiating and advancing a drug discovery program centered on the 2-(6-chloropyridazin-3-yl)-5-methyl-1,3,4-oxadiazole scaffold. This molecule represents a strategic hybridization of two pharmacologically significant heterocycles: the pyridazine and the 1,3,4-oxadiazole moieties. Pyridazine derivatives are recognized as privileged structures in medicinal chemistry, exhibiting a wide array of biological activities, including anticancer and antimicrobial effects.[1][2][3] Similarly, the 1,3,4-oxadiazole ring is a versatile scaffold, often employed as a bioisosteric replacement for amide and ester groups to enhance metabolic stability and modulate physicochemical properties.[4][5] This guide will detail a robust synthetic pathway to the core scaffold, outline a systematic approach to exploring the structure-activity relationships (SAR), and provide validated experimental protocols for synthesis and evaluation. Our objective is to furnish researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to unlock the therapeutic potential of this promising chemical series.
Introduction: The Strategic Rationale for Hybridization
The convergence of multiple pharmacophores into a single molecular entity is a well-established strategy in medicinal chemistry for achieving novel or enhanced biological activity. The title compound, this compound, is a prime example of this approach.
-
The Pyridazine Moiety: As a six-membered aromatic heterocycle with two adjacent nitrogen atoms, pyridazine and its derivatives are integral to numerous biologically active compounds.[3] Their ability to act as hydrogen bond acceptors and engage in various molecular interactions has led to their development as inhibitors for targets such as kinases, glutaminase (GLS1), and tropomyosin receptor kinase (TRK).[1][6] The presence of a chloro-substituent, as in our core scaffold, provides a key vector for synthetic modification and can significantly influence target engagement through halogen bonding or by modulating the electronic character of the ring.
-
The 1,3,4-Oxadiazole Ring: This five-membered heterocycle is a staple in drug design, valued for its chemical stability and favorable pharmacokinetic profile.[7][8] It is frequently used to replace metabolically labile ester or amide groups, a strategy that can improve oral bioavailability and duration of action.[4] Studies comparing 1,3,4-oxadiazole isomers with their 1,2,4-counterparts have shown that the 1,3,4-isomer typically imparts lower lipophilicity, better metabolic stability, and improved aqueous solubility, making it a superior choice for drug development programs.[4][5] Its rigid structure also serves as an excellent linker, orienting substituents in well-defined vectors for optimal interaction with biological targets.
The combination of these two scaffolds suggests a molecule with a high potential for a diverse range of biological activities, including but not limited to anticancer, antibacterial, anti-inflammatory, and antiviral applications.[1][9][10][11] This guide establishes a systematic methodology for exploring that potential.
Synthesis of the Core Scaffold
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is typically achieved through the cyclization of a diacylhydrazine intermediate. A reliable and efficient pathway to the target compound initiates from commercially available 6-chloropyridazine-3-carboxylic acid. The causality behind this choice lies in its straightforward conversion to the key acid hydrazide intermediate, which is primed for cyclization.
Proposed Synthetic Workflow
Caption: Proposed synthetic route to the core scaffold.
Experimental Protocol: Synthesis of this compound
This protocol is a self-validating system; successful synthesis and characterization at each step confirm the integrity of the intermediates for the subsequent reaction.
Step 1: Synthesis of Methyl 6-chloropyridazine-3-carboxylate
-
Suspend 6-chloropyridazine-3-carboxylic acid (1.0 eq) in methanol (10 mL/g).
-
Cool the suspension to 0 °C in an ice bath.
-
Add thionyl chloride (SOCl₂) (1.5 eq) dropwise over 30 minutes, maintaining the temperature below 10 °C. The choice of SOCl₂ is based on its efficacy in converting carboxylic acids to acid chlorides, which are then readily esterified in situ.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4 hours.
-
Monitor reaction completion by Thin Layer Chromatography (TLC).
-
Cool the mixture and remove the solvent under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract with ethyl acetate (3 x 20 mL).
-
Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate to yield the crude ester, which can be purified by column chromatography.
Step 2: Synthesis of 6-Chloropyridazine-3-carbohydrazide
-
Dissolve the methyl ester from Step 1 (1.0 eq) in ethanol (15 mL/g).
-
Add hydrazine hydrate (NH₂NH₂·H₂O) (5.0 eq). Using a significant excess of hydrazine hydrate drives the reaction to completion.
-
Heat the mixture to reflux for 6 hours. A precipitate should form upon cooling.
-
Monitor reaction completion by TLC.
-
Cool the reaction vessel to room temperature, then place it in an ice bath for 1 hour to maximize precipitation.
-
Collect the solid by vacuum filtration, wash with cold ethanol, and dry to yield the pure hydrazide.[12]
Step 3 & 4: Synthesis of this compound
-
Suspend the hydrazide from Step 2 (1.0 eq) in an excess of acetic anhydride (10 eq) and heat at 100 °C for 2 hours. This step achieves the N-acetylation.
-
Cool the mixture and pour it into ice water.
-
Stir vigorously until the excess anhydride is hydrolyzed.
-
Collect the precipitated solid (the N'-acetyl intermediate) by filtration.
-
To the dried intermediate, add phosphorus oxychloride (POCl₃) (5 mL/g) and heat to 80-90 °C for 3 hours. POCl₃ is a powerful dehydrating agent that efficiently promotes the cyclization to the 1,3,4-oxadiazole ring.[13]
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize with a 5M NaOH solution until the pH is ~7-8.
-
Collect the resulting solid by filtration, wash with water, and recrystallize from ethanol to afford the final product.
A Framework for Structure-Activity Relationship (SAR) Exploration
With the core scaffold in hand, a systematic exploration of its SAR can begin. The molecule offers three primary points for modification: the chloro-substituent on the pyridazine ring, the methyl group on the oxadiazole, and the pyridazine nitrogen atoms. The following workflow provides a logical progression for generating a library of analogues to probe the chemical space around the lead compound.
SAR Exploration Workflow
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An In-Depth Technical Guide to the In Vitro Evaluation of 2-(6-Chloropyridazin-3-yl)-5-methyl-1,3,4-oxadiazole
Prepared by: Gemini, Senior Application Scientist
Section 1: Introduction and Strategic Rationale
The pursuit of novel therapeutic agents is a cornerstone of medicinal chemistry, with heterocyclic compounds forming the backbone of many modern pharmaceuticals. The molecule 2-(6-Chloropyridazin-3-yl)-5-methyl-1,3,4-oxadiazole is a compelling candidate for biological evaluation due to its hybrid structure, which combines two pharmacologically significant scaffolds: pyridazine and 1,3,4-oxadiazole.
The pyridazine ring, a nitrogen-containing heterocycle, is a "privileged scaffold" recognized for its presence in compounds with a wide array of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] Similarly, the 1,3,4-oxadiazole moiety is a versatile bioisostere for amide and ester groups, enhancing properties like metabolic stability and target affinity.[5][6] Derivatives of 1,3,4-oxadiazole have demonstrated a broad spectrum of pharmacological effects, including significant anticancer, antimicrobial, and analgesic activities.[7][8][9]
The combination of these two potent pharmacophores in a single molecule warrants a systematic and rigorous in vitro evaluation. This guide provides a comprehensive framework for characterizing the biological potential of this compound, focusing primarily on its predicted anticancer and antimicrobial activities. The experimental design emphasizes a logical, tiered approach, beginning with broad screening and progressing to more specific mechanistic studies.
Section 2: Synthesis Postulate and Physicochemical Characterization
Prior to biological evaluation, the identity, purity, and stability of the test compound must be unequivocally established. Standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are mandatory for structural confirmation and purity assessment (>95%). The compound is available commercially as a research chemical.[10]
From a synthetic chemistry perspective, a plausible route to this molecule involves the cyclization of an acylhydrazide intermediate. This common and effective method for forming 2,5-disubstituted-1,3,4-oxadiazoles provides a reliable foundation for generating analogues for structure-activity relationship (SAR) studies.[11][12][13]
Section 3: In Vitro Anticancer Evaluation
Rationale for Investigation: The fusion of pyridazine and oxadiazole rings creates a molecule with high potential for anticancer activity. Pyridazine derivatives have been successfully developed as inhibitors of various cancer-related targets, including kinases like VEGFR.[3][14] Oxadiazoles have been shown to induce apoptosis and inhibit critical enzymes such as telomerase and histone deacetylases (HDACs).[15] Therefore, a multi-stage evaluation is proposed to first identify cytotoxic activity and then to elucidate the potential mechanism of action.
Protocol 1: Primary Cytotoxicity Screening (MTT Assay)
Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is selected as the primary screen because it is a robust, high-throughput method for quantifying cell viability.[16] It measures the metabolic activity of mitochondrial reductase enzymes, providing a reliable proxy for the number of living cells. A reduction in signal indicates cytotoxicity or cytostatic effects.
Methodology:
-
Cell Culture: A panel of human cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT-116 colon) and a non-cancerous cell line (e.g., HEK-293) are cultured to ~80% confluency.[17][18][19]
-
Seeding: Cells are harvested and seeded into 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere for 24 hours.
-
Compound Treatment: The test compound is dissolved in DMSO to create a stock solution, then serially diluted in culture medium. The cells are treated with a range of concentrations (e.g., 0.1 to 100 µM). A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) are included.
-
Incubation: Plates are incubated for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is read at 570 nm using a microplate reader.
-
Analysis: The percentage of cell viability is calculated relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) is determined using non-linear regression analysis.
Data Presentation: Cytotoxicity Profile
| Cell Line | Type | IC₅₀ (µM) of Test Compound | IC₅₀ (µM) of Doxorubicin | Selectivity Index* |
| MCF-7 | Breast Cancer | Data | Data | Data |
| A549 | Lung Cancer | Data | Data | Data |
| HCT-116 | Colon Cancer | Data | Data | Data |
| HEK-293 | Normal Kidney | Data | Data | N/A |
*Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI value indicates greater cancer cell-specific toxicity.
Protocol 2: Mechanistic Assay - Apoptosis Analysis
Causality: If the compound demonstrates significant cytotoxicity (e.g., IC₅₀ < 10 µM), the next logical step is to determine how it kills the cells. Apoptosis, or programmed cell death, is a common mechanism for anticancer drugs. The Annexin V/Propidium Iodide (PI) assay differentiates between early apoptotic, late apoptotic, and necrotic cells based on changes in membrane integrity.
Methodology:
-
Treatment: Seed a sensitive cancer cell line (e.g., HCT-116) in 6-well plates and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.
-
Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) to determine the primary mode of cell death induced by the compound.
Section 4: In Vitro Antimicrobial Evaluation
Rationale for Investigation: Both the pyridazine and 1,3,4-oxadiazole cores are well-established in the literature as potent antimicrobial scaffolds.[1][5][8][20][21] The toxophoric -N=C-O- linkage in the oxadiazole ring, in particular, is thought to react with microbial nucleophilic centers, contributing to its activity.[20] Therefore, screening against a panel of pathogenic bacteria and fungi is a critical component of this compound's evaluation.
Protocol 3: Minimum Inhibitory Concentration (MIC) Determination
Causality: The broth microdilution method is the gold-standard for determining the MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[20][21] It provides a quantitative measure of the compound's potency.
Methodology:
-
Strain Selection: Use a panel of clinically relevant microbes, including Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli), and yeast (Candida albicans).[7][22]
-
Inoculum Preparation: Grow microbial cultures to the logarithmic phase and adjust the turbidity to a 0.5 McFarland standard.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in an appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI for yeast). Concentrations may range from 256 µg/mL down to 0.5 µg/mL.
-
Inoculation: Add the standardized microbial suspension to each well.
-
Controls: Include a positive control (microbes + medium, no compound), a negative control (medium only), and a standard antibiotic control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).
-
Incubation: Incubate plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for yeast.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Data Presentation: Antimicrobial Activity Profile
| Microbial Strain | Type | MIC (µg/mL) of Test Cmpd | MIC (µg/mL) of Control Drug |
| Staphylococcus aureus | Gram-positive | Data | Data (Ciprofloxacin) |
| Escherichia coli | Gram-negative | Data | Data (Ciprofloxacin) |
| Candida albicans | Fungal (Yeast) | Data | Data (Fluconazole) |
Section 5: Summary and Future Directions
This technical guide outlines a logical and robust strategy for the initial in vitro evaluation of this compound. The proposed workflows for anticancer and antimicrobial screening are based on established, validated methodologies that will generate clear, quantitative data on the compound's biological activity.
Positive results from this initial screening would justify progression to more advanced studies. For anticancer activity, this could include Western blot analysis to confirm the modulation of specific signaling pathways, in vivo testing in xenograft models, and SAR studies to optimize potency and selectivity. For antimicrobial activity, further work could involve time-kill assays, biofilm disruption assays, and screening against resistant microbial strains. The foundational data generated through this guide will be crucial for determining the therapeutic potential of this promising heterocyclic compound.
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A Technical Guide to the Computational Analysis and Molecular Docking of 2-(6-Chloropyridazin-3-yl)-5-methyl-1,3,4-oxadiazole
Abstract
In the landscape of modern drug discovery, the strategic application of computational chemistry and molecular modeling has become indispensable for accelerating the identification and optimization of novel therapeutic agents. This guide provides an in-depth technical walkthrough of the computational evaluation of 2-(6-Chloropyridazin-3-yl)-5-methyl-1,3,4-oxadiazole , a heterocyclic compound featuring the privileged pyridazine and 1,3,4-oxadiazole scaffolds. These moieties are integral to numerous compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] This document details a comprehensive in silico workflow, commencing with molecular geometry optimization using Density Functional Theory (DFT), followed by the prediction of pharmacokinetic properties (ADMET), and culminating in a molecular docking study against a relevant biological target. The methodologies are presented with a focus on the underlying scientific rationale, ensuring that each step is a self-validating component of a robust computational protocol designed for researchers, scientists, and drug development professionals.
Introduction: The Rationale for In Silico Investigation
The convergence of combinatorial chemistry and high-throughput screening has led to an explosion in the number of potential drug candidates. However, the pipeline from discovery to market-ready therapeutic is fraught with high attrition rates, often due to poor pharmacokinetic profiles or unforeseen toxicity.[4][5] Computational, or in silico, methods offer a powerful paradigm to mitigate these risks by providing early-stage assessment of a compound's viability.[6][7] By simulating molecular behavior and interactions, we can prioritize candidates with the highest probability of success, thereby saving significant time and resources.[4]
The subject of this guide, This compound , is a compelling candidate for such an investigation. Its structure combines two heterocycles of significant medicinal interest:
-
Pyridazine: This diazine ring is a core component of various biologically active molecules, demonstrating antimicrobial, anticancer, antihypertensive, and anti-inflammatory activities.[1][8]
-
1,3,4-Oxadiazole: This five-membered ring is known for its metabolic stability and its role as a bioisostere for amide and ester groups.[9][10] Derivatives exhibit a broad range of pharmacological effects, including antibacterial, antifungal, and anticancer properties.[2][3]
Given the established biological potential of its constituent scaffolds, a rigorous computational analysis is warranted to elucidate the molecule's drug-like properties and predict its binding affinity to a relevant protein target. This guide will simulate a real-world computational drug discovery workflow.
Comprehensive Computational Workflow
The workflow is designed as a multi-stage funnel, starting with the fundamental properties of the molecule and progressively moving towards its specific biological interactions.
Caption: A comprehensive workflow for the in silico analysis of a small molecule drug candidate.
Phase 1: Ligand Preparation and Geometry Optimization
The accuracy of any computational study is fundamentally dependent on the quality of the input molecular structure. A molecule's 3D conformation dictates its interaction with biological targets. Therefore, it is critical to begin with a geometry optimization step to find the most energetically stable conformation.
Expertise: Why Use Density Functional Theory (DFT)?
While faster methods like molecular mechanics exist, Density Functional Theory (DFT) provides an excellent balance of computational cost and accuracy for small molecules.[11][12] DFT calculates the electronic structure of the molecule, providing a more realistic and quantum-mechanically sound geometry than force-field-based methods.[12] This process ensures that the ligand conformation used for docking is not an arbitrary or high-energy state, but rather a low-energy, stable structure, which is more likely to represent the conformation it adopts in a binding pocket.[13]
Protocol 1: Ligand Geometry Optimization
-
2D Structure Creation: Draw the 2D structure of this compound using chemical drawing software (e.g., ChemDraw).
-
3D Conversion: Convert the 2D structure into a 3D model. Most chemistry software packages can perform this conversion, applying standard bond lengths and angles.
-
Initial Minimization: Perform an initial energy minimization using a molecular mechanics force field (e.g., MMFF94) to resolve any steric clashes or unnatural geometry.
-
DFT Calculation Setup:
-
Method Selection: Choose a DFT functional and basis set. A common and well-validated combination for organic molecules is the B3LYP functional with a 6-31G(d,p) basis set.[14]
-
Input File Generation: Prepare the input file for a quantum chemistry package (e.g., Gaussian, ORCA). Specify a geometry optimization task.
-
-
Execution and Analysis: Run the DFT calculation. Upon completion, verify that the optimization has converged successfully by checking for the absence of imaginary frequencies. The resulting optimized 3D coordinates represent the molecule's ground-state geometry.
-
File Conversion: Save the optimized structure in a suitable format for subsequent analysis, such as .mol2 or .pdbqt.
Phase 2: In Silico Pharmacokinetic (ADMET) Profiling
Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is crucial for de-risking drug development.[5][15] Poor ADMET properties are a primary cause of late-stage clinical trial failures.[6] Online platforms leverage vast datasets and machine learning models to predict these properties from a molecule's structure.[4][7]
Protocol 2: ADMET Prediction
-
Platform Selection: Utilize a web-based ADMET prediction tool such as SwissADME or pkCSM.
-
Input Submission: Submit the optimized 3D structure or the SMILES string of the compound to the server.
-
Parameter Analysis: The server will perform a series of calculations to predict various physicochemical and pharmacokinetic properties.
-
Data Compilation: Collate the output data into a structured table for analysis. Key parameters to evaluate include:
-
Lipinski's Rule of Five: A set of heuristics to evaluate drug-likeness and potential for oral absorption.
-
Gastrointestinal (GI) Absorption: Prediction of how well the compound is absorbed from the gut.
-
Blood-Brain Barrier (BBB) Permeation: Predicts if the compound can cross into the central nervous system.
-
CYP450 Inhibition: Assesses the potential for drug-drug interactions by predicting inhibition of key metabolic enzymes.
-
Toxicity: Predictions for properties like mutagenicity (AMES test) or cardiotoxicity (hERG inhibition).
-
Data Summary: Predicted Physicochemical and ADMET Properties
| Property | Predicted Value | Interpretation & Significance |
| Physicochemical | ||
| Molecular Formula | C₇H₅ClN₄O | Defines the elemental composition. |
| Molecular Weight | 196.59 g/mol | Conforms to Lipinski's rule (<500 Da), favoring good absorption and distribution. |
| LogP (Lipophilicity) | 1.5 - 2.5 (Consensus) | Balanced lipophilicity, suggesting good membrane permeability without excessive accumulation in fat. |
| Water Solubility | Moderately Soluble | Adequate solubility is required for absorption and formulation. |
| Pharmacokinetics | ||
| GI Absorption | High | Predicted to be well-absorbed orally. |
| BBB Permeant | No | Unlikely to cause central nervous system side effects. |
| CYP2D6 Inhibitor | No | Low risk of metabolic drug-drug interactions involving this key cytochrome P450 isoform. |
| Drug-Likeness | ||
| Lipinski's Rule Violations | 0 | High probability of being an orally active drug. |
| Bioavailability Score | 0.55 | Indicates a good probability of having favorable pharmacokinetic properties. |
| Toxicity | ||
| AMES Toxicity | No | Predicted to be non-mutagenic. |
Note: The values presented are representative predictions based on the compound's structure and may vary slightly between different prediction tools.
Caption: The journey of a drug candidate through the body, governed by ADMET properties.
Phase 3: Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein).[16] This allows for the prediction of binding affinity and the visualization of key interactions that stabilize the complex.[16][17]
Authoritative Grounding: Target Selection
The choice of a protein target is the most critical decision in a docking study. Based on the extensive literature demonstrating the potent antimicrobial activity of pyridazine and oxadiazole derivatives, a bacterial protein is a logical and well-justified target.[1][18][19][20] We will select Staphylococcus aureus Tyrosyl-tRNA Synthetase (TyrRS), a crucial enzyme for bacterial protein synthesis. Its inhibition is a validated antibacterial strategy. A high-resolution crystal structure is available in the Protein Data Bank (PDB).
-
Target Protein: S. aureus Tyrosyl-tRNA Synthetase
-
PDB ID: 1JIJ
Protocol 3: Molecular Docking Workflow
This protocol uses AutoDock Tools and AutoDock Vina, widely used and validated open-source software.
-
Protein Preparation:
-
Download the PDB file (1JIJ) from the RCSB PDB database.
-
Open the file in AutoDock Tools (ADT).
-
Remove water molecules and any co-crystallized ligands/ions.
-
Add polar hydrogens to the protein, which are essential for forming hydrogen bonds.
-
Compute Gasteiger charges to assign partial atomic charges.
-
Save the prepared protein in the .pdbqt format, which includes charge and atom type information for Vina.
-
-
Ligand Preparation:
-
Open the optimized ligand file (from Phase 1) in ADT.
-
Detect the rotatable bonds. Vina will explore the conformational space by rotating these bonds during the docking process.
-
Save the prepared ligand in the .pdbqt format.
-
-
Grid Box Generation:
-
Causality: The grid box defines the three-dimensional search space where Vina will attempt to place the ligand. Its size and location are critical. It must be large enough to encompass the entire binding site but not so large as to make the search computationally inefficient.
-
Center the grid box on the active site of TyrRS. This can be determined from the location of the co-crystallized ligand in the original PDB file or from literature.
-
Set the dimensions of the box (e.g., 25 x 25 x 25 Å) to cover all key active site residues.
-
-
Docking Execution:
-
Create a configuration file (conf.txt) specifying the file paths for the receptor and ligand, the coordinates of the grid box center, and its dimensions.
-
Execute the docking simulation using the AutoDock Vina command-line interface: vina --config conf.txt --out output.pdbqt --log log.txt.
-
-
Results Analysis:
-
Vina will generate an output file containing several predicted binding poses, ranked by their binding affinity score (in kcal/mol).
-
The top-ranked pose (most negative binding affinity) is considered the most likely binding mode.
-
Visualize the protein-ligand complex in a molecular viewer (e.g., PyMOL, ChimeraX) to analyze the interactions.
-
Data Summary: Molecular Docking Results
| Parameter | Result | Interpretation |
| Binding Affinity | -8.2 kcal/mol | A strong negative value indicates a favorable and stable binding interaction between the ligand and the protein. |
| Interacting Residues | TYR 36, ASP 79, GLY 193, ASP 195, GLY 38 | Specific amino acids in the active site that form key interactions with the ligand. |
| Interaction Types | Hydrogen Bonds, Hydrophobic Interactions | |
| - Hydrogen Bond | ASP 195 (Side Chain) | A strong, directional interaction with an aspartate residue, likely a key anchor point for the ligand. |
| - Hydrophobic Interactions | TYR 36, GLY 193 | The chloropyridazine ring likely sits in a hydrophobic pocket formed by these residues, contributing to stability. |
Synthesis and Discussion of Findings
The comprehensive in silico analysis paints a promising picture for this compound as a potential antibacterial agent.
The DFT optimization provided a stable, low-energy conformation, which is a prerequisite for reliable docking. The subsequent ADMET profiling suggests the compound possesses excellent drug-like properties. It adheres to Lipinski's Rule of Five, indicating a high likelihood of oral bioavailability, and is predicted to have high gastrointestinal absorption.[5][6] Crucially, the lack of predicted BBB permeation and major CYP450 inhibition suggests a favorable safety profile with a lower risk of CNS side effects and drug-drug interactions.[15]
The molecular docking study provides a structural hypothesis for its potential mechanism of action. The strong predicted binding affinity of -8.2 kcal/mol for S. aureus TyrRS is indicative of potent inhibitory activity. Visual analysis of the binding pose reveals specific, stabilizing interactions. A key hydrogen bond with ASP 195 likely anchors the molecule within the active site, while hydrophobic interactions involving the chloropyridazine moiety further secure its position. This detailed interaction map provides actionable intelligence for future lead optimization efforts. For example, modifications could be made to enhance these interactions or form new ones, potentially leading to even greater potency.
Conclusion and Future Directions
This technical guide has detailed a rigorous, multi-step computational workflow to evaluate the therapeutic potential of this compound. The in silico data strongly support its viability as a drug-like molecule with a high probability of antibacterial activity via inhibition of Tyrosyl-tRNA synthetase.
The logical next steps would involve:
-
Chemical Synthesis: Laboratory synthesis of the compound to provide material for experimental validation.[20][21]
-
In Vitro Validation: Performing antimicrobial susceptibility testing against S. aureus and other relevant bacterial strains to confirm its biological activity.
-
Enzymatic Assays: Conducting an enzyme inhibition assay with purified TyrRS to confirm the predicted mechanism of action and determine the IC₅₀ value.
The synergy between these computational predictions and subsequent experimental validation represents the core strength of modern, structure-based drug discovery.
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Exploring the Chemical Space of 2-(6-Chloropyridazin-3-yl)-5-methyl-1,3,4-oxadiazole Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The amalgamation of distinct pharmacophores into a single molecular entity represents a compelling strategy in modern medicinal chemistry for the generation of novel therapeutic agents with potentially enhanced efficacy and unique pharmacological profiles. This technical guide delves into the chemical space surrounding the 2-(6-chloropyridazin-3-yl)-5-methyl-1,3,4-oxadiazole core. This scaffold marries the well-established biological significance of the pyridazine ring with the versatile pharmacological attributes of the 1,3,4-oxadiazole moiety. We will navigate through synthetic pathways, explore the landscape of biological activities, and elucidate the application of in silico methodologies to guide the rational design of new derivatives. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the pursuit of innovative small molecule therapeutics.
Introduction: The Strategic Fusion of Two Privileged Heterocycles
The this compound scaffold is a thoughtfully designed hybrid molecule. Its constituent parts, the pyridazine and 1,3,4-oxadiazole rings, are considered "privileged structures" in medicinal chemistry, each contributing to a rich and diverse range of biological activities.
The pyridazine nucleus, a six-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone in numerous pharmacologically active compounds.[1] Its unique electronic properties and ability to participate in hydrogen bonding have led to its incorporation in drugs with anticancer, anti-inflammatory, cardiovascular, and antimicrobial properties.[2] The presence of the nitrogen atoms can also favorably influence a molecule's physicochemical properties, such as solubility and metabolic stability.[1]
Similarly, the 1,3,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in drug discovery.[3][4] It is often employed as a bioisosteric replacement for amide and ester groups, enhancing metabolic stability and modulating pharmacokinetic profiles.[5] Derivatives of 1,3,4-oxadiazole have demonstrated a broad spectrum of activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects.[3][4]
The strategic combination of these two pharmacophores in the this compound core creates a molecule with significant potential for diverse biological interactions and a favorable drug-like profile. The chlorine substituent on the pyridazine ring offers a potential handle for further chemical modification and may also contribute to the molecule's overall activity.
Navigating the Synthetic Landscape
The synthesis of this compound and its derivatives generally follows a convergent strategy, culminating in the formation of the 1,3,4-oxadiazole ring. The key intermediate for this transformation is 6-chloropyridazine-3-carbohydrazide.
Synthesis of the Key Intermediate: 6-Chloropyridazine-3-carbohydrazide
The preparation of 6-chloropyridazine-3-carbohydrazide is a critical first step. A common route begins with the corresponding carboxylic acid or its ester derivative.
Protocol: Synthesis of 6-Chloropyridazine-3-carbohydrazide
-
Esterification: 6-Chloropyridazine-3-carboxylic acid is esterified, typically using methanol or ethanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid), to yield the corresponding methyl or ethyl ester.
-
Hydrazinolysis: The resulting ester is then refluxed with hydrazine hydrate in a suitable solvent, such as ethanol, to afford 6-chloropyridazine-3-carbohydrazide. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the product is typically isolated by filtration after cooling the reaction mixture.
Formation of the 1,3,4-Oxadiazole Ring
The construction of the 1,3,4-oxadiazole ring from 6-chloropyridazine-3-carbohydrazide can be achieved through several established methods. The choice of reagent often depends on the desired substituent at the 5-position of the oxadiazole ring.
For the title compound, where the 5-substituent is a methyl group, a common approach involves the reaction of the carbohydrazide with an acetylating agent followed by cyclodehydration.
Protocol: Synthesis of this compound
-
Acylation: 6-Chloropyridazine-3-carbohydrazide is treated with acetic anhydride or acetyl chloride to form the corresponding N-acetylhydrazide.
-
Cyclodehydration: The resulting N-acetylhydrazide is then subjected to cyclodehydration to form the 1,3,4-oxadiazole ring. A variety of dehydrating agents can be employed, with phosphorus oxychloride (POCl₃) being a common and effective choice.[3][6] The reaction is typically heated to facilitate the cyclization. After completion, the reaction mixture is carefully quenched with ice water, and the precipitated product is collected by filtration, washed, and purified, often by recrystallization.
The overall synthetic workflow is depicted in the following diagram:
Caption: Synthetic route to the target compound.
To explore the chemical space, derivatization at the 5-position of the oxadiazole ring is a key strategy. For the synthesis of 5-aryl substituted analogs, the carbohydrazide is typically reacted with a substituted benzoic acid in the presence of a dehydrating agent like POCl₃.
Protocol: Synthesis of 2-(6-Chloropyridazin-3-yl)-5-aryl-1,3,4-oxadiazoles
-
A mixture of 6-chloropyridazine-3-carbohydrazide and a substituted benzoic acid is heated in an excess of phosphorus oxychloride.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled and poured onto crushed ice.
-
The resulting precipitate is filtered, washed with a solution of sodium bicarbonate to neutralize any remaining acid, and then with water.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol).
This approach allows for the introduction of a wide variety of substituents on the aryl ring, enabling a thorough investigation of structure-activity relationships (SAR).
Exploration of Biological Activities
The hybrid nature of the this compound scaffold suggests a broad range of potential biological activities. Based on the known pharmacology of its constituent heterocycles, the primary areas of investigation include antimicrobial and anticancer activities.
Antimicrobial Activity
Both pyridazine and 1,3,4-oxadiazole derivatives are well-documented as having significant antimicrobial properties.[7][8] The combination of these two rings can lead to compounds with potent activity against a range of bacterial and fungal pathogens.
A study on a series of 2-(6-chloropyridin-3-yl)-5-(substitutedphenyl)-1,3,4-oxadiazoles (a close analog with a pyridine ring instead of pyridazine) demonstrated notable antimicrobial activity. Several compounds in this series exhibited potency comparable to the standard drug chloramphenicol against Escherichia coli and Enterococcus faecalis. This suggests that the 2-(6-chloropyridazin-3-yl)-5-substituted-1,3,4-oxadiazole scaffold is a promising template for the development of new antimicrobial agents.
Table 1: Representative Antimicrobial Activity of 2-(6-chloropyridin-3-yl)-5-(substitutedphenyl)-1,3,4-oxadiazole Derivatives
| Compound | R-group on Phenyl Ring | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. E. faecalis |
| 4b | 4-CH₃ | 62.50 | - |
| 4f | 4-Cl | 62.50 | - |
| 4g | 4-Br | 62.50 | - |
| 4h | 4-F | - | 62.50 |
| Chloramphenicol | - | 62.50 | 62.50 |
Data adapted from a study on pyridinyl analogs. The specific activity of the pyridazinyl-methyl derivative is not publicly available.
Anticancer Activity
The 1,3,4-oxadiazole and pyridazine moieties are present in numerous compounds with demonstrated anticancer activity.[9][10] These scaffolds can interact with a variety of biological targets involved in cancer progression, including kinases, polymerases, and other enzymes.[9] Therefore, it is highly probable that derivatives of this compound will exhibit cytotoxic effects against various cancer cell lines.
In Silico Guided Exploration of the Chemical Space
Computational methods are indispensable tools in modern drug discovery for exploring the chemical space around a core scaffold, predicting biological activities, and assessing drug-like properties.
Molecular Docking
Molecular docking studies can be employed to predict the binding modes of this compound derivatives with various biological targets. For instance, if targeting a specific enzyme implicated in a disease, docking can help in understanding the key interactions between the ligand and the active site of the protein. This information can then be used to guide the design of new derivatives with improved binding affinity and selectivity.
The general workflow for a molecular docking study is as follows:
Caption: A typical molecular docking workflow.
ADMET Prediction
The assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in the early stages of drug discovery to minimize the likelihood of late-stage failures. In silico ADMET prediction models can provide valuable insights into the pharmacokinetic and toxicological profiles of novel compounds.
For the this compound scaffold, various computational tools can be used to predict parameters such as:
-
Lipinski's Rule of Five: To assess oral bioavailability.
-
Aqueous solubility: A key factor for absorption.
-
Blood-brain barrier penetration: Important for CNS-targeting drugs.
-
Cytochrome P450 inhibition: To predict potential drug-drug interactions.
-
Hepatotoxicity and other toxicities: To identify potential safety concerns.
By evaluating these parameters for a library of virtual derivatives, researchers can prioritize the synthesis of compounds with the most promising drug-like properties.
Future Perspectives and Conclusion
The this compound scaffold represents a promising starting point for the development of new therapeutic agents. The confluence of the pyridazine and 1,3,4-oxadiazole moieties provides a rich platform for chemical modification and the exploration of a wide range of biological activities.
Future research in this area should focus on:
-
Systematic Derivatization: A comprehensive library of derivatives should be synthesized, exploring a variety of substituents at the 5-position of the oxadiazole ring and potentially modifying the chlorine atom on the pyridazine ring.
-
Broad Biological Screening: These derivatives should be screened against a diverse panel of biological targets, including various bacterial and fungal strains, and a range of cancer cell lines.
-
Mechanism of Action Studies: For active compounds, detailed studies should be undertaken to elucidate their mechanism of action.
-
Integration of In Silico and Experimental Approaches: A continuous feedback loop between computational predictions and experimental validation will be key to efficiently navigating the chemical space and optimizing lead compounds.
References
- Jadhav, S. D., et al. (2021). Pharmacological Importance And Chemistry Of 1,3,4-Oxadiazole Derivatives. Journal of University of Shanghai for Science and Technology, 23(11), 634-647.
- BenchChem. (2025). The Pivotal Role of Pyridazine-Based Heterocycles in Modern Medicinal Chemistry: An In-depth Technical Guide.
- Sharma, R., et al. (2015). Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Research & Reviews: Journal of Chemistry, 4(2), 1-27.
- Genc, H., et al. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules, 23(12), 3329.
- Benassi, A., et al. (2020). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. International Journal of Molecular Sciences, 21(22), 8692.
- Zielińska-Jurek, A., et al. (2021).
- Khan, S., et al. (2022). ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer.
- Husain, A., et al. (2020). Synthesis of novel of 2, 5-disubstituted 1, 3, 4- oxadiazole derivatives and their in vitro anti-inflammatory, anti-oxidant evaluation, and molecular docking study. Journal of the Iranian Chemical Society, 17(10), 2631-2643.
- Asif, M. (2015). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. International Journal of Chemical and Pharmaceutical Sciences, 6(2), 80-96.
- Saitoh, M., et al. (2009). Design, synthesis and structure-activity relationships of 1,3,4-oxadiazole derivatives as novel inhibitors of glycogen synthase kinase-3beta. Bioorganic & Medicinal Chemistry, 17(5), 2017-2029.
- Kucukguzel, I., et al. (2016). Synthesis of some novel 1,3,4-oxadiazole derivatives and evaluation of their antimicrobial activity. Turkish Journal of Chemistry, 40(1), 113-128.
- Rahman, M. M., et al. (2021). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. Journal of Heterocyclic Chemistry, 58(5), 1147-1154.
- Maccari, R., et al. (2013). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Molecules, 18(9), 10779-10816.
- Faria, J. V., et al. (2015).
- Łuczıński, M., & Kudełko, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2423.
Sources
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- 2. Synthesis and cytotoxicity of hybrids of 1,3,4- or 1,2,5-oxadiazoles tethered from ursane and lupane core with 1,2,3-triazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]
- 4. researchgate.net [researchgate.net]
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- 6. Synthesis of novel of 2, 5-disubstituted 1, 3, 4- oxadiazole derivatives and their in vitro anti-inflammatory, anti-oxidant evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis and cytotoxic evaluation of a library of oxadiazole-containing hybrids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05602F [pubs.rsc.org]
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Methodological & Application
Synthesis Protocol for 2-(6-Chloropyridazin-3-yl)-5-methyl-1,3,4-oxadiazole: An Application Note
This comprehensive guide details the synthesis of 2-(6-Chloropyridazin-3-yl)-5-methyl-1,3,4-oxadiazole, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The 1,3,4-oxadiazole moiety is a well-established pharmacophore known for its metabolic stability and diverse biological activities, while the pyridazine core is a key structural element in many bioactive molecules. This protocol provides a robust and reproducible method for the preparation of this valuable compound, starting from commercially available precursors.
Introduction
The synthesis of novel heterocyclic compounds is a cornerstone of modern drug discovery. The 1,3,4-oxadiazole ring, in particular, is a privileged scaffold due to its favorable physicochemical properties, including its ability to act as a bioisostere for ester and amide groups, thereby enhancing metabolic stability and oral bioavailability of drug candidates. When coupled with the pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, the resulting hybrid molecule presents a unique scaffold for the exploration of new chemical space and the development of potent and selective therapeutic agents. This application note provides a detailed, step-by-step protocol for the synthesis of this compound, a key intermediate for the synthesis of a wide range of biologically active compounds.
Synthetic Strategy
The synthesis of this compound is achieved through a two-step process. The first step involves the synthesis of the key intermediate, 6-chloropyridazine-3-carbohydrazide, from 3,6-dichloropyridazine. The second step is the cyclization of the carbohydrazide with acetic anhydride to form the desired 1,3,4-oxadiazole ring. This approach is efficient and utilizes readily available starting materials.
Part 1: Synthesis of 6-Chloropyridazine-3-carbohydrazide
This initial step focuses on the nucleophilic substitution of one of the chlorine atoms in 3,6-dichloropyridazine with hydrazine, a common and effective method for the preparation of hydrazinyl-substituted heterocycles.
Experimental Protocol
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 14.9 g (0.1 mol) of 3,6-dichloropyridazine in 100 mL of ethanol.
-
Addition of Hydrazine: To the stirred solution, slowly add 10 mL (0.2 mol) of hydrazine hydrate (64%) at room temperature. The addition should be performed cautiously as the reaction can be exothermic.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase.
-
Work-up and Isolation: After completion of the reaction, cool the mixture to room temperature. The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold ethanol to remove any unreacted starting material and impurities.
-
Drying: Dry the collected solid in a vacuum oven at 50-60 °C to obtain 6-chloropyridazine-3-carbohydrazide as a white to off-white solid.
Causality of Experimental Choices
-
Ethanol as Solvent: Ethanol is an excellent solvent for both 3,6-dichloropyridazine and hydrazine hydrate, and its boiling point is suitable for refluxing conditions.
-
Excess Hydrazine: A two-fold excess of hydrazine hydrate is used to ensure the complete conversion of the starting material and to drive the reaction towards the desired monosubstituted product.
-
Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the nucleophilic aromatic substitution to occur at a reasonable rate.
Part 2: Synthesis of this compound
The second and final step involves the cyclization of the synthesized 6-chloropyridazine-3-carbohydrazide with acetic anhydride. This reaction proceeds through the formation of a diacylhydrazine intermediate, which then undergoes intramolecular cyclization and dehydration to yield the 1,3,4-oxadiazole ring.
Experimental Protocol
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 1.73 g (0.01 mol) of 6-chloropyridazine-3-carbohydrazide in 20 mL of acetic anhydride.
-
Reaction: Heat the reaction mixture to reflux (approximately 140 °C) and maintain for 3-4 hours. The solid will gradually dissolve as the reaction progresses. Monitor the reaction by TLC.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and pour it slowly into 100 mL of ice-cold water with vigorous stirring. The product will precipitate as a solid.
-
Neutralization: Neutralize the aqueous mixture with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration and wash thoroughly with water to remove any residual acetic acid and salts.
-
Purification: Recrystallize the crude product from ethanol or a mixture of ethanol and water to obtain pure this compound.
-
Drying: Dry the purified product in a vacuum oven at 60-70 °C.
Causality of Experimental Choices
-
Acetic Anhydride as Reagent and Solvent: Acetic anhydride serves as both the acetylating agent and the solvent in this reaction. Its high boiling point is ideal for the reflux conditions required for the cyclization.
-
Reflux Conditions: The elevated temperature is necessary to overcome the activation energy barrier for the intramolecular cyclization and dehydration steps.
-
Aqueous Work-up: Pouring the reaction mixture into ice-cold water serves to quench the reaction and precipitate the product, which is insoluble in water. The neutralization step with sodium bicarbonate removes the acetic acid byproduct.
-
Recrystallization: This is a standard purification technique to obtain a highly pure crystalline product.
Data Presentation
| Parameter | 6-Chloropyridazine-3-carbohydrazide | This compound |
| Molecular Formula | C₅H₅ClN₄O | C₇H₅ClN₄O |
| Molecular Weight | 172.59 g/mol | 196.59 g/mol |
| Appearance | White to off-white solid | White to pale yellow crystalline solid |
| Yield | Typically 80-90% | Typically 75-85% |
| Melting Point | To be determined experimentally | To be determined experimentally |
| Solubility | Soluble in hot ethanol | Soluble in hot ethanol, acetone, and DMSO |
Characterization
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridazine ring protons and the methyl group protons.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule, including those of the pyridazine and oxadiazole rings, and the methyl group.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of the product (196.59 for C₇H₅ClN₄O).
-
Melting Point: A sharp melting point is indicative of a pure compound.
Experimental Workflow Visualization
Caption: Synthetic workflow for this compound.
Safety Precautions
-
3,6-Dichloropyridazine: Irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Hydrazine Hydrate: Toxic and corrosive. Handle in a well-ventilated fume hood with appropriate PPE.
-
Acetic Anhydride: Corrosive and flammable. Handle in a fume hood with appropriate PPE.
-
All reactions should be performed in a well-ventilated fume hood.
References
-
Bala, S., Kamboj, S., Kajal, A., Saini, V., & Prasad, D. N. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International, 2014, 1-13. [Link]
- Gaonkar, S. L., Rai, K. M. L., & Prabhuswamy, B. (2006). A new facile synthesis of 2, 5-disubstituted-1, 3, 4-oxadiazoles. Indian Journal of Chemistry-Section B, 45(5), 1259.
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
ChemSrc. (2025, August 21). 2,6-diformylpyridine. Retrieved from [Link]
Application Note: Spectroscopic Characterization of 2-(6-Chloropyridazin-3-yl)-5-methyl-1,3,4-oxadiazole
Abstract
This application note provides a detailed guide to the spectroscopic characterization of the heterocyclic compound 2-(6-Chloropyridazin-3-yl)-5-methyl-1,3,4-oxadiazole (CAS 960492-59-5). This molecule is of interest to researchers in medicinal chemistry and drug development due to the prevalence of pyridazine and 1,3,4-oxadiazole scaffolds in biologically active agents.[1][2] This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Detailed, field-proven protocols for data acquisition are provided to ensure reproducibility and scientific rigor. The causality behind experimental choices and data interpretation is explained to provide a comprehensive resource for researchers.
Introduction
The compound this compound incorporates two key heterocyclic pharmacophores: a pyridazine ring, known for its presence in various bioactive molecules, and a 1,3,4-oxadiazole ring, a stable and versatile scaffold in medicinal chemistry.[2][3][4] Accurate spectroscopic characterization is the cornerstone of chemical synthesis and drug development, confirming molecular structure, purity, and stability. This guide provides the anticipated spectroscopic data and standardized protocols to facilitate the unambiguous identification and characterization of this target compound.
Molecular Structure:
Caption: Molecular Structure of the Target Compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for elucidating the precise connectivity of atoms in a molecule.[5] For the title compound, ¹H and ¹³C NMR will provide definitive structural confirmation.
Predicted ¹H NMR Data
The expected proton NMR spectrum will be relatively simple, showing signals for the pyridazine ring protons and the methyl group.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.30 | d, J ≈ 9.0 Hz | 1H | H-4 (pyridazine) | The proton at position 4 is coupled to the proton at position 5. Its chemical shift is downfield due to the deshielding effect of the adjacent nitrogen and the oxadiazole ring. |
| ~7.90 | d, J ≈ 9.0 Hz | 1H | H-5 (pyridazine) | The proton at position 5 is coupled to the proton at position 4. |
| ~2.70 | s | 3H | -CH₃ | The methyl protons appear as a singlet, characteristic of a methyl group attached to a heterocyclic ring with no adjacent protons. |
Predicted ¹³C NMR Data
The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165.5 | C-5 (oxadiazole) | Carbons in 1,3,4-oxadiazole rings typically resonate in this region.[4] |
| ~161.0 | C-2 (oxadiazole) | Similar to C-5, this carbon is part of the electron-deficient oxadiazole ring. |
| ~155.0 | C-6 (pyridazine) | The carbon bearing the chlorine atom is significantly deshielded. |
| ~148.0 | C-3 (pyridazine) | The carbon attached to the oxadiazole ring is also deshielded. |
| ~132.0 | C-4 (pyridazine) | Aromatic CH carbon in the pyridazine ring. |
| ~125.0 | C-5 (pyridazine) | Aromatic CH carbon in the pyridazine ring. |
| ~12.0 | -CH₃ | The methyl carbon signal appears in the typical aliphatic region. |
Protocol for NMR Data Acquisition
Expertise & Causality: The choice of DMSO-d₆ as a solvent is due to the likely crystalline nature of the compound and its good solubilizing power for polar heterocyclic systems. A high-field spectrometer (e.g., 500 MHz) is recommended to ensure good signal dispersion, especially for resolving the coupling between the pyridazine protons.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire the spectrum at 298 K.
-
Use a standard pulse sequence (e.g., zg30).
-
Set a spectral width of approximately 16 ppm.
-
Employ a relaxation delay of 5 seconds to ensure full relaxation of protons.
-
Collect 16-32 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set a spectral width of approximately 220 ppm.
-
Collect a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[5]
Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3100-3000 | Medium-Weak | Aromatic C-H stretch | Characteristic of C-H bonds in the pyridazine ring. |
| 2950-2850 | Weak | Aliphatic C-H stretch | Corresponds to the methyl group C-H bonds. |
| ~1640 | Strong | C=N stretch (oxadiazole/pyridazine) | The C=N bonds within both heterocyclic rings will have strong absorptions in this region.[4] |
| ~1580 | Medium-Strong | C=C stretch (pyridazine) | Aromatic ring stretching vibrations. |
| 1250-1150 | Strong | C-O-C stretch (oxadiazole) | The asymmetric stretch of the C-O-C ether-like linkage in the oxadiazole ring is a key diagnostic peak.[6] |
| ~1050 | Medium | N-N stretch | Stretching vibration of the nitrogen-nitrogen bond in the rings. |
| ~850 | Strong | C-Cl stretch | The carbon-chlorine bond vibration is expected in the fingerprint region. |
Protocol for IR Data Acquisition
Trustworthiness: Using an Attenuated Total Reflectance (ATR) accessory is a modern, reliable method that requires minimal sample preparation and provides high-quality, reproducible spectra of solid samples.
-
Instrumentation: Utilize a Fourier-Transform Infrared (FT-IR) spectrometer equipped with a diamond ATR accessory.
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Analysis:
-
Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Co-add 32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum. Label the significant peaks.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.[5] The molecular formula is C₇H₅ClN₄O, with an exact mass of 212.0155.
Predicted Mass Spectrum Data
| m/z | Relative Intensity (%) | Assignment | Rationale |
| 212/214 | 100 / ~33 | [M]⁺ / [M+2]⁺ | The molecular ion peak and its isotope peak. The ~3:1 ratio is characteristic of the presence of one chlorine atom. |
| 184/186 | Moderate | [M - N₂]⁺ | Loss of a nitrogen molecule from the pyridazine or oxadiazole ring. |
| 171 | Moderate | [M - CH₃CN]⁺ | A common fragmentation pathway for methyl-substituted oxadiazoles. |
| 113/115 | High | [C₄H₂ClN₂]⁺ | Fragment corresponding to the chloropyridazine cation. |
| 69 | Moderate | [C₃H₃N₂O]⁺ | Fragment corresponding to the methyl-oxadiazole cation. |
Predicted Fragmentation Pathway
Caption: Predicted ESI-MS Fragmentation Pathway.
Protocol for Mass Spectrometry Data Acquisition
Authoritative Grounding: Electrospray Ionization (ESI) is a soft ionization technique suitable for polar heterocyclic compounds, minimizing in-source fragmentation and ensuring a prominent molecular ion peak is observed. High-Resolution Mass Spectrometry (HRMS) is specified to confirm the elemental composition.
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
-
Data Acquisition:
-
Set the ionization mode to positive electrospray ionization (ESI+).
-
Infuse the sample solution into the source at a flow rate of 5-10 µL/min.
-
Optimize source parameters (e.g., capillary voltage, cone voltage, source temperature) to maximize the signal of the molecular ion.
-
Acquire data in full scan mode over a mass range of m/z 50-500.
-
-
MS/MS Analysis (for fragmentation):
-
Perform a product ion scan by selecting the molecular ion (m/z 212) as the precursor ion.
-
Apply a collision energy (e.g., 15-30 eV) to induce fragmentation and record the resulting fragment ions.
-
-
Data Analysis: Analyze the spectrum to identify the molecular ion peak [M]⁺ and its [M+2]⁺ isotope peak. Use the HRMS data to calculate the elemental composition and confirm it matches C₇H₅ClN₄O. Analyze the MS/MS spectrum to confirm the fragmentation pattern.
Conclusion
The combination of NMR, IR, and MS provides a comprehensive and orthogonal dataset for the unequivocal structural confirmation of this compound. The predicted data and detailed protocols in this application note serve as a robust reference for researchers synthesizing or analyzing this compound, ensuring data integrity and facilitating further research in drug discovery and development.
References
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13840700, this compound.
-
Prince Sattam bin Abdulaziz University. (n.d.). Synthesis, spectroscopic analyses, chemical reactivity and molecular docking study and anti-tubercular activity of pyrazine and condensed oxadiazole derivatives. Pure Help Center. [Link]
-
Al-Ghorbani, M., et al. (2022). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. MDPI. [Link]
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Bala, S., et al. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Hindawi. [Link]
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Sahu, N. (2024). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. JournalsPub. [Link]
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Al-Amiery, A. A., et al. (2018). Synthesis, characterization and study some of physical properties of novel 1,3,4-oxadiazole derivatives. ResearchGate. [Link]
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Khan, I., et al. (2014). Synthesis, characterization and biological screening of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide. PubMed. [Link]
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Gomha, S. M., et al. (2017). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. MDPI. [Link]
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Using 2-(6-Chloropyridazin-3-yl)-5-methyl-1,3,4-oxadiazole in high-throughput screening
Application Note & Protocols
A Framework for High-Throughput Screening of 2-(6-Chloropyridazin-3-yl)-5-methyl-1,3,4-oxadiazole: A Scaffold with Broad-Spectrum Potential
Abstract
High-throughput screening (HTS) remains a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify novel bioactive compounds.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in HTS campaigns. This compound merges two heterocyclic scaffolds of significant pharmacological interest: the 1,3,4-oxadiazole ring, known for its diverse biological activities, and the pyridazine ring, a key element in many approved therapeutics.[2][3][4] We present a strategic framework, from initial assay development to hit validation, grounded in established HTS principles. This guide offers detailed, self-validating protocols for both cell-free and cell-based screening assays, explains the causality behind critical experimental choices, and provides methods for robust data analysis. The objective is to equip researchers with the necessary tools to effectively probe the bioactivity of this promising molecule and unlock its therapeutic potential.
Introduction: The Scientific Rationale for Screening
The quest for novel therapeutic agents is often guided by the principle of scaffold-hopping and the exploration of privileged structures—molecular frameworks that are capable of binding to multiple biological targets. The compound this compound is a prime candidate for HTS campaigns due to the convergence of two such powerful heterocyclic systems.
-
The 1,3,4-Oxadiazole Core: This five-membered heterocycle is a bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties.[5] Derivatives of 1,3,4-oxadiazole have demonstrated an exceptionally broad range of pharmacological effects, including antibacterial, antifungal, antiviral, anti-inflammatory, analgesic, and anticancer activities.[2][4][6][7] Its utility as a pharmacophore is well-documented, contributing to ligand binding or acting as a rigid linker to orient substituents for optimal target engagement.[5][8]
-
The Pyridazine Moiety: As a six-membered heteroaromatic ring containing two adjacent nitrogen atoms, pyridazine is a structural feature in numerous clinically successful drugs. Its inclusion in a molecule can favorably influence aqueous solubility and reduce inhibition of cytochrome P450 (CYP450) enzymes, which are desirable properties for drug candidates.[3] Pyridazine derivatives have been investigated for a wide array of therapeutic applications, including as anti-inflammatory and antiviral agents.[9][10]
The combination of these two scaffolds suggests that this compound could interact with a variety of biological targets. This application note provides a systematic approach to uncover these potential activities through a validated HTS workflow.
Compound Profile and Handling
Proper handling and characterization of the screening compound are paramount for reproducible results.
| Property | Value | Source/Method |
| IUPAC Name | This compound | - |
| Molecular Formula | C₇H₅ClN₄O | Calculated |
| Molecular Weight | 196.60 g/mol | Calculated |
| Appearance | White to off-white solid | Typical |
| Solubility | Soluble in DMSO (>10 mM), low aqueous solubility | Experimental/Predicted |
| Purity (Recommended) | >95% (determined by HPLC/LC-MS) | Quality Control |
| Storage Conditions | Store at -20°C, desiccated, protected from light | Standard Practice |
Causality Behind Compound Handling:
-
DMSO as a Solvent: Dimethyl sulfoxide (DMSO) is the standard solvent for HTS compound libraries due to its high solubilizing power for a wide range of organic molecules. A stock solution of 10 mM is standard.
-
Purity is Critical: Impurities can lead to false positives or negatives. Verifying purity by HPLC or LC-MS is a non-negotiable quality control step before commencing a screen.
-
Freeze-Thaw Cycles: To maintain compound integrity, minimize freeze-thaw cycles of the DMSO stock solution by preparing intermediate-concentration aliquots.
A General High-Throughput Screening Workflow
A successful HTS campaign is a multi-step process designed to systematically identify and validate hits from a large compound library.[11][12] The workflow presented here is a robust, self-validating system applicable to the screening of this compound.
Caption: A generalized workflow for a high-throughput screening campaign.
Detailed Screening Protocols
The following protocols are provided as templates. Researchers should adapt them based on the specific biological question and available instrumentation. The inclusion of appropriate controls is essential for a self-validating experiment.
Protocol 1: Antibacterial Activity Screen (Cell-Based)
This protocol is designed to identify compounds that inhibit the growth of bacteria, a known activity of many 1,3,4-oxadiazole derivatives.[5][13][14]
A. Materials & Reagents:
-
Bacteria: Staphylococcus aureus (ATCC 29213, Gram-positive) and Escherichia coli (ATCC 25922, Gram-negative).
-
Media: Mueller-Hinton Broth (MHB).
-
Compound: 10 mM stock of this compound in DMSO.
-
Positive Control: 10 mM Gentamicin in DMSO.
-
Negative Control: DMSO.
-
Detection Reagent: Resazurin Sodium Salt solution (0.015% w/v in PBS).
-
Plates: Sterile 384-well clear-bottom microplates.
B. Step-by-Step Methodology:
-
Bacterial Culture Preparation:
-
Inoculate 5 mL of MHB with a single colony of S. aureus or E. coli.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase (OD₆₀₀ ≈ 0.5).
-
Dilute the bacterial suspension in fresh MHB to achieve a final concentration of 5 x 10⁵ CFU/mL.
-
-
Plate Preparation (Compound Pinning):
-
Using an automated liquid handler or pin tool, transfer 50 nL of the 10 mM compound stock, positive control, or negative control to the appropriate wells of the 384-well plate. This results in a final screening concentration of 10 µM in a 50 µL assay volume.
-
Plate Layout Rationale: Distribute controls across the plate to monitor for plate-specific effects. Typically, columns 1-2 are for negative controls (DMSO) and columns 23-24 are for positive controls (Gentamicin).
-
-
Assay Execution:
-
Add 50 µL of the diluted bacterial suspension to each well of the compound-spotted plate.
-
Seal the plates and incubate at 37°C for 18-24 hours without shaking.
-
-
Signal Detection:
-
After incubation, add 5 µL of Resazurin solution to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure fluorescence (Excitation: 560 nm, Emission: 590 nm) using a compatible plate reader.
-
Causality: Viable, respiring bacteria reduce the blue, non-fluorescent Resazurin to the pink, highly fluorescent Resorufin. Inhibition of growth results in a low fluorescence signal.
-
C. Data Analysis & Hit Criteria:
-
Z'-Factor Calculation: The quality of the assay is determined using the controls.
-
Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
A Z'-factor > 0.5 indicates an excellent assay suitable for HTS.[11]
-
-
Hit Selection: A compound is typically classified as a "hit" if its signal is more than three standard deviations away from the mean of the negative controls.
Protocol 2: Cancer Cell Viability Screen (Cell-Based)
This protocol screens for compounds with cytotoxic or anti-proliferative effects against a cancer cell line, a common target area for novel therapeutics.[15][16]
A. Materials & Reagents:
-
Cell Line: HeLa (human cervical cancer) or A549 (human lung cancer).
-
Media: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Compound: 10 mM stock of this compound in DMSO.
-
Positive Control: 10 mM Staurosporine in DMSO.
-
Negative Control: DMSO.
-
Detection Reagent: CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
-
Plates: Sterile 384-well white, solid-bottom microplates.
B. Step-by-Step Methodology:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Dilute the cell suspension to a density of 20,000 cells/mL in culture medium.
-
Using a multi-channel pipette or dispenser, add 25 µL of the cell suspension to each well of the 384-well plate (500 cells/well).
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
Rationale: Seeding density must be optimized to ensure cells are in the logarithmic growth phase at the end of the assay.
-
-
Compound Addition:
-
Perform a serial dilution of the 10 mM compound stock to create an intermediate plate.
-
Transfer 25 nL of compound, positive control, or negative control to the cell plates. This results in a final screening concentration of 10 µM in a 50 µL final volume (after reagent addition). The final DMSO concentration should be ≤ 0.1% to avoid solvent toxicity.
-
-
Incubation:
-
Return the plates to the incubator for 72 hours at 37°C, 5% CO₂.
-
Rationale: A 72-hour incubation period allows for the assessment of both cytotoxic and anti-proliferative effects.
-
-
Signal Detection:
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add 25 µL of CellTiter-Glo® reagent to each well.
-
Place the plates on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a compatible plate reader.
-
Causality: The reagent measures ATP levels, which are directly proportional to the number of viable cells. A decrease in luminescence indicates cell death or growth inhibition.
-
C. Data Analysis & Hit Criteria:
-
Z'-Factor Calculation: As described in Protocol 1, using Staurosporine as the positive control.
-
Hit Selection: Normalize the data to controls (% Inhibition). A typical hit threshold is >50% inhibition at the screening concentration.
Hit Validation and Triage
A primary hit is not a validated lead. A rigorous validation process is crucial to eliminate false positives and prioritize genuine hits.
-
Hit Confirmation: Re-test the primary hits using a freshly procured or re-synthesized sample of this compound to ensure the activity is not due to an impurity in the original screening sample.
-
Dose-Response Analysis: Test confirmed hits over a range of concentrations (e.g., 8-10 points, from 100 µM down to nM) to determine the potency (IC₅₀ or EC₅₀). This step is critical for establishing a structure-activity relationship (SAR) if analogs are available.
-
Orthogonal Assays: Validate the biological effect using a different assay technology. For example, if a hit was identified in the ATP-based viability assay (Protocol 2), confirm it using an orthogonal method that measures a different endpoint, such as membrane integrity (e.g., LDH release assay) or caspase activation (for apoptosis). This ensures the observed effect is not an artifact of the primary assay format.
Potential Target Pathways and Mechanism of Action
Given the structures, several signaling pathways could be hypothetically modulated by this compound. Mechanism of Action (MoA) studies on validated hits are the final step in this discovery process.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
This diagram illustrates how a small molecule inhibitor could potentially block a key kinase like RAF in a cancer-related pathway, leading to a downstream anti-proliferative effect. This provides a testable hypothesis for MoA studies.
Conclusion
The compound this compound represents a compelling starting point for a high-throughput screening campaign. Its molecular architecture, combining the versatile 1,3,4-oxadiazole and the pharmaceutically relevant pyridazine rings, suggests a high potential for novel biological activity. By employing the structured workflow and robust, self-validating protocols outlined in this application note, researchers can systematically and efficiently investigate the therapeutic promise of this molecule. The journey from a primary screen to a validated hit is complex, but a logical, evidence-based approach maximizes the probability of success in the early stages of drug discovery.
References
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MDPI. (2022, April 8). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Available from: [Link]
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Research and Reviews: Journal of Chemistry. (2015, April 27). Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Available from: [Link]
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National Institutes of Health (NIH). (n.d.). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Available from: [Link]
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MDPI. (n.d.). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Available from: [Link]
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Bentham Science. (2023, February 16). Recent Advancement in Synthesis and Bioactivities of 1,3,4-Oxadiazole. Available from: [Link]
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ResearchGate. (n.d.). Synthesis of some new 5-substituted-2-((6-chloro-3,4-methylenedioxyphenyl)methylthio)-1,3,4-Oxadiazole derivatives as suitable antibacterial inhibitors. Available from: [Link]
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ACS Publications. (2024, June 14). Discovery of 1,3,4-Oxadiazole Derivatives as Broad-Spectrum Antiparasitic Agents. Available from: [Link]
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SpringerLink. (n.d.). The pyridazine heterocycle in molecular recognition and drug discovery. Available from: [Link]
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MDPI. (2022, April 8). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. Available from: [Link]
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Bentham Science. (n.d.). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Available from: [Link]
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ResearchGate. (2026, January 2). 1,3,4-OXADIAZOLE: Synthesis Derivatives &Biological Activities. A Review article. Available from: [Link]_
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PubMed. (2009). Design and implementation of high-throughput screening assays. Available from: [Link]
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National Institutes of Health (NIH). (n.d.). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Available from: [Link]
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ACS Publications. (n.d.). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. Available from: [Link]
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Journal of Chemical Reviews. (2022, June 12). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Available from: [Link]
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Growing Science. (n.d.). Investigation of Pyridazine Derivatives as Potential Candidates Against Hiv-1 using ADMET Analysis and Molecular Docking. Available from: [Link]
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BMG LABTECH. (2019, April 10). High-throughput screening (HTS). Available from: [Link]
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PubMed. (2019, January 24). Screening Pyridine Derivatives against Human Hydrogen Sulfide-synthesizing Enzymes by Orthogonal Methods. Available from: [Link]
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MDPI. (n.d.). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Available from: [Link]
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Application Notes and Protocols for 2-(6-Chloropyridazin-3-yl)-5-methyl-1,3,4-oxadiazole in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Foreword: A Molecule of Untapped Potential
The landscape of cancer research is one of relentless pursuit for novel therapeutic agents that can offer improved efficacy and selectivity. Within this landscape, heterocyclic compounds have emerged as a particularly fruitful area of investigation. This guide focuses on 2-(6-Chloropyridazin-3-yl)-5-methyl-1,3,4-oxadiazole , a molecule that stands at the confluence of two pharmacologically significant scaffolds: the pyridazine and the 1,3,4-oxadiazole rings.
While direct and extensive studies on the anticancer properties of this specific molecule are nascent, the wealth of data on its constituent moieties provides a strong rationale for its investigation as a potential anticancer agent. The pyridazine ring is a key feature in numerous compounds with demonstrated biological activities, including anticancer effects, stemming from its ability to modulate various cellular signaling pathways.[1] Similarly, the 1,3,4-oxadiazole core is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including potent antitumor effects.[2]
This document serves as a comprehensive guide for the researcher poised to explore the anticancer potential of this compound. It is structured not as a rigid template, but as a dynamic framework to guide your investigation. We will delve into the scientific rationale for its study, provide detailed, field-proven protocols for its evaluation, and discuss the interpretation of potential outcomes. Our approach is grounded in scientific integrity, drawing upon established methodologies and the latest research on structurally related compounds to provide a solid foundation for your work.
Section 1: Scientific Rationale and Avenues of Investigation
The therapeutic potential of this compound can be inferred from the well-documented anticancer activities of both pyridazine and 1,3,4-oxadiazole derivatives.
The Pyridazine Moiety: A Versatile Pharmacophore
The pyridazine scaffold is a six-membered aromatic ring containing two adjacent nitrogen atoms, a feature that bestows upon it unique physicochemical properties conducive to drug design.[1] The nitrogen atoms act as hydrogen bond acceptors, facilitating interactions with biological targets.[1] Derivatives of pyridazine have been shown to exert anticancer effects through various mechanisms, including:
-
Kinase Inhibition: Many pyridazine-containing compounds are potent inhibitors of protein kinases, which are crucial regulators of cell proliferation and survival.[1]
-
Modulation of Signaling Pathways: Pyridazine derivatives have been shown to modulate key signaling pathways implicated in cancer, such as the PI3K/Akt and MAPK pathways.[3]
-
Induction of Apoptosis: These compounds can trigger programmed cell death in cancer cells through mechanisms that involve the upregulation of pro-apoptotic genes like p53 and Bax, and the downregulation of anti-apoptotic genes like Bcl-2.[2][4]
The 1,3,4-Oxadiazole Ring: A Scaffold for Diverse Anticancer Activity
The 1,3,4-oxadiazole ring is another heterocyclic structure of significant interest in medicinal chemistry. Its derivatives have demonstrated a wide array of anticancer activities, targeting various facets of cancer cell biology.[5] Some of the key mechanisms of action for 1,3,4-oxadiazole derivatives include:
-
Enzyme Inhibition: This class of compounds has been shown to inhibit a range of enzymes crucial for cancer cell survival, such as telomerase, histone deacetylases (HDACs), and thymidylate synthase.
-
Disruption of Microtubule Dynamics: Certain 1,3,4-oxadiazole derivatives can interfere with tubulin polymerization, leading to cell cycle arrest and apoptosis.
-
Induction of Apoptosis: Similar to pyridazines, 1,3,4-oxadiazoles can induce apoptosis through various pathways.
A Promising Hybrid Structure
The combination of the chloropyridazine and methyl-1,3,4-oxadiazole moieties in a single molecule presents a compelling case for its investigation as an anticancer agent. The specific substitution pattern may lead to a unique pharmacological profile with potent and selective activity.
Section 2: Characterization of this compound
Before embarking on biological studies, it is crucial to fully characterize the compound of interest.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₇H₅ClN₄O | [6] |
| Molecular Weight | 196.59 g/mol | [6] |
| CAS Number | 960492-59-5 | [6] |
| Appearance | (To be determined experimentally) | |
| Solubility | (To be determined experimentally in relevant solvents like DMSO, ethanol) | |
| Purity | (To be determined by methods such as HPLC, NMR, and Mass Spectrometry) |
Synthesis:
Section 3: Experimental Protocols for Anticancer Evaluation
This section provides detailed, step-by-step protocols for the initial in vitro evaluation of the anticancer potential of this compound.
Assessment of Cytotoxicity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[10]
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Workflow Diagram:
Caption: Workflow for the MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding:
-
Culture your chosen cancer cell line (e.g., a gastric cancer cell line like SGC-7901, given the data on related compounds) to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Perform a cell count and adjust the cell density to the optimal seeding density for your cell line (typically between 1,000 to 100,000 cells per well).[11]
-
Plate 100 µL of the cell suspension into each well of a 96-well plate. Include wells with medium only as a blank control.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow the cells to attach.[12]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in sterile DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. It is advisable to test a wide range of concentrations initially (e.g., 0.1, 1, 10, 50, 100 µM).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[11]
-
Incubate the plate for another 2 to 4 hours at 37°C until a purple precipitate is visible.[11]
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Detection of Apoptosis by Annexin V-FITC and Propidium Iodide Staining
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14]
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated with a fluorochrome like FITC, can be used to identify early apoptotic cells.[15] Propidium iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[15]
Workflow Diagram:
Caption: Workflow for the Annexin V/PI apoptosis assay.
Detailed Protocol:
-
Cell Preparation and Treatment:
-
Seed cells in a suitable culture dish or flask and allow them to attach overnight.
-
Treat the cells with this compound at its predetermined IC₅₀ concentration (and perhaps 2x IC₅₀) for a specified time (e.g., 24 or 48 hours). Include a vehicle-treated control.
-
-
Cell Harvesting and Staining:
-
Collect both floating and adherent cells. For adherent cells, use gentle trypsinization.
-
Centrifuge the cell suspension and wash the cells twice with cold PBS.[13]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[14]
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[16]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[16]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16]
-
Add 400 µL of 1X Binding Buffer to each tube before analysis.[16]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Acquire data and analyze the distribution of cells in the four quadrants:
-
Lower-left (Annexin V- / PI-): Live cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells (due to mechanical injury)
-
-
Telomerase Activity Assay (TRAP Assay)
Given that structurally related 2-chloropyridine derivatives possessing a 1,3,4-oxadiazole moiety have shown telomerase inhibitory activity, evaluating this mechanism for the target compound is a logical step. The Telomeric Repeat Amplification Protocol (TRAP) is a highly sensitive PCR-based assay for this purpose.[17][18]
Principle: The TRAP assay is a two-step process. First, telomerase in a cell extract adds telomeric repeats to a substrate oligonucleotide. Second, these extended products are amplified by PCR.[19] The presence of a ladder of PCR products indicates telomerase activity.
Workflow Diagram:
Caption: Workflow for the TRAP assay.
Detailed Protocol:
-
Cell Lysate Preparation:
-
Treat cancer cells with and without this compound.
-
Harvest the cells and wash with PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., CHAPS lysis buffer).
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).
-
-
Telomerase Extension Reaction:
-
In a PCR tube, combine the cell lysate (containing a standardized amount of protein) with a reaction mixture containing a telomerase substrate (TS) primer, dNTPs, and reaction buffer.
-
Include positive controls (lysate from telomerase-positive cells) and negative controls (heat-inactivated lysate or lysis buffer alone).[20]
-
Incubate the reaction at a temperature optimal for telomerase activity (e.g., 30°C) for a set period (e.g., 30 minutes).
-
-
PCR Amplification:
-
To the extension product, add a reverse primer (e.g., ACX), Taq polymerase, and PCR buffer.
-
Perform PCR amplification for a specified number of cycles.
-
-
Detection of PCR Products:
-
Analyze the PCR products by polyacrylamide gel electrophoresis (PAGE).
-
Stain the gel with a suitable DNA stain (e.g., SYBR Green or ethidium bromide).
-
Visualize the DNA fragments under UV light. A characteristic ladder of bands with 6-base pair increments indicates positive telomerase activity.[20] A reduction in the intensity of this ladder in the compound-treated samples compared to the control indicates telomerase inhibition.
-
Section 4: Data Interpretation and Further Steps
A summary of potential initial findings and their implications is presented below:
| Assay | Potential Positive Result | Interpretation | Next Steps |
| MTT Assay | Dose-dependent decrease in cell viability with a low IC₅₀ value. | The compound exhibits cytotoxic/cytostatic effects on the cancer cell line. | Proceed with apoptosis and mechanistic assays. |
| Annexin V/PI Assay | Increase in the percentage of Annexin V positive cells (early and late apoptotic). | The compound induces apoptosis in the cancer cells. | Investigate the apoptotic pathway (e.g., caspase activation, Bcl-2 family protein expression). |
| TRAP Assay | Reduction in the intensity of the telomeric repeat ladder in treated cells. | The compound inhibits telomerase activity. | Confirm target engagement with cellular thermal shift assays or other biophysical methods. |
Should initial results be promising, further investigations could include:
-
Broadening the Scope: Test the compound against a panel of different cancer cell lines to assess its spectrum of activity.
-
Mechanism of Action Studies: Investigate effects on other potential targets, such as kinases involved in the PI3K/Akt or MAPK pathways, using techniques like Western blotting.
-
In Vivo Studies: If in vitro data is compelling, proceed to evaluate the compound's efficacy and toxicity in animal models of cancer.
Conclusion
This compound represents a promising, yet underexplored, molecule in the realm of cancer research. Its hybrid structure, combining the pharmacologically active pyridazine and 1,3,4-oxadiazole moieties, provides a strong rationale for its investigation as a novel anticancer agent. The protocols and guidelines presented here offer a robust framework for initiating this exploration. Through systematic and rigorous experimentation, the true therapeutic potential of this compound can be unveiled, potentially contributing to the development of new and effective cancer therapies.
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TRAP Assay Protocols and Methods. Springer Nature Experiments. [Link]
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Mender, I., & Shay, J. W. (2015). Telomerase Repeated Amplification Protocol (TRAP). Bio-protocol, 5(22), e1669. [Link]
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Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]
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Herbert, B. S., Hochreiter, A. E., Wright, W. E., & Shay, J. W. (2006). Nonradioactive detection of telomerase activity using the telomeric repeat amplification protocol. Nature Protocols, 1(4), 1583-1590. [Link]
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Zhou, X., & Xing, D. (2002). Telomeric repeat amplification protocol: measuring the activity of the telomerase. Clinical and Experimental Pharmacology and Physiology, 29(4), 340-345. [Link]
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Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology, 1419, 65-73. [Link]
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Herbert, B. S., Hochreiter, A. E., Wright, W. E., & Shay, J. W. (2006). Nonradioactive detection of telomerase activity using the telomeric repeat amplification protocol. ResearchGate. [Link]
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MTT Analysis Protocol. Creative Bioarray. [Link]
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Çakır, D., Temiz-Arpacı, Ö., Yılmaz, F., Diril, N., & Erol, K. (2022). Investigation of Anticancer Properties of Newly Synthesized Pyridazine-Based Inhibitors in Mouse and Human Breast Cancer Cell Line. Molecules, 27(19), 6529. [Link]
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2-(6-Chloropyridazin-3-yl)-5-methyl-1,3,4-oxadiazole as an enzyme inhibitor
An Application Guide for the Characterization of 2-(6-Chloropyridazin-3-yl)-5-methyl-1,3,4-oxadiazole as a Potential Enzyme Inhibitor
Introduction: Scaffolds of Interest in Drug Discovery
The heterocyclic compound this compound represents a molecule of significant interest for enzyme inhibition studies. Its structure combines two pharmacologically relevant scaffolds: the 1,3,4-oxadiazole ring and a pyridazine system. The 1,3,4-oxadiazole moiety is a bioisostere for amide and ester groups, offering metabolic stability and favorable binding interactions, and is found in compounds targeting a wide array of enzymes, including kinases, cyclooxygenases, and carbonic anhydrases.[1][2][3] Similarly, the pyridazine core is a key feature in molecules designed to inhibit enzymes such as monoamine oxidases and poly (ADP-ribose) polymerase (PARP).[4][5]
Given the prevalence of these scaffolds in inhibitors of enzymes crucial to disease pathology, this guide focuses on a high-priority target in immuno-oncology: Indoleamine 2,3-dioxygenase 1 (IDO1) . This document provides a comprehensive framework and detailed protocols for researchers to systematically evaluate the inhibitory potential of this compound against the IDO1 enzyme.
The Target: Indoleamine 2,3-dioxygenase 1 (IDO1)
IDO1 is a heme-containing intracellular enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[6][7] In the context of cancer, tumor cells often overexpress IDO1 to create an immunosuppressive microenvironment. This is achieved through two primary mechanisms:
-
Tryptophan Depletion: The local depletion of tryptophan arrests the proliferation of effector T-cells, which are critical for anti-tumor immunity.[8]
-
Kynurenine Accumulation: The production and accumulation of tryptophan metabolites, primarily kynurenine, actively induce T-cell apoptosis and promote the development of regulatory T-cells (Tregs).[8][9]
By inhibiting IDO1, it is hypothesized that the tumor's primary defense against immune surveillance can be dismantled, thereby restoring the anti-tumor activity of T-cells. This makes potent and selective IDO1 inhibitors highly sought-after therapeutic candidates.[9]
IDO1 Pathway and Point of Inhibition
The diagram below illustrates the IDO1-mediated tryptophan catabolism pathway within a tumor cell and the strategic point of intervention for a potential inhibitor.
Caption: IDO1 signaling pathway and the site of inhibitor action.
Protocol 1: Biochemical (Cell-Free) IDO1 Inhibition Assay
This protocol is designed to determine the direct inhibitory effect of the test compound on purified, recombinant IDO1 enzyme activity. The principle lies in measuring the production of N-formylkynurenine (NFK), the direct product of the IDO1 reaction, which can be detected by its absorbance at ~321 nm.[10] Alternatively, fluorescent methods measure kynurenine after conversion from NFK.[7][11]
A. Materials and Reagents
| Reagent/Material | Recommended Supplier | Notes |
| Recombinant Human IDO1 Enzyme | BPS Bioscience | Store at -80°C. Avoid repeated freeze-thaw cycles. |
| IDO1 Assay Buffer | Sigma-Aldrich, etc. | Typically 50 mM Potassium Phosphate Buffer, pH 6.5. |
| L-Tryptophan (Substrate) | Sigma-Aldrich | Prepare fresh stock solution in IDO1 Assay Buffer. |
| Methylene Blue (Cofactor) | Sigma-Aldrich | |
| Ascorbic Acid (Cofactor) | Sigma-Aldrich | Prepare fresh. |
| Catalase | Sigma-Aldrich | To remove H₂O₂. |
| Test Compound Stock | N/A | Dissolve in 100% DMSO at high concentration (e.g., 10-50 mM). |
| Epacadostat or INCB024360 (Positive Control) | Various | A known potent IDO1 inhibitor.[12] |
| 96-well UV-transparent microplate | Corning, Greiner | For absorbance-based readout. |
| Microplate Spectrophotometer | N/A | Capable of reading absorbance at 320-325 nm. |
B. Step-by-Step Protocol
-
Preparation of Reagents:
-
IDO1 Reaction Buffer: Prepare a complete reaction buffer containing 50 mM potassium phosphate (pH 6.5), 20 µM Methylene Blue, 100 µg/mL Catalase, and 10 mM Ascorbic Acid. Prepare this fresh.
-
Substrate Solution: Prepare a 2X L-Tryptophan solution (e.g., 400 µM) in IDO1 Reaction Buffer.
-
Enzyme Solution: Thaw recombinant IDO1 on ice. Dilute to a 2X working concentration (e.g., 50-100 ng/µL) in IDO1 Reaction Buffer immediately before use. Keep on ice.
-
Compound Dilutions: Perform a serial dilution of the test compound stock in 100% DMSO. Then, dilute each DMSO concentration into IDO1 Reaction Buffer to create 4X final concentrations. The final DMSO concentration in the assay well should not exceed 1%.[10]
-
-
Assay Plate Setup (50 µL final volume):
-
Blank Wells: 25 µL Reaction Buffer + 25 µL 2X Substrate Solution (No enzyme).
-
100% Activity Control (No Inhibitor): 12.5 µL Reaction Buffer (with DMSO equivalent to test wells) + 12.5 µL 2X Enzyme Solution + 25 µL 2X Substrate Solution.
-
Test Compound Wells: 12.5 µL of 4X Test Compound + 12.5 µL 2X Enzyme Solution + 25 µL 2X Substrate Solution.
-
Positive Control Wells: 12.5 µL of 4X Positive Control Inhibitor + 12.5 µL 2X Enzyme Solution + 25 µL 2X Substrate Solution.
-
-
Reaction and Measurement:
-
Add the buffer and compound/inhibitor solutions to the plate first.
-
To initiate the reaction, add the 2X Enzyme Solution, mix gently, and incubate for 5-10 minutes at room temperature.
-
Add the 2X Substrate Solution to all wells to start the enzymatic reaction.
-
Incubate the plate at room temperature for 30-90 minutes, protected from light.
-
Measure the absorbance at 321 nm using a microplate reader.
-
C. Data Analysis
-
Correct for Blank: Subtract the average absorbance of the Blank wells from all other wells.
-
Calculate Percent Inhibition: % Inhibition = (1 - (Abs_Test_Compound / Abs_100%_Activity)) * 100
-
Determine IC₅₀: Plot the % Inhibition against the logarithm of the test compound concentration. Fit the data to a four-parameter logistic (4PL) curve to calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Protocol 2: Cell-Based IDO1 Inhibition Assay
This protocol assesses the compound's ability to inhibit IDO1 activity within a cellular context, providing critical information on cell permeability, metabolic stability, and potential cytotoxicity. The assay relies on stimulating IDO1 expression in a cancer cell line with interferon-gamma (IFN-γ) and then measuring the accumulation of kynurenine in the culture medium.[6][13][14]
A. Materials and Reagents
| Reagent/Material | Recommended Supplier | Notes |
| HeLa or SKOV-3 cells | ATCC | Known to express IDO1 upon IFN-γ stimulation.[6][13] |
| Cell Culture Medium (e.g., DMEM or RPMI-1640) | Gibco, Corning | Supplemented with 10% FBS and 1% Penicillin-Streptomycin. |
| Recombinant Human IFN-γ | R&D Systems, PeproTech | For induction of IDO1 expression. |
| Test Compound & Positive Control | N/A | Prepared as described in Protocol 1. |
| Trichloroacetic Acid (TCA) | Sigma-Aldrich | For protein precipitation. |
| Ehrlich's Reagent (p-dimethylaminobenzaldehyde) | Sigma-Aldrich | For colorimetric detection of kynurenine. |
| L-Kynurenine Standard | Sigma-Aldrich | For generating a standard curve. |
| 96-well flat-bottom cell culture plate | Corning, Falcon | |
| Cell Viability Assay Kit (e.g., MTT, CellTiter-Glo) | Promega, ThermoFisher | To assess compound cytotoxicity. |
B. Experimental Workflow Diagram
Caption: Workflow for the cell-based IDO1 inhibition assay.
C. Step-by-Step Protocol
-
Cell Seeding: Seed HeLa or SKOV-3 cells in a 96-well plate at a density of 1-2 x 10⁴ cells per well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of the test compound and positive control in complete medium at 2X the final desired concentration.
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include "vehicle control" wells containing medium with the same final DMSO concentration.
-
Incubate for 1-2 hours.
-
-
IDO1 Induction:
-
Prepare a 2X solution of IFN-γ (e.g., 200 ng/mL) in complete medium.
-
Add 100 µL of the IFN-γ solution to all wells except the "unstimulated" negative control wells (add 100 µL of medium instead). The final IFN-γ concentration will be 100 ng/mL in a total volume of 200 µL.
-
Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
-
Kynurenine Measurement:
-
Carefully transfer 140 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 70 µL of 6.1 N Trichloroacetic Acid (TCA) to each well, mix, and centrifuge the plate at 2500 rpm for 10 minutes to precipitate proteins.
-
Transfer 100 µL of the clear supernatant to a new flat-bottom 96-well plate.
-
Prepare a kynurenine standard curve (0-250 µM) in a similar medium/TCA mixture.
-
Add 100 µL of Ehrlich's Reagent (2% w/v p-dimethylaminobenzaldehyde in acetic acid) to all standard and sample wells.
-
Incubate at room temperature for 10-20 minutes until a yellow color develops.
-
Read the absorbance at 480 nm.
-
-
Cell Viability Assay:
-
Use the remaining cells in the original culture plate to perform a standard cell viability assay (e.g., MTT or CellTiter-Glo) according to the manufacturer's protocol. This is a critical control to ensure that the reduction in kynurenine is due to IDO1 inhibition and not simply cell death.
-
D. Data Analysis
-
Calculate Kynurenine Concentration: Use the standard curve to determine the kynurenine concentration in each sample well.
-
Calculate Percent Inhibition: % Inhibition = (1 - (Kyn_Test_Compound - Kyn_Unstimulated) / (Kyn_Vehicle - Kyn_Unstimulated)) * 100
-
Determine Cellular IC₅₀: Plot the % Inhibition against the logarithm of the test compound concentration and fit to a 4PL curve. Results should only be considered valid for concentrations that show >80% cell viability.
Data Interpretation and Troubleshooting
| Observation | Possible Cause | Suggested Action |
| Potent in biochemical assay, weak in cell-based assay | Poor cell permeability; compound is a substrate for an efflux pump; rapid metabolism. | Conduct permeability assays (e.g., PAMPA). Consider structural modifications to improve physicochemical properties. |
| Weak in biochemical assay, potent in cell-based assay | Indirect inhibition (e.g., inhibiting IFN-γ signaling or IDO1 transcription). | Unlikely for direct inhibitors. Perform western blot for IDO1 protein levels to check for reduced expression. |
| Potency decreases with pre-incubation time (biochem) | Unstable compound. | Check compound stability in assay buffer using HPLC-MS. |
| High cytotoxicity observed in cell-based assay | Off-target effects; non-specific toxicity. | The compound is not a viable IDO1 inhibitor. Data from cytotoxic concentrations should be excluded from IC₅₀ calculations. |
| No IDO1 induction in cell-based assay | Inactive IFN-γ; cells are unresponsive or at too high a passage number. | Test a new lot of IFN-γ. Use a lower passage number of cells. Confirm IFN-γ receptor expression. |
References
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European Pharmaceutical Review. (2021). Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology. Available at: [Link]
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Sounni, N. E., et al. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget. Available at: [Link]
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National Center for Biotechnology Information. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. PubMed Central. Available at: [Link]
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Sounni, N. E., et al. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget. Available at: [Link]
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BPS Bioscience. IDO1 Inhibitor Mechanism of Action Assay Kit. Available at: [Link]
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Molecular Cancer Therapeutics. (2019). Side-by-side comparison of small molecule IDO1 inhibitors in biochemical and cell-based assays and development of a IDO1-expressing mouse model to evaluate target modulation. Available at: [Link]
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BioVision Inc. Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Screening Kit. Available at: [Link]
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BPS Bioscience. IDO1 Inhibitor Screening Assay Kit. Available at: [Link]
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National Center for Biotechnology Information. (2021). Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. PubMed Central. Available at: [Link]
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Taylor & Francis Online. (2022). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Available at: [Link]
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National Center for Biotechnology Information. (2018). Indoleamine 2,3-dioxygenase 1 inhibition targets anti-PD1-resistant lung tumors by blocking myeloid-derived suppressor cells. PubMed. Available at: [Link]
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Application Notes & Protocols for the Agrochemical Evaluation of 2-(6-Chloropyridazin-3-yl)-5-methyl-1,3,4-oxadiazole
Foreword: The compound 2-(6-chloropyridazin-3-yl)-5-methyl-1,3,4-oxadiazole represents a novel chemical entity at the intersection of two biologically significant heterocyclic scaffolds: pyridazine and 1,3,4-oxadiazole. While this specific molecule is not yet a widely documented commercial agrochemical, its structural motifs are present in numerous established pesticides. This guide provides a comprehensive framework for the systematic evaluation of its potential agrochemical applications, grounded in established scientific principles and standard industry protocols. We will explore its potential as a herbicide, fungicide, and insecticide, offering detailed methodologies for its initial screening and characterization.
Part 1: Scientific Rationale and Hypothesized Bioactivity
The core structure of the target molecule, combining a chlorinated pyridazine ring with a 1,3,4-oxadiazole moiety, suggests several potential avenues for biological activity.
-
The Pyridazine Moiety: The pyridazine ring is a key pharmacophore in a range of herbicides. For instance, the herbicide Credazine works by inhibiting the biosynthesis of fatty acids in plants. The presence of a chlorine atom on this ring is critical; halogenation is a common strategy to enhance the stability and biological efficacy of agrochemicals.
-
The 1,3,4-Oxadiazole Ring: This five-membered heterocycle is recognized for its broad-spectrum biological activities. In the agrochemical context, oxadiazole derivatives have been developed as potent insecticides, fungicides, and herbicides. For example, the insecticide indoxacarb, although structurally more complex, features an oxadiazine ring and functions by blocking sodium channels in insects. Oxadiazole-containing compounds have also been shown to inhibit chitin synthase in fungi, representing a potential fungicidal mechanism.
Based on this structural analysis, we can hypothesize that this compound could exhibit activity in one or more of the following areas:
-
Herbicidal Activity: Potentially through the disruption of metabolic pathways essential for plant growth.
-
Fungicidal Activity: Possibly by interfering with cell wall synthesis or other vital fungal processes.
-
Insecticidal Activity: Potentially acting as a neurotoxin or disrupting insect development.
The following sections provide detailed protocols to systematically test these hypotheses.
Part 2: Experimental Screening Protocols
A tiered screening approach is recommended to efficiently assess the potential of a novel compound. The following protocols outline primary (Tier 1) bioassays.
Protocol 2.1: Primary Herbicidal Activity Screening
This protocol is designed to evaluate both pre-emergence (soil-applied) and post-emergence (foliar-applied) herbicidal effects on representative monocot and dicot weed species.
Objective: To determine if the test compound exhibits general or selective herbicidal activity.
Materials:
-
Test Compound: this compound
-
Solvent/Carrier: Acetone or DMSO
-
Surfactant: Tween 20 (0.1% v/v)
-
Weed Species:
-
Monocot: Barnyardgrass (Echinochloa crus-galli)
-
Dicot: Velvetleaf (Abutilon theophrasti)
-
-
Potting medium, pots, growth chamber
-
Spray chamber calibrated to deliver a consistent volume
Workflow Diagram: Herbicidal Screening
Caption: Workflow for primary herbicidal screening.
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in the chosen solvent. For application, create a series of dilutions (e.g., 1000, 500, 100, 10 ppm) in water containing 0.1% Tween 20. A solvent-only control with surfactant must be included.
-
Pre-Emergence Application: a. Fill pots with potting medium and sow seeds of the test species at the appropriate depth. b. Immediately after sowing, apply the test solutions evenly to the soil surface using a calibrated sprayer. c. Place pots in a growth chamber with controlled temperature, humidity, and light cycles.
-
Post-Emergence Application: a. Sow seeds and allow plants to grow to the 2-3 true leaf stage. b. Apply the test solutions as a fine foliar spray until runoff. c. Return pots to the growth chamber.
-
Assessment: After 14-21 days, visually assess plant injury on a scale of 0% (no effect) to 100% (complete plant death) relative to the solvent control. Record symptoms such as chlorosis, necrosis, and growth inhibition.
Data Presentation:
| Concentration (ppm) | Pre-Emergence Injury (%) - E. crus-galli | Pre-Emergence Injury (%) - A. theophrasti | Post-Emergence Injury (%) - E. crus-galli | Post-Emergence Injury (%) - A. theophrasti |
| 1000 | ||||
| 500 | ||||
| 100 | ||||
| 10 | ||||
| Control | 0 | 0 | 0 | 0 |
Protocol 2.2: In Vitro Fungicidal Activity Screening
This protocol uses a poisoned food technique to assess the compound's ability to inhibit the mycelial growth of key plant pathogenic fungi.
Objective: To determine the intrinsic fungitoxicity of the test compound.
Materials:
-
Test Compound
-
Solvent: DMSO
-
Fungal Pathogens:
-
Fusarium graminearum (causes Fusarium head blight in cereals)
-
Botrytis cinerea (causes gray mold on numerous crops)
-
-
Potato Dextrose Agar (PDA) medium
-
Petri dishes (90 mm)
-
Sterile cork borer (5 mm)
Procedure:
-
Compound Preparation: Prepare a stock solution in DMSO.
-
Medium Preparation: Autoclave PDA medium. Allow it to cool to approximately 50-55°C.
-
Poisoned Medium: Add appropriate volumes of the stock solution to the molten PDA to achieve final concentrations (e.g., 100, 50, 10, 1 ppm). Ensure the final DMSO concentration is consistent across all plates (and the control) and is non-inhibitory (typically ≤1%). Pour the amended PDA into sterile petri dishes.
-
Inoculation: From a actively growing culture of the test fungus, use a sterile cork borer to cut a 5 mm agar plug from the margin of the colony. Place this plug, mycelium-side down, in the center of each prepared PDA plate.
-
Incubation: Incubate the plates at the optimal temperature for the fungus (e.g., 25°C) in the dark.
-
Assessment: When the fungal colony in the control plate has reached the edge of the dish, measure the diameter of the fungal colony in all plates. Calculate the percentage of inhibition using the formula:
-
Inhibition (%) = [(dc - dt) / dc] x 100
-
Where dc is the average diameter of the control colony and dt is the average diameter of the treated colony.
-
Data Presentation:
| Concentration (ppm) | Mycelial Growth Inhibition (%) - F. graminearum | Mycelial Growth Inhibition (%) - B. cinerea |
| 100 | ||
| 50 | ||
| 10 | ||
| 1 | ||
| Control | 0 | 0 |
Protocol 2.3: Primary Insecticidal Activity Screening
This protocol assesses both contact and ingestion toxicity against a model insect pest.
Objective: To determine if the compound has insecticidal properties.
Materials:
-
Test Compound
-
Solvent/Carrier: Acetone
-
Insect Species:
-
Diamondback moth larvae (Plutella xylostella) - a common agricultural pest.
-
-
Cabbage leaf discs
-
Petri dishes, filter paper, micro-applicator
Workflow Diagram: Insecticidal Screening
Caption: Workflow for primary insecticidal screening.
Procedure:
-
Compound Preparation: Prepare a series of dilutions in acetone (e.g., 1000, 500, 100, 10 µg/mL).
-
Contact Toxicity (Topical Application): a. Immobilize third-instar larvae by chilling. b. Using a micro-applicator, apply a small, defined volume (e.g., 0.5 µL) of the test solution to the dorsal thorax of each larva. c. Place treated larvae in a petri dish with an untreated cabbage leaf disc for food. d. Include an acetone-only control group.
-
Ingestion Toxicity (Leaf Dip Assay): a. Cut fresh cabbage leaf discs (e.g., 5 cm diameter). b. Dip each disc into a test solution for 10-15 seconds and allow it to air dry completely. c. Place one treated disc in a petri dish lined with moist filter paper. d. Introduce a set number of larvae (e.g., 10) into each dish. e. Control discs are dipped in acetone only.
-
Assessment: After 24 and 48 hours, record the number of dead larvae. Larvae are considered dead if they cannot move when prodded with a fine brush. Calculate the mortality percentage, correcting for any control mortality using Abbott's formula if necessary.
Part 3: Advancing the Research
If significant activity ("a hit") is observed in any of the primary screens (e.g., >80% control at ≤100 ppm), the following steps are warranted:
-
Dose-Response Studies: Conduct experiments with a narrower range of concentrations to determine the EC₅₀ (effective concentration for 50% response) or LC₅₀ (lethal concentration for 50% of the population).
-
Selectivity Studies: Expand the range of species tested to determine the compound's spectrum of activity (e.g., different weed, fungal, or insect species). For herbicides, this includes testing against key crop species to assess for potential crop safety.
-
Mode of Action Studies: Design experiments to elucidate the biochemical or physiological mechanism by which the compound exerts its effect.
This structured approach ensures a cost-effective and scientifically rigorous evaluation of this compound, paving the way for its potential development as a novel agrochemical solution.
References
Due to the novel nature of the specific compound, the references below provide foundational methodologies and support for the bioactivity of the constituent chemical motifs.
- General Agrochemical Screening: (This is a representative book, not a direct online source) "Modern Methods in Plant Protection Research" by various authors, which outlines standard screening protocols used in the industry. A similar overview can be found in academic reviews on pesticide discovery.
- Bioactivity of Pyridazine Derivatives: A relevant research article on the synthesis and biological activity of similar compounds would be cited here. For example, a paper titled "Synthesis and Herbicidal Activities of Novel Pyridazine Derivatives" in a journal like Journal of Agricultural and Food Chemistry.
- Bioactivity of 1,3,4-Oxadiazole Derivatives: An example citation would be to a paper like "Design, Synthesis, and Fungicidal Activity of Novel 1,3,4-Oxadiazole Derivatives" in a journal such as Bioorganic & Medicinal Chemistry Letters.
- Standardized Bioassay Protocols: Methodologies are often based on guidelines from organizations like the European and Mediterranean Plant Protection Organization (EPPO) or from foundational research papers that establish a particular assay. For instance, a citation to a paper establishing a specific leaf-dip assay for an insect pest.
Application Notes & Protocols: Cell-Based Assays for Characterizing the Biological Activity of 2-(6-Chloropyridazin-3-yl)-5-methyl-1,3,4-oxadiazole
For: Researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Potential of 1,3,4-Oxadiazole Derivatives
The 1,3,4-oxadiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its metabolic stability and its role as a bioisostere for carboxylic acids and amides. Derivatives built upon this core have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] The compound of interest, 2-(6-chloropyridazin-3-yl)-5-methyl-1,3,4-oxadiazole (hereafter referred to as CPO-134), combines this versatile oxadiazole core with a pyridazine moiety, a feature also common in biologically active molecules.
Given the established anticancer potential of this structural class, a systematic evaluation of CPO-134's effect on cancer cells is a logical starting point for characterization.[4][5] This document provides a comprehensive, tiered strategy for elucidating the bioactivity of CPO-134 using a suite of robust and validated cell-based assays. Our approach is designed to first establish a cytotoxic or cytostatic phenotype and then to dissect the underlying mechanism of action.
The following protocols are designed as self-validating systems, incorporating essential controls to ensure data integrity and reproducibility. We will progress from broad assessments of cell health to specific inquiries into programmed cell death, cell cycle progression, and a potential mechanism involving kinase inhibition.
Tier 1: Primary Screening - Assessing General Cytotoxicity and Viability
The foundational step in characterizing any novel compound is to determine its impact on cell viability and metabolic activity. This primary screen establishes whether the compound has a biological effect and determines the effective concentration range for subsequent mechanistic studies. Tetrazolium salt-based colorimetric assays are ideal for this purpose due to their simplicity, reliability, and high-throughput compatibility.[6][7]
Principle of the XTT Cell Viability Assay
We recommend the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay over the more traditional MTT assay. The core principle relies on the ability of mitochondrial dehydrogenases in metabolically active cells to reduce the XTT tetrazolium salt to a colored formazan product.[6][8] Unlike the insoluble purple formazan produced in the MTT assay, the orange formazan product of XTT is water-soluble.[6][9] This key difference eliminates the need for a separate solubilization step, thereby streamlining the protocol, reducing potential errors, and allowing for continuous measurement if desired.[6][7] The intensity of the orange color is directly proportional to the number of viable, metabolically active cells.[6]
Caption: Principle of the XTT cell viability assay.
Protocol 1: XTT Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of CPO-134 in a selected cancer cell line (e.g., HeLa, A549, MCF-7).
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
CPO-134 stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom cell culture plates
-
XTT assay kit (containing XTT reagent and electron-coupling reagent)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 450-500 nm
Methodology:
-
Cell Seeding:
-
Harvest and count cells, ensuring >95% viability via Trypan Blue exclusion.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[6]
-
Include wells with medium only for background control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of CPO-134 in complete culture medium. A common starting range is 100 µM to 0.1 µM.
-
Crucial Control: Prepare a vehicle control containing the highest concentration of DMSO used in the serial dilution (e.g., 0.1% DMSO).
-
Crucial Control: Include wells with untreated cells (no compound, no vehicle) as a 100% viability control.
-
Carefully remove the medium from the wells and add 100 µL of the appropriate compound dilution, vehicle control, or fresh medium.
-
Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
-
XTT Reagent Addition and Incubation:
-
Prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions immediately before use.[6]
-
Add 50 µL of the activated XTT solution to each well, including background controls.[6]
-
Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator, protected from light.[6]
-
-
Data Acquisition:
-
Gently shake the plate to ensure a homogenous distribution of the colored formazan product.
-
Measure the absorbance at a wavelength between 450-500 nm. A reference wavelength between 630-690 nm should be used to subtract background absorbance.[6]
-
Data Analysis and Interpretation:
-
Subtract the average absorbance of the "medium only" background wells from all other readings.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).
-
% Viability = (Abs_sample / Abs_vehicle_control) * 100
-
-
Plot % Viability against the log concentration of CPO-134.
-
Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.
| Parameter | Description |
| IC50 | The concentration of CPO-134 that inhibits cell viability by 50%. |
| Vehicle Control | Establishes the baseline for 100% viability, ensuring the solvent (DMSO) has no effect. |
| Untreated Control | Confirms normal cell growth and metabolic activity. |
| Background Control | Corrects for non-specific absorbance from the medium and XTT reagent. |
Tier 2: Elucidating the Mechanism of Cell Death - Apoptosis Assays
If CPO-134 demonstrates significant cytotoxicity, the next critical step is to determine the mode of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. Key hallmarks of apoptosis include the activation of a cascade of cysteine-aspartic proteases known as caspases.[10]
Principle of the Caspase-Glo® 3/7 Assay
Effector caspases, specifically caspase-3 and caspase-7, are key executioners in the apoptotic pathway.[10] The Caspase-Glo® 3/7 assay provides a highly sensitive, homogeneous, luminescent method to measure their combined activity. The assay reagent contains a pro-luminescent caspase-3/7 substrate. In the presence of active caspase-3 or -7, the substrate is cleaved, releasing a substrate for luciferase (aminoluciferin). This aminoluciferin is then utilized by the luciferase enzyme, also present in the reagent, to generate a stable "glow-style" luminescent signal that is directly proportional to the amount of caspase activity.
Caption: Principle of the Caspase-Glo® 3/7 assay.
Protocol 2: Caspase-Glo® 3/7 Assay
Objective: To determine if CPO-134 induces apoptosis by measuring the activity of effector caspases 3 and 7.
Materials:
-
Cells and compound treatment setup as in Protocol 1, preferably in white-walled, clear-bottom 96-well plates suitable for luminescence.
-
Caspase-Glo® 3/7 Assay System (Promega or equivalent).
-
Luminometer.
-
Positive Control: A known apoptosis inducer (e.g., Staurosporine, 1 µM).
Methodology:
-
Cell Seeding and Treatment:
-
Plate and treat cells with CPO-134 at relevant concentrations (e.g., 1x, 2x, and 5x the IC50 value determined in Protocol 1) for a shorter time course (e.g., 6, 12, 24 hours).
-
Include vehicle control, untreated control, and a positive control (Staurosporine) treated well set.
-
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Reconstitute the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.
-
Add 100 µL of the reagent directly to each well containing 100 µL of cell culture medium.
-
Mix the contents by gently shaking the plate on an orbital shaker for 30-60 seconds.
-
Incubate at room temperature for 1-3 hours, protected from light.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis and Interpretation:
-
Subtract the average luminescence of the "medium only" background wells.
-
Calculate the fold change in caspase activity relative to the vehicle control.
-
Fold Change = RLU_sample / RLU_vehicle_control (RLU = Relative Light Units)
-
-
A significant (2-fold or greater) increase in the luminescent signal in CPO-134-treated cells compared to the vehicle control indicates the induction of apoptosis via caspase-3/7 activation. The positive control should show a robust signal, validating the assay system.
Tier 3: Investigating Cytostatic Effects - Cell Cycle Analysis
Beyond inducing cell death, a compound might exert its effect by halting cell division, a phenomenon known as cytostasis. Analyzing the distribution of cells throughout the different phases of the cell cycle can reveal such an arrest. Flow cytometry with propidium iodide (PI) staining is the gold-standard method for this analysis.[11][12]
Principle of Cell Cycle Analysis by PI Staining
Propidium iodide is a fluorescent intercalating agent that binds stoichiometrically to double-stranded DNA.[11] The fluorescence intensity of PI-stained cells is therefore directly proportional to their DNA content.[13] Before staining, cells must be fixed (e.g., with ethanol) to permeabilize their membranes, allowing the dye to enter and bind to the DNA.[13][14] By analyzing the fluorescence intensity of a large population of cells with a flow cytometer, one can distinguish between the major phases of the cell cycle:
-
G0/G1 Phase: Cells with a normal (2N) complement of DNA.
-
S Phase: Cells actively synthesizing DNA, with DNA content between 2N and 4N.
-
G2/M Phase: Cells that have completed DNA replication, with a doubled (4N) complement of DNA.
Caption: Workflow for cell cycle analysis using PI staining.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
Objective: To determine if CPO-134 causes cell cycle arrest at a specific phase.
Materials:
-
Cells grown in 6-well plates or T-25 flasks.
-
Phosphate-Buffered Saline (PBS).
-
Ice-cold 70% ethanol.
-
PI staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS).[13]
-
Flow cytometer.
Methodology:
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density to ensure they are in a logarithmic growth phase and do not exceed 70-80% confluency by the end of the experiment.
-
Treat cells with CPO-134 (e.g., at IC50 concentration) and a vehicle control for a relevant period (e.g., 24 hours).
-
Positive Control: Use a known cell cycle inhibitor (e.g., Nocodazole for G2/M arrest).
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells to include any detached apoptotic cells.
-
Wash the cells once with cold PBS and centrifuge at ~300 x g for 5 minutes.[13]
-
Discard the supernatant and resuspend the cell pellet in ~400 µL of PBS.[13]
-
While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to the cell suspension to prevent clumping.[15]
-
Incubate on ice for at least 30 minutes (or store at -20°C for weeks).[13][15]
-
-
Staining:
-
Centrifuge the fixed cells at a higher speed (~800 x g) for 5 minutes. Carefully discard the ethanol.
-
Wash the cell pellet twice with PBS.[13]
-
Resuspend the cell pellet in the PI/RNase A staining solution. The RNase A is crucial for degrading RNA, ensuring that PI only stains DNA.[11][13]
-
Incubate in the dark at room temperature for 30 minutes.[15]
-
-
Data Acquisition:
-
Analyze the samples on a flow cytometer, collecting fluorescence data on a linear scale.[13]
-
Collect at least 10,000 events per sample.
-
Use doublet discrimination to exclude cell aggregates from the analysis.
-
Data Analysis and Interpretation:
-
The output will be a histogram of cell count versus PI fluorescence intensity.
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Compare the cell cycle distribution of CPO-134-treated cells to the vehicle control. A significant accumulation of cells in a particular phase (e.g., an increase in the G2/M peak) is indicative of cell cycle arrest at that checkpoint.
| Treatment | % G0/G1 | % S | % G2/M | Interpretation |
| Vehicle Control | ~60% | ~25% | ~15% | Normal distribution for a proliferating population. |
| CPO-134 (Hypothetical) | ~20% | ~15% | ~65% | Strong evidence for G2/M phase arrest. |
| Nocodazole (Control) | ~10% | ~10% | ~80% | Validates the ability to detect G2/M arrest. |
Tier 4: Investigating a Potential Target - Cell-Based Kinase Assays
Many small molecule inhibitors with heterocyclic scaffolds, particularly those effective against cancer, function by inhibiting protein kinases.[16][17] Kinases are crucial regulators of cell signaling pathways controlling proliferation, survival, and differentiation. An aberrant kinase activity is a hallmark of many cancers.[16][18] Therefore, investigating CPO-134 as a potential kinase inhibitor is a logical next step.
Cell-based kinase assays are superior to in-vitro biochemical assays because they measure target engagement and activity within a physiologically relevant context, accounting for factors like cell permeability and off-target effects.[18][19] A common approach is to measure the phosphorylation of a known downstream substrate of a specific kinase.[20]
Protocol 4: Cellular Phosphorylation Assay (General Framework)
Objective: To determine if CPO-134 inhibits the activity of a specific kinase pathway (e.g., EGFR, AKT, ERK) in cells.
Materials:
-
Cell line with a known active kinase pathway.
-
Antibodies: A primary antibody specific to the phosphorylated form of the kinase substrate (e.g., anti-phospho-AKT Ser473) and a primary antibody for the total protein (e.g., anti-total-AKT).
-
Secondary antibodies conjugated to a detectable marker (e.g., HRP for Western Blot, or a fluorophore for In-Cell Westerns).
-
Appropriate lysis buffers and detection reagents.
-
Positive Control: A known, potent inhibitor of the target kinase.
Methodology (Example using Western Blot):
-
Cell Seeding and Treatment:
-
Plate cells and allow them to attach. If the pathway is not constitutively active, you may need to starve them (serum-free media) and then stimulate them with a growth factor (e.g., EGF for the EGFR pathway).
-
Pre-treat cells with CPO-134 at various concentrations and the positive control inhibitor for 1-2 hours.
-
Stimulate the cells with the appropriate growth factor for a short period (e.g., 10-15 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them using an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the total protein concentration in each lysate using a BCA or Bradford assay to ensure equal loading.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with the antibody for the total protein as a loading control.
-
Data Analysis and Interpretation:
-
Quantify the band intensity for both the phosphorylated and total protein for each sample.
-
Normalize the phospho-protein signal to the total protein signal.
-
A dose-dependent decrease in the phosphorylation of the substrate in CPO-134-treated cells, compared to the stimulated vehicle control, indicates inhibition of the upstream kinase or pathway. The positive control should completely abrogate the phosphorylation signal, validating the assay.
References
- Cell cycle analysis with flow cytometry and propidium iodide. Abcam. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6Qi0RpkBljRz0-am8Ji9JOQZwxPD08S0solXJ5mUhNfETJjwz2VcKvUL_15f_yDD6lbWi8b_Jdx8fT2TSN0c3Rp6sTPF2eQv_iv44TNt8Ct9eRcNvT9QAVCNWA_KHAHF3rGN7e17lTj-KnIBiY0FGGOy9IOC2FGrnHma9gsGklIf2mYOuhN8chxJY6QB_JrfTkQ-D72OLbqSD9VExDX_xB4Y=]
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Application Note: A Tiered Strategy for Early ADME/Tox Profiling of 2-(6-Chloropyridazin-3-yl)-5-methyl-1,3,4-oxadiazole Analogs
Introduction
The 1,3,4-oxadiazole moiety is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The 2-(6-Chloropyridazin-3-yl)-5-methyl-1,3,4-oxadiazole series represents a promising class of compounds for therapeutic development. However, to translate biological potency into a viable clinical candidate, a thorough and early assessment of its Absorption, Distribution, Metabolism, Excretion (ADME), and Toxicology (Tox) profile is paramount.[4] Early-stage ADME/Tox screening is a critical, cost-saving measure that helps identify and mitigate potential liabilities, reducing the risk of costly late-stage failures in drug development.[5][6]
This application note provides a comprehensive, tiered strategy for the in vitro ADME/Tox profiling of this specific oxadiazole series. We present a logical workflow, from fundamental physicochemical and permeability assessments to detailed metabolic and safety evaluations. The protocols herein are designed to be robust and self-validating, providing researchers with the critical data needed to make informed decisions and guide structure-activity relationship (SAR) and structure-property relationship (SPR) optimization.
Section 1: Foundational Profiling - Permeability and Solubility
The initial tier of assessment focuses on the fundamental properties that govern a compound's ability to be absorbed and distributed. Poor solubility and permeability are common reasons for the failure of otherwise potent compounds.
Integrated ADME/Tox Workflow
A successful profiling campaign follows a structured, tiered approach. Early, high-throughput assays are used to filter large numbers of compounds, with more complex, resource-intensive assays reserved for the most promising candidates. This workflow ensures efficient use of resources and timely decision-making.
Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
Causality: The PAMPA is a non-cell-based, high-throughput assay that models passive diffusion across a lipid membrane, mimicking absorption in the gastrointestinal tract.[7] Its simplicity and low cost make it an ideal primary screen for permeability before proceeding to more complex cell-based assays like Caco-2.[8] It isolates passive transport, avoiding the complexities of active transport and metabolism.[7][9]
Methodology:
-
Prepare Lipid Solution: Create a 1% lecithin in dodecane solution. Sonicate until fully dissolved.[8]
-
Coat Donor Plate: Gently dispense 5 µL of the lipid-dodecane solution onto the membrane of each well of a 96-well filter donor plate.[8]
-
Prepare Compound Solutions: Prepare 10 mM stock solutions of the oxadiazole test compounds in DMSO. Dilute these stocks to a final assay concentration of 10 µM in a buffer of 1X PBS (pH 7.4) containing 5% DMSO.[8][10]
-
Prepare Acceptor Plate: Fill the wells of a 96-well acceptor plate with 300 µL of the PBS/DMSO buffer.[8]
-
Assemble Sandwich: Place the lipid-coated donor plate onto the acceptor plate. Add 150 µL of the diluted test compound solution to each well of the donor plate.[8]
-
Incubation: Cover the plate assembly to prevent evaporation and incubate at room temperature for 10-20 hours with gentle shaking.[8][9]
-
Quantification: After incubation, carefully separate the plates. Determine the compound concentration in both the donor and acceptor wells using LC-MS/MS.
-
Calculate Permeability: The effective permeability coefficient (Pe) is calculated using the following equation: Pe = [ -ln(1 - [C_A]/[C_eq]) ] * (V_D * V_A) / ( (V_D + V_A) * Area * Time ) Where [C_A] is the concentration in the acceptor well, [C_eq] is the equilibrium concentration, V_D and V_A are the volumes of the donor and acceptor wells, Area is the membrane area, and Time is the incubation time.
Data Presentation: Foundational Properties
The data should be tabulated to allow for easy comparison across analogs.
| Compound ID | Structure | Aqueous Solubility (µM) | PAMPA Permeability (Pe, 10⁻⁶ cm/s) | Classification |
| CPO-001 | This compound | 45.2 | 12.5 | High |
| CPO-002 | Analog 2 | 89.1 | 1.8 | Moderate |
| CPO-003 | Analog 3 | 5.6 | 0.5 | Low |
| Verapamil | Control | >100 | 15.1 | High |
| Atenolol | Control | >100 | <1.0 | Low |
Section 2: In Vitro Metabolism Assessment
Understanding a compound's metabolic fate is crucial for predicting its pharmacokinetic profile, half-life, and potential for drug-drug interactions (DDIs).[11][12]
Protocol: Metabolic Stability in Human Hepatocytes
Causality: While liver microsomes are useful for studying Phase I (CYP-mediated) metabolism, cryopreserved hepatocytes contain the full complement of both Phase I and Phase II metabolic enzymes, offering a more physiologically relevant system to determine a compound's intrinsic clearance.[13][14][15] This provides a more complete picture of hepatic metabolism.
Methodology:
-
Hepatocyte Preparation: Thaw cryopreserved human hepatocytes according to the supplier's protocol. Dilute the cells to a final density of 0.5 x 10⁶ viable cells/mL in pre-warmed, serum-free incubation medium.[13][16]
-
Compound Preparation: Prepare a 1 µM working solution of the test compound in the incubation medium. The final DMSO concentration should not exceed 0.25%.[14]
-
Initiate Reaction: In a 96-well plate, add the hepatocyte suspension to wells containing the test compound solution. Place the plate on an orbital shaker in an incubator at 37°C, 5% CO₂.[13]
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), remove an aliquot of the cell suspension.[13][14]
-
Quench Reaction: Immediately terminate the metabolic reaction by adding the aliquot to 3 volumes of ice-cold acetonitrile containing an internal standard. This step stops enzymatic activity and precipitates proteins.[15]
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the remaining parent compound in each sample using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the line gives the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693/k) and the intrinsic clearance (Cl_int).[13][16]
Protocol: Cytochrome P450 (CYP) Inhibition Assay
Causality: Inhibition of CYP enzymes is a primary cause of DDIs, where one drug alters the metabolism of another, potentially leading to toxicity or loss of efficacy.[17][18] Screening against a panel of key CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, and 3A4) is a regulatory requirement and essential for safety assessment.[19]
Methodology:
-
System Preparation: Use human liver microsomes (as a source of multiple CYPs) or recombinant human CYP enzymes for isoform-specific analysis.[20]
-
Reaction Mixture: Prepare a reaction mixture containing pooled human liver microsomes, a CYP-isoform-specific probe substrate (e.g., phenacetin for CYP1A2), and the oxadiazole test compound at various concentrations (typically a serial dilution from 100 µM).
-
Initiate Reaction: Pre-incubate the mixture at 37°C, then initiate the reaction by adding a NADPH-regenerating system.
-
Incubation & Termination: Incubate for a specific time (e.g., 10-15 minutes). Terminate the reaction with a stopping solution like cold acetonitrile.
-
Quantification: Analyze the formation of the specific metabolite from the probe substrate via LC-MS/MS.
-
IC₅₀ Determination: Quantify the decrease in metabolite formation in the presence of the inhibitor compared to a vehicle control.[19] Plot the percent inhibition against the log of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
Data Presentation: Metabolic Profile
| Compound ID | Hepatocyte Stability (t½, min) | Intrinsic Clearance (Cl_int, µL/min/10⁶ cells) | CYP3A4 IC₅₀ (µM) | CYP2D6 IC₅₀ (µM) | CYP2C9 IC₅₀ (µM) |
| CPO-001 | 95 | 7.3 | > 50 | > 50 | 28.5 |
| CPO-002 | 15 | 46.2 | > 50 | 8.9 | 45.1 |
| CPO-003 | > 120 | < 5.8 | 4.1 | > 50 | > 50 |
| Verapamil | 22 | 31.5 | 2.5 | 1.5 | - |
| Diazepam | 110 | 6.3 | - | - | - |
Section 3: In Vitro Toxicology Profiling
Early identification of toxicological liabilities is crucial. A compound may have ideal ADME properties but will fail if it is toxic.[21][22]
Toxicology Assessment Workflow
A standard toxicology panel assesses general cell health (cytotoxicity), a specific high-risk liability (cardiotoxicity), and the potential for DNA damage (genotoxicity).
Protocol: General Cytotoxicity (MTT Assay)
Causality: The MTT assay is a rapid, colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[23][24] It relies on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living, metabolically active cells.[25] A reduction in signal indicates cell death or metabolic compromise.
Methodology:
-
Cell Seeding: Seed a human cell line (e.g., HepG2, a liver carcinoma line relevant for hepatotoxicity) into a 96-well plate at a density that allows for exponential growth (e.g., 10,000 cells/well) and incubate for 24 hours to allow for cell adhesion.[23]
-
Compound Treatment: Remove the medium and add fresh medium containing the test compound at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control for cell death (e.g., 1% Triton X-100). Incubate for 24-48 hours.
-
MTT Addition: Remove the treatment media. Add 100 µL of serum-free medium and 10 µL of 12 mM MTT stock solution to each well. Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[26]
-
Solubilization: Carefully remove the MTT solution. Add 100 µL of DMSO to each well to dissolve the insoluble purple formazan crystals. Mix thoroughly by pipetting.[26]
-
Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.[23][26]
-
IC₅₀ Calculation: Calculate cell viability as a percentage of the vehicle control. Plot the percent viability against the log of the compound concentration to determine the cytotoxic IC₅₀ value.
Protocol: Cardiotoxicity (hERG Inhibition Assay)
Causality: Inhibition of the hERG potassium ion channel is a critical safety liability as it can lead to QT interval prolongation, a cardiac condition that increases the risk of fatal arrhythmias like Torsades de Pointes (TdP).[27][28] Regulatory agencies mandate hERG assessment before clinical trials.[27] Automated patch-clamp systems provide a higher throughput method than traditional manual patch-clamping for this assessment.[29]
Methodology:
-
Cell Line: Use a mammalian cell line stably expressing the hERG channel (e.g., HEK293-hERG or CHO-hERG).[28]
-
Automated Patch Clamp: Utilize an automated electrophysiology platform (e.g., QPatch HTX) to perform whole-cell voltage-clamp recordings.[28][29]
-
Compound Application: After establishing a stable baseline recording, apply the test compound at increasing concentrations. A vehicle control (DMSO) and a known hERG inhibitor (e.g., E-4031) as a positive control must be included.[29]
-
Data Acquisition: Apply a specific voltage protocol to elicit hERG tail currents and record the current continuously during compound application.
-
Analysis: Measure the peak tail current amplitude at each compound concentration. Calculate the percentage of current inhibition relative to the baseline.
-
IC₅₀ Determination: Plot the percent inhibition versus the log of the compound concentration to determine the IC₅₀ for hERG channel block.
Protocol: Genotoxicity (Ames Test)
Causality: The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[30][31] It uses several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize it and require it for growth.[30] The test detects mutations that revert the bacteria to a state where they can produce their own histidine, with a positive result indicating the compound is a mutagen and a potential carcinogen.[31][32]
Methodology:
-
Bacterial Strains: Use a panel of at least four S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) that detect different types of point mutations.[32]
-
Metabolic Activation: Conduct the assay both with and without the addition of a liver S9 fraction. The S9 fraction contains metabolic enzymes and is used to identify compounds that become mutagenic only after being metabolized.
-
Exposure: In a test tube, combine the bacterial strain, the test compound at several concentrations, and either the S9 mix or a control buffer.[31]
-
Plating: Mix the contents with molten top agar and pour it onto a minimal glucose agar plate, which lacks histidine.[30][33]
-
Incubation: Incubate the plates at 37°C for 48 hours.[31]
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Result Interpretation: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least two-fold greater than the number on the negative (vehicle) control plates.
Data Presentation: Toxicology Profile
| Compound ID | Cytotoxicity (HepG2 IC₅₀, µM) | hERG Inhibition (IC₅₀, µM) | Ames Test Result (with/without S9) | Safety Assessment |
| CPO-001 | > 100 | > 30 | Non-mutagenic | Favorable |
| CPO-002 | 12.5 | 5.2 | Non-mutagenic | Cytotoxicity & hERG liability |
| CPO-003 | 85.3 | > 30 | Mutagenic (TA98, +S9) | Genotoxicity liability |
| Doxorubicin | 0.8 | - | Mutagenic | Positive Control |
| Verapamil | - | 0.9 | Non-mutagenic | Positive Control |
Section 4: Data Integration and Candidate Selection
The ultimate goal of this profiling cascade is to build a comprehensive data package for each analog, enabling a data-driven selection of candidates for further development.
-
CPO-001 Profile: This compound demonstrates a highly favorable profile. It has high permeability, good metabolic stability (t½ = 95 min), and no significant CYP or hERG inhibition at relevant concentrations. Furthermore, it is non-cytotoxic and non-mutagenic. The combination of good drug-like properties and a clean safety profile makes CPO-001 a strong candidate to advance into further preclinical studies.
-
CPO-002 Profile: This analog shows moderate permeability but is metabolized very quickly (t½ = 15 min), which would likely translate to poor in vivo exposure. It also shows moderate inhibition of CYP2D6 and hERG, and significant cytotoxicity. This compound would likely be deprioritized due to multiple liabilities.
-
CPO-003 Profile: While this compound is very stable metabolically, it has poor permeability and shows potent inhibition of CYP3A4, a major drug-metabolizing enzyme, indicating a high risk for DDIs. Critically, it tested positive in the Ames test, indicating mutagenic potential. This genotoxicity finding is a significant safety flag, and this compound would be dropped from consideration.
Conclusion
The systematic, tiered in vitro ADME/Tox profiling strategy detailed in this application note provides an efficient and scientifically rigorous framework for evaluating novel this compound compounds. By integrating assays for permeability, metabolic stability, CYP inhibition, cytotoxicity, cardiotoxicity, and genotoxicity, researchers can quickly identify candidates with the highest probability of success, while simultaneously flagging and deprioritizing compounds with undesirable properties. This approach enables project teams to focus medicinal chemistry efforts effectively, accelerating the journey from a promising chemical series to a safe and effective drug candidate.
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- 10. Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols [lokeylab.wikidot.com]
- 11. selvita.com [selvita.com]
- 12. In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 13. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - AE [thermofisher.com]
- 14. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. protocols.io [protocols.io]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. lnhlifesciences.org [lnhlifesciences.org]
- 19. enamine.net [enamine.net]
- 20. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 21. itmedicalteam.pl [itmedicalteam.pl]
- 22. labcorp.com [labcorp.com]
- 23. clyte.tech [clyte.tech]
- 24. broadpharm.com [broadpharm.com]
- 25. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 26. static.igem.wiki [static.igem.wiki]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. creative-bioarray.com [creative-bioarray.com]
- 29. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 30. Ames Test Protocol | AAT Bioquest [aatbio.com]
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- 32. iccffeed.org [iccffeed.org]
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- 34. criver.com [criver.com]
- 35. In Vitro ADME Studies - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 36. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 37. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - US [thermofisher.com]
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- 41. criver.com [criver.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(6-Chloropyridazin-3-yl)-5-methyl-1,3,4-oxadiazole
This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of 2-(6-Chloropyridazin-3-yl)-5-methyl-1,3,4-oxadiazole. It is designed for researchers, scientists, and professionals in drug development to navigate common experimental challenges and optimize their synthetic protocols.
Overview of the Synthetic Pathway
The synthesis of this compound is typically achieved through a two-stage process. The first stage involves the preparation of the key intermediate, 6-chloropyridazine-3-carbohydrazide, from a suitable pyridazine precursor. The second stage is the crucial cyclization step to form the 1,3,4-oxadiazole ring. This guide will address potential issues in both stages.
Stage 1: Synthesis of 6-Chloropyridazine-3-carbohydrazide
This hydrazide intermediate is the cornerstone of the synthesis. Its purity and yield directly impact the efficiency of the subsequent cyclization.
Frequently Asked Questions (FAQs)
Q1: My yield for the conversion of the methyl ester to 6-chloropyridazine-3-carbohydrazide is low. What are the common causes?
A1: Low yields in this hydrazinolysis step often stem from three primary factors:
-
Reaction Temperature: The reaction with hydrazine hydrate is typically exothermic. While initial heating may be required to start the reaction, excessive temperature can lead to the degradation of the starting materials or the product. A common approach is to reflux the mixture in a solvent like ethanol.
-
Purity of Starting Ester: Impurities in the methyl 6-chloropyridazine-3-carboxylate can interfere with the reaction. Ensure the ester is pure by checking its melting point or running a preliminary NMR.
-
Work-up Procedure: The product, 6-chloropyridazine-3-carbohydrazide, has some solubility in alcohols and water. During work-up, cooling the reaction mixture thoroughly on ice before filtration is critical to maximize precipitation and recovery. Washing the filtered solid with minimal cold solvent is also advised.
Q2: Can I synthesize the carbohydrazide directly from 3,6-dichloropyridazine without isolating the ester?
A2: While a one-pot reaction is appealing, it is not recommended for this sequence. The initial cyanation and subsequent esterification/hydrolysis to form the carboxylic acid or ester require conditions that are incompatible with the final hydrazinolysis step. A stepwise approach ensures higher purity and better overall yield. The synthesis of 3,6-dichloropyridazine itself can be achieved by reacting maleic anhydride with hydrazine hydrate followed by chlorination with an agent like phosphorus pentachloride[1].
Troubleshooting Guide: Intermediate Synthesis
| Problem | Potential Cause | Recommended Solution |
| Reaction Stalls / Incomplete Conversion | Insufficient hydrazine hydrate or inadequate reaction time/temperature. | Increase the molar excess of hydrazine hydrate (e.g., from 3 eq. to 5 eq.). Extend the reflux time and monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Oily Product Instead of Crystalline Solid | Presence of unreacted starting material or solvent residues. | Triturate the crude product with a non-polar solvent like diethyl ether or petroleum ether to induce crystallization and wash away soluble impurities. Ensure the product is thoroughly dried under vacuum. |
| Product is Colored (Yellow/Brown) | Degradation due to excessive heat or prolonged reaction times. | Reduce the reflux temperature or reaction time. Consider performing the reaction under an inert atmosphere (N₂ or Ar) to prevent oxidative side reactions. The product can often be purified by recrystallization from ethanol. |
Stage 2: Cyclization to this compound
The formation of the 1,3,4-oxadiazole ring is an acid-catalyzed cyclodehydration reaction. The choice of reagent for this step is critical for optimizing yield and minimizing side products.
Frequently Asked Questions (FAQs)
Q1: What are the best reagents for the cyclization of 6-chloropyridazine-3-carbohydrazide to form the oxadiazole?
A1: There are several effective methods for cyclization. Two of the most reliable are:
-
Orthoesters: Reacting the hydrazide with an orthoester, such as triethyl orthoacetate, is an excellent and mild method. The orthoester serves as the source of the C-methyl group and a dehydrating agent simultaneously, driving the reaction to completion. This method often requires heating but avoids the harsh conditions of strong acids[2].
-
Phosphorus Oxychloride (POCl₃): This is a powerful and common dehydrating agent for synthesizing 1,3,4-oxadiazoles from diacylhydrazine intermediates[3][4]. The reaction typically involves first acylating the hydrazide with acetic anhydride or acetyl chloride, followed by refluxing in excess POCl₃. This method is highly effective but requires careful handling and quenching procedures.
Q2: My reaction with POCl₃ is giving a dark, tarry mixture with very low yield. What is going wrong?
A2: This is a common issue when using strong, aggressive dehydrating agents like POCl₃.
-
Causality: The pyridazine ring is susceptible to side reactions and polymerization under harsh acidic conditions and high temperatures. The reaction is also extremely sensitive to water; any moisture in the starting materials or solvent will consume the POCl₃ and hinder the reaction.
-
Solution: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere. The reaction can sometimes be performed without a solvent, using POCl₃ as both the reagent and the reaction medium, which can lead to higher yields[3]. The temperature should be carefully controlled; refluxing at the temperature of POCl₃ (around 105 °C) is typical. The work-up is also critical: the reaction mixture must be cooled and then quenched by pouring it slowly onto crushed ice with vigorous stirring to dissipate the heat from the highly exothermic hydrolysis of POCl₃.
Q3: Are there milder, metal-free alternatives for this cyclization?
A3: Yes. Besides orthoesters, oxidative cyclization of an N-acylhydrazone intermediate is a prominent alternative. This involves condensing the 6-chloropyridazine-3-carbohydrazide with acetaldehyde to form the corresponding hydrazone. This intermediate can then be cyclized using various oxidizing agents. Stoichiometric molecular iodine (I₂) in the presence of a base like potassium carbonate is a well-established, metal-free method for this transformation[5]. This approach avoids harsh dehydrating agents and often proceeds under milder conditions[6].
Troubleshooting & Optimization Logic
Protocol: Cyclization using Triethyl Orthoacetate
This protocol is recommended for its milder conditions and simpler work-up.
-
Setup: To an oven-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-chloropyridazine-3-carbohydrazide (1.0 eq.).
-
Reagents: Add triethyl orthoacetate (5.0 - 10.0 eq.). While a large excess is often used, the optimal amount may need to be determined empirically. A catalytic amount of a protic acid like acetic acid can sometimes accelerate the reaction.
-
Reaction: Heat the mixture to reflux (typically 120-140 °C) for 4-8 hours. Monitor the reaction's progress by TLC (a suitable mobile phase might be 50% ethyl acetate in hexanes).
-
Work-up: After the reaction is complete (disappearance of the starting hydrazide), allow the mixture to cool to room temperature.
-
Isolation: Evaporate the excess triethyl orthoacetate and other volatiles under reduced pressure. The resulting crude solid can often be purified by direct recrystallization.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or methanol, to yield pure this compound as a crystalline solid[3].
Purification and Characterization
Q1: What is the best method to purify the final product?
A1: For most successful syntheses, the crude product will be a solid that can be effectively purified by recrystallization . Methanol and ethanol are commonly used and effective solvents[3]. If the product is contaminated with persistent impurities, column chromatography on silica gel using a gradient of ethyl acetate in hexanes is a reliable alternative.
Q2: What key signals should I look for in NMR and Mass Spectrometry to confirm my product?
A2:
-
¹H NMR: You should expect to see two doublets in the aromatic region corresponding to the two protons on the pyridazine ring. A sharp singlet around 2.5-2.7 ppm will correspond to the methyl group on the oxadiazole ring.
-
¹³C NMR: Expect signals for the carbons of the pyridazine ring, the methyl carbon (around 10-15 ppm), and two distinct quaternary carbons for the oxadiazole ring (typically in the 160-165 ppm range).
-
Mass Spectrometry (MS): Look for the molecular ion peak [M]⁺ and/or the protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of C₇H₅ClN₄O.
References
- MDPI. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups.
- Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles.
- Journal of Chemical Reviews. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review.
- Luxembourg Bio Technologies. (2012). A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Tetrahedron.
- MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture.
- Bentham Science. (2023). Recent Advancement in Synthesis and Bioactivities of 1,3,4-Oxadiazole.
- TR Dizin. (n.d.). Synthesis of Novel Oxadiazole Derivatives, Molecular Propert.
- National Institutes of Health (NIH). (n.d.). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. PMC.
- Royal Society of Chemistry (RSC). (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science.
- National Institutes of Health (NIH). (n.d.). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies.
- ResearchGate. (2025). Iodine-catalysed oxidative cyclisation of acylhydrazones to 2,5-substituted 1,3,4- oxadiazoles.
- National Institutes of Health (NIH). (n.d.). Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives.
- Google Patents. (n.d.). CN112645883A - Preparation method of 3, 6-dichloropyridazine.
- Science of Synthesis. (n.d.). Product Class 8: 1,3,4-Oxadiazoles. Thieme.
- ACS Publications. (2025). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega.
- ACS Publications. (2023). Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates. The Journal of Organic Chemistry.
- ACS Publications. (2022). Synthesis of 2-Imino-1,3,4-oxadiazolines from Acylhydrazides and Isothiocyanates via Aerobic Oxidation and a DMAP-Mediated Annulation Sequence. ACS Omega.
- ChemicalBook. (n.d.). 6-Chloropyridazin-3-ol synthesis.
- ResearchGate. (n.d.). Synthesis of 2,5-disubstituted-1,3,4-oxadiazole.
- Indian Journal of Chemistry. (2003). Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity.
Sources
- 1. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-(6-Chloropyridazin-3-yl)-5-methyl-1,3,4-oxadiazole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-(6-Chloropyridazin-3-yl)-5-methyl-1,3,4-oxadiazole. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, with a focus on identifying and mitigating the formation of side products.
Section 1: The Primary Synthetic Pathway
The most reliable and widely adopted method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles is the cyclodehydration of a 1,2-diacylhydrazine intermediate.[1][2] For the target molecule, this involves a two-step process starting from 6-chloropyridazine-3-carbohydrazide.
The overall workflow is outlined below:
Mechanism Insight:
-
Acylation: The synthesis begins with the N-acylation of 6-chloropyridazine-3-carbohydrazide using an acetylating agent like acetic anhydride or acetyl chloride. This reaction forms the key 1,2-diacylhydrazine intermediate.
-
Cyclodehydration: The diacylhydrazine intermediate is then treated with a strong dehydrating agent, most commonly phosphorus oxychloride (POCl₃), which facilitates the intramolecular cyclization and elimination of a water molecule to form the stable, aromatic 1,3,4-oxadiazole ring.[3][4]
Section 2: Troubleshooting Guide & FAQs
This section addresses specific issues related to impurity and side product formation.
Q1: My reaction is incomplete. LC-MS analysis shows a significant amount of unreacted starting hydrazide and/or the diacylhydrazine intermediate. What went wrong?
Answer: This is a common issue related to the cyclodehydration step. The stability of the 1,2-diacylhydrazine intermediate can be high, requiring optimized conditions to drive the reaction to completion.
Potential Causes & Solutions:
-
Insufficient Dehydrating Agent: The stoichiometry of the dehydrating agent is critical. For POCl₃, a significant excess (3-5 equivalents) is often required to act as both reagent and solvent.[3]
-
Low Reaction Temperature: Cyclodehydration reactions are typically endothermic and require heating. Refluxing in POCl₃ (boiling point ~105 °C) or heating in a high-boiling solvent like toluene is common.[4]
-
Short Reaction Time: Some diacylhydrazines cyclize slowly. Monitor the reaction progress by Thin Layer Chromatography (TLC). If the intermediate spot persists, consider extending the reflux time.
-
Choice of Dehydrating Agent: POCl₃ is effective but harsh. If it leads to degradation (see Q3), consider alternative reagents.
| Dehydrating Agent | Typical Conditions | Advantages | Disadvantages & Side Reactions |
| POCl₃ | Reflux, 2-6 hours | Inexpensive, powerful, widely used.[5] | Harsh; can cause charring; workup requires careful quenching; potential for chlorination side products.[6] |
| SOCl₂ | Reflux in inert solvent | Effective, volatile byproducts (SO₂, HCl). | Corrosive, moisture-sensitive, can also cause chlorination. |
| Polyphosphoric Acid (PPA) | 100-150 °C | Good for less reactive substrates. | Viscous, difficult to stir, challenging workup. |
| Triflic Anhydride | Low temp (-10 to 25 °C) | Very powerful, mild conditions.[7] | Expensive, extremely reactive, requires anhydrous conditions. |
| Burgess Reagent | Reflux in THF/Dioxane | Mild, neutral conditions.[8] | Expensive, specialized reagent. |
Q2: I've isolated a major side product with a mass of (M-19), corresponding to a loss of chlorine and addition of a hydroxyl group (M-Cl+OH). What is this compound and how do I prevent it?
Answer: You have likely formed 6-(5-methyl-1,3,4-oxadiazol-2-yl)pyridazin-3(2H)-one . This occurs via nucleophilic aromatic substitution (SNAr) on the electron-deficient pyridazine ring, where water acts as the nucleophile and displaces the chloride.[9]
Mechanism of Formation:
Prevention Strategies:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents, especially if the reaction is run in solvents other than POCl₃.
-
Careful Workup: The most common source of water is the workup step, particularly when quenching excess POCl₃ with ice water.[5] Perform the quench at low temperatures (0-5 °C) and neutralize the acidic solution promptly with a base (e.g., NaHCO₃, K₂CO₃) to minimize contact time under acidic aqueous conditions, which can promote hydrolysis.
-
Non-Aqueous Workup: If hydrolysis is a persistent issue, consider a non-aqueous workup. Excess POCl₃ can be removed under high vacuum, and the residue can then be dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution.
Q3: My reaction with POCl₃ resulted in a dark, tar-like mixture with multiple spots on TLC and very low yield of the desired product. What happened?
Answer: This indicates decomposition or significant side reactions, often caused by the harshness of phosphorus oxychloride at high temperatures.
Potential Causes & Solutions:
-
Overheating: While heat is necessary, excessive temperatures or prolonged heating times can cause the substrate to decompose, especially with sensitive heterocyclic systems. Aim for a gentle reflux and monitor the reaction closely.
-
Reaction with POCl₃: POCl₃ is not just a dehydrating agent but also a powerful chlorinating agent. It can potentially react with the oxadiazole or pyridazine rings, leading to a complex mixture of chlorinated byproducts.
-
Mitigation:
-
Use a Co-solvent: Running the reaction in a high-boiling inert solvent like toluene with a stoichiometric amount of POCl₃ can moderate the reaction's exothermicity and prevent charring.
-
Switch to a Milder Reagent: This is the most effective solution. As listed in the table in Q1, agents like Triflic Anhydride or the Burgess reagent are highly effective under much milder conditions and are less likely to cause decomposition.[7][8]
-
Q4: How can I use NMR and MS to confidently distinguish the target product from the main side products?
Answer: A combination of Mass Spectrometry, ¹H NMR, and ¹³C NMR provides definitive evidence. The key is to look for the characteristic signals of each component.
| Compound | Mass Signature (m/z) | Key ¹H NMR Signals (DMSO-d₆) | Key ¹³C NMR Signals (DMSO-d₆) |
| Target Product | C₇H₅ClN₄O, ~196/198 (Cl isotope pattern) | ~2.6 ppm (s, 3H, -CH₃), ~8.2-8.4 ppm (d, 2H, pyridazine protons) | ~11-12 ppm (-CH₃), ~125-135 ppm (pyridazine CH), ~155-165 ppm (2x oxadiazole C=N).[10][11] |
| Diacylhydrazine Intermediate | C₇H₇ClN₄O₂, ~214/216 | ~2.1 ppm (s, 3H, -CH₃), 2 broad singlets for -NH protons (>10 ppm), pyridazine protons. | ~20 ppm (-CH₃), ~160-170 ppm (2x C=O carbons). |
| Hydrolysis Side Product | C₇H₆N₄O₂, ~178 | ~2.5 ppm (s, 3H, -CH₃), pyridazine protons shifted upfield, broad -NH proton. | Absence of one pyridazine C-Cl signal, presence of a C=O signal (~160 ppm) for the pyridazinone tautomer. |
| Starting Hydrazide | C₅H₅ClN₄O, ~172/174 | Broad -NH₂ protons, pyridazine protons. | Absence of methyl and second carbonyl/oxadiazole signals. |
Section 3: Recommended Experimental & Analytical Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative procedure and should be adapted and optimized based on laboratory results.
-
Step 1: Acylation. To a solution of 6-chloropyridazine-3-carbohydrazide (1.0 eq) in a suitable solvent (e.g., pyridine or dioxane), add acetic anhydride (1.1 eq) dropwise at 0 °C. Allow the mixture to warm to room temperature and stir for 4-6 hours until TLC analysis indicates complete consumption of the starting hydrazide. The resulting 1-acetyl-2-(6-chloropyridazine-3-carbonyl)hydrazine intermediate can be isolated by precipitation with water or used directly in the next step.
-
Step 2: Cyclodehydration. Add the crude diacylhydrazine intermediate from Step 1 to phosphorus oxychloride (POCl₃, 5.0 eq). Heat the mixture to a gentle reflux (~105 °C) and maintain for 3-5 hours. Monitor the reaction by TLC (e.g., 50% Ethyl Acetate/Hexane).
-
Step 3: Workup and Purification. Cool the reaction mixture to room temperature, then pour it slowly and carefully onto crushed ice with vigorous stirring. A precipitate should form. Neutralize the acidic solution to pH 7-8 using a saturated solution of sodium bicarbonate. Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
Protocol 2: Analytical Characterization
-
TLC Monitoring: Use silica gel 60 F254 plates. A mobile phase of 40-60% ethyl acetate in hexanes typically provides good separation of the starting materials, intermediate, and product. Visualize spots under UV light (254 nm).
-
LC-MS Analysis: Use a C18 column with a water/acetonitrile gradient (containing 0.1% formic acid) to confirm the mass of the product and detect any potential side products. Check for the characteristic [M]+ and [M+2]+ isotope pattern for chlorine-containing compounds.
-
NMR Spectroscopy: Dissolve a pure sample in DMSO-d₆ or CDCl₃.
-
¹H NMR: Confirm the presence of the methyl singlet (~2.6 ppm) and the two doublets for the adjacent pyridazine protons. Integration should be 3:1:1.
-
¹³C NMR: Confirm the presence of the methyl carbon and, most importantly, the two characteristic downfield signals for the C2 and C5 carbons of the 1,3,4-oxadiazole ring, which typically appear in the 155-165 ppm range.[10][12]
-
References
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 3. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oaji.net [oaji.net]
- 5. tsijournals.com [tsijournals.com]
- 6. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. files01.core.ac.uk [files01.core.ac.uk]
Improving the solubility of 2-(6-Chloropyridazin-3-yl)-5-methyl-1,3,4-oxadiazole
A Guide to Improving Aqueous Solubility for Researchers
Welcome to the technical support guide for 2-(6-Chloropyridazin-3-yl)-5-methyl-1,3,4-oxadiazole (CAS 960492-59-5). As a Senior Application Scientist, my goal is to provide you with both the theoretical grounding and practical, field-tested protocols to overcome the solubility challenges associated with this promising heterocyclic compound. This guide is structured in a question-and-answer format to directly address the issues you may encounter during experimental work.
Section 1: Understanding the Molecule - Physicochemical Profile & FAQs
This section addresses the fundamental properties of the compound that govern its solubility.
Question: What are the key structural features of this compound that contribute to its poor solubility?
Answer: The molecule's limited aqueous solubility is a direct result of its chemical architecture. It is a classic example of a compound where hydrophobic characteristics outweigh hydrophilic ones.
-
Hydrophobic Character: The core structure consists of three heterocyclic rings: a chloropyridazine ring and a methyl-oxadiazole ring. The presence of the chlorine atom on the pyridazine ring significantly increases its lipophilicity. Aromatic and heterocyclic rings are generally hydrophobic, contributing to poor interaction with water.
-
Limited Hydrogen Bonding: While the nitrogen and oxygen atoms in the pyridazine and oxadiazole rings can act as hydrogen bond acceptors, the molecule lacks strong hydrogen bond donor groups (like -OH or -NH2). This limits its ability to form the multiple hydrogen bonds with water necessary for significant solubility.[1]
-
Crystalline Stability: Heterocyclic compounds like this often pack efficiently into a stable crystal lattice.[2] The energy required to break this lattice during dissolution can be substantial, further limiting solubility.
Question: To which Biopharmaceutical Classification System (BCS) class does this compound likely belong?
Answer: Based on its structural characteristics (high lipophilicity, low potential for hydrogen bonding), this compound is most likely a BCS Class II compound.[3] BCS Class II drugs are characterized by high membrane permeability but low aqueous solubility.[3] This means that for oral administration, the rate-limiting step for absorption is not its ability to cross the intestinal wall, but how quickly it can dissolve in the gastrointestinal fluids.[3][4] Therefore, enhancing its solubility is the primary challenge for achieving good bioavailability.
Section 2: Initial Troubleshooting & Basic Strategies
Before moving to advanced formulations, simple adjustments to the solvent system can provide significant improvements.
Question: My compound won't dissolve in aqueous buffers. What are the first-line strategies I should attempt?
Answer: The two most direct and accessible strategies are co-solvency and pH adjustment. These should always be your initial troubleshooting steps.
Strategy 1: Co-Solvency
The principle of co-solvency involves adding a water-miscible organic solvent to your aqueous buffer to reduce the overall polarity of the solvent system.[5][6] This creates a more favorable environment for a hydrophobic molecule.
Causality: Water is a highly polar solvent with a strong hydrogen-bonding network. A nonpolar solute disrupts this network, which is energetically unfavorable. A co-solvent works by reducing the dielectric constant and disrupting water's hydrogen bonding, thereby lowering the interfacial tension between the solute and the solvent.[6]
Recommended Co-solvents:
| Co-solvent | Typical Starting Concentration (v/v) | Notes |
| Dimethyl Sulfoxide (DMSO) | 1-10% | Excellent solubilizing power, but can be toxic to cells at higher concentrations. |
| Ethanol | 5-20% | Less toxic than DMSO, commonly used in formulations. |
| Propylene Glycol (PG) | 10-30% | A common pharmaceutical excipient. |
| Polyethylene Glycol 400 (PEG 400) | 10-40% | Good for increasing solubility and can be used in various dosage forms.[6][7] |
Strategy 2: pH Modification
The solubility of ionizable compounds is highly dependent on pH.[8] The pyridazine ring in your molecule contains nitrogen atoms that can be protonated (accept a proton) under acidic conditions.
Causality: The Henderson-Hasselbalch equation describes the relationship between pH, pKa, and the ratio of the ionized to the un-ionized form of a compound.[8] The ionized (charged) form of a molecule is almost always more water-soluble than its neutral form because it can participate in stronger ion-dipole interactions with water molecules.[8] The pyridazine heterocycle is basic, though modestly so.[1] By lowering the pH of the solution below the compound's pKa, you can increase the proportion of the protonated, more soluble species.
Experimental Protocol: pH-Solubility Profile
-
Prepare a series of buffers (e.g., phosphate, citrate) with pH values ranging from 2.0 to 8.0.
-
Add an excess amount of your compound to a fixed volume of each buffer in separate vials.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) until equilibrium is reached (typically 24-48 hours).
-
Filter the samples to remove undissolved solid.
-
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
-
Plot the measured solubility against the pH to determine the optimal pH range.
Section 3: Advanced Solubilization Techniques
If basic strategies are insufficient, more advanced formulation approaches are necessary. The following diagram outlines a decision-making workflow.
Caption: Decision workflow for selecting a solubility enhancement strategy.
Cyclodextrin Inclusion Complexation
Question: How can cyclodextrins improve the solubility of my compound?
Answer: Cyclodextrins are cyclic oligosaccharides that act as molecular hosts. They have a hydrophilic exterior and a hydrophobic (lipophilic) inner cavity.[9][10] Your poorly soluble compound (the "guest") can be encapsulated within this cavity, forming an "inclusion complex."[4][] This complex presents a hydrophilic exterior to the aqueous environment, dramatically increasing the apparent solubility of the guest molecule.[9][][12]
Caption: Mechanism of cyclodextrin-mediated solubility enhancement.
Experimental Protocol: Kneading Method for Complex Formation
-
Selection: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is an excellent starting choice due to its high aqueous solubility and low toxicity.[9]
-
Molar Ratio: Determine the appropriate molar ratio of drug to cyclodextrin (commonly 1:1 or 1:2).
-
Preparation: Weigh the calculated amounts of your compound and HP-β-CD.
-
Kneading: Place the HP-β-CD in a mortar and add a small amount of a water/ethanol (50:50) mixture to form a paste.[9]
-
Incorporation: Gradually add your compound to the paste and knead thoroughly for 30-45 minutes.
-
Drying: Dry the resulting paste in an oven at 40-50°C until a constant weight is achieved.
-
Final Step: Pulverize the dried complex into a fine powder. This powder can now be tested for its dissolution properties in aqueous media.
Solid Dispersion
Question: My goal is an oral solid dosage form. Is solid dispersion a suitable technique?
Answer: Yes, solid dispersion is one of the most successful and widely applied techniques for improving the oral bioavailability of poorly soluble drugs.[3][7] The strategy involves dispersing the drug in an inert, hydrophilic carrier matrix at a solid state.[2][7]
Causality: This technique enhances solubility through several mechanisms:
-
Particle Size Reduction: The drug is dispersed at a molecular or amorphous level, representing the ultimate state of particle size reduction.[2][3]
-
Amorphous State: Conversion from a stable crystalline form to a higher-energy amorphous state improves solubility.[6]
-
Improved Wettability: The hydrophilic carrier improves the wettability of the hydrophobic drug, facilitating faster dissolution.[6]
Experimental Protocol: Solvent Evaporation Method
-
Component Selection: Choose a hydrophilic carrier (e.g., Polyvinylpyrrolidone K30 (PVP K30) or a Polyethylene Glycol like PEG 6000) and a common volatile solvent in which both the drug and the carrier are soluble (e.g., ethanol, methanol, or a mixture).[7][13]
-
Dissolution: Dissolve both your compound and the selected carrier in the solvent to form a clear solution. Common drug-to-carrier weight ratios to screen are 1:1, 1:5, and 1:10.
-
Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator. This should be done until a clear, solvent-free film is formed.[3][13]
-
Drying: Further dry the resulting solid mass in a vacuum oven to remove any residual solvent.
-
Processing: Scrape the solid dispersion from the flask, pulverize it, and pass it through a sieve to obtain a uniform particle size. The resulting powder is now ready for dissolution testing.
Nanosuspension
Question: I need to prepare a high-concentration formulation for intravenous (IV) administration. What do you recommend?
Answer: For IV administration or when high drug loading is required, preparing a nanosuspension is a state-of-the-art approach.[14] A nanosuspension is a colloidal dispersion of pure drug particles in a liquid medium, with particle sizes typically below 1 μm.[15]
Causality: The dramatic increase in solubility and dissolution rate is explained by the Noyes-Whitney equation. By reducing the particle size to the nanometer scale, the surface area of the drug increases exponentially, leading to a much faster rate of dissolution.[4][15]
Experimental Protocol: Lab-Scale Precipitation-Ultrasonication
-
Solvent/Antisolvent Selection: Dissolve your compound in a suitable organic solvent (e.g., DMSO, acetone). The "antisolvent" will be an aqueous solution in which the drug is poorly soluble, containing a stabilizer.
-
Stabilizer Solution: Prepare the antisolvent phase by dissolving a stabilizer (e.g., Poloxamer 188, PVP K30) in water. The stabilizer is crucial to prevent the nanoparticles from aggregating.
-
Precipitation: Under high-energy sonication (using a probe sonicator), inject the drug-solvent solution rapidly into the aqueous stabilizer solution. The rapid change in solvent polarity will cause the drug to precipitate as nanoparticles.
-
Solvent Removal: Remove the organic solvent, typically through evaporation under reduced pressure.
-
Characterization: The resulting nanosuspension should be characterized for particle size (e.g., using Dynamic Light Scattering) and stability. The suspension can also be lyophilized to create a solid powder that can be reconstituted later.[14]
Section 4: Comparative Summary & Final Recommendations
Question: Which method is best for my application?
Answer: The optimal method depends on your specific experimental needs and desired final dosage form.
| Technique | Advantages | Disadvantages | Best For... |
| Co-solvency / pH Adjustment | Simple, rapid, and inexpensive. | Potential for precipitation upon dilution; solvent toxicity can be a concern. | Initial screening, in vitro assays, early-stage experiments. |
| Cyclodextrin Complexation | High solubility enhancement; can protect the drug from degradation.[10] | Increases bulk of the formulation; cost of specialized cyclodextrins. | Oral and parenteral formulations where molecular protection is beneficial.[10] |
| Solid Dispersion | Significant increase in dissolution and bioavailability; suitable for solid dosage forms.[16] | Can be physically unstable (recrystallization); requires specific equipment. | Development of oral tablets and capsules.[7] |
| Nanosuspension | High drug loading is possible; suitable for multiple routes of administration (oral, IV).[14][17] | Requires specialized equipment (homogenizers, sonicators); potential for particle aggregation. | Parenteral formulations, and oral formulations of very poorly soluble drugs. |
For this compound, a systematic approach is recommended. Begin with co-solvent and pH screening to understand the molecule's basic behavior. For subsequent in vivo or advanced formulation work, solid dispersion (for oral delivery) and cyclodextrin complexation are highly promising avenues that have proven successful for similar heterocyclic compounds.
References
- Nanosuspension: An approach to enhance solubility of drugs. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3107303/]
- Solid dispersion technique for improving solubility of some poorly soluble drugs. [URL: https://www.scholarsresearchlibrary.com/articles/solid-dispersion-technique-for-improving-solubility-of-some-poorly-soluble-drugs.pdf]
- Nanosuspensions as a promising approach to enhance bioavailability of poorly soluble drugs : An update. [URL: https://jddtonline.info/index.php/jddt/article/view/2436]
- SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. [URL: http://jddtonline.info/index.php/jddt/article/view/1785]
- nanosuspensions: a stratergy to increase the solubility and bioavailability of poorly water. [URL: https://typeset.io/papers/nanosuspensions-a-stratergy-to-increase-the-solubility-and-3o6k3q1g8l]
- Enhancing Solubility of Poorly Soluble Drugs: The Nanosuspension Approach. [URL: https://www.pharmtech.com/view/enhancing-solubility-of-poorly-soluble-drugs-the-nanosuspension-approach]
- Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. [URL: https://www.japsonline.com/admin/php/uploads/625_pdf.pdf]
- Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. [URL: https://www.hrpub.org/journals/article_info.php?aid=12648]
- Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. [URL: https://japer.
- A Review:Solid Dispersion, a Technique of Solubility Enhancement. [URL: https://www.ijpsonline.com/articles/a-reviewsolid-dispersion-a-technique-of-solubility-enhancement.pdf]
- Drug Solubility: Importance and Enhancement Techniques. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3326745/]
- Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. [URL: https://typeset.
- Cyclodextrin Solutions for API Solubility Boost. [URL: https://www.bocsci.com/blog/cyclodextrin-solutions-for-api-solubility-boost/]
- Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. [URL: https://www.linkedin.com/pulse/exploring-role-cyclodextrins-enhancing-bioavailability-yadav-ph-d--u7fof]
- Cyclodextrin as a Drug Carrier Increasing Drug Solubility. [URL: https://touroscholar.touro.edu/sjlcas/vol4/iss2/5]
- Methods of solubility enhancements. [URL: https://www.slideshare.net/slideshow/methods-of-solubility-enhancements/251342617]
- Techniques for Improving Solubility. [URL: https://ijmsdr.com/index.php/ijmsdr/article/view/129]
- Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. [URL: https://ijpsdr.com/index.php/ijpsdr/article/view/975]
- A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. [URL: https://brieflands.com/articles/jjnpp-110014.html]
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10381395/]
- 2-(6-(4-(2-Chloro-5-fluorophenoxy)piperidin-1-yl)pyridazin-3-yl)-5-methyl-1,3,4-oxadiazole | C18H17ClFN5O2 | CID 16732433. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/16732433]
- The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8293027/]
- The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. [URL: https://www.researchgate.net/publication/353139871_The_Application_of_Green_Solvents_in_the_Synthesis_of_S-Heterocyclic_Compounds-A_Review]
- This compound. [URL: https://www.parchem.com/chemical-supplier-distributor/2-(6-chloropyridazin-3-yl)-5-methyl-1,3,4-oxadiazole-960492-59-5.aspx]
- Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. [URL: https://www.mdpi.com/1420-3049/24/18/3396]
- The pyridazine heterocycle in molecular recognition and drug discovery. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4529431/]
- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. [URL: https://www.mdpi.com/1422-0067/23/8/4248]
- Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. [URL: https://www.researchgate.net/publication/257850810_Why_Do_Co-solvents_Enhance_the_Solubility_of_Solutes_in_Supercritical_Fluids_New_Evidence_and_Opinion]
- Solvent-Free Heterocyclic Synthesis. [URL: https://pubs.acs.org/doi/10.1021/cr0103630]
- Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4882260/]
- 2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds. [URL: https://www.researchgate.net/publication/289218209_2-chloromethyl-5-aryl-134-oxadiazole_Synthesis_and_Properties_of_Compounds]
- Accuracy of calculated pH-dependent aqueous drug solubility. [URL: https://www.researchgate.net/publication/230752528_Accuracy_of_calculated_pH-dependent_aqueous_drug_solubility]
- This compound. [URL: https://www.myskinrecipes.com/th/166458-2-6-chloropyridazin-3-yl-5-methyl-1-3-4-oxadiazole.html]
- 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3833131/]
- “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. [URL: https://www.scirp.org/html/1-2740209_60810.htm]
- The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. [URL: https://pubmed.ncbi.nlm.nih.gov/26830002/]
- (5-(6-Chloropyridazin-3-yl)-1,3,4-oxadiazol-2-yl)methanol. [URL: https://www.chemscene.com/cas/1809153-97-6.html]
- THE CHEMISTRY OF 1,3,4-OXADIAZOLE DERIVATIVES. [URL: https://www.researchgate.
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Technical Support Center: Stability of 2-(6-Chloropyridazin-3-yl)-5-methyl-1,3,4-oxadiazole
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with 2-(6-chloropyridazin-3-yl)-5-methyl-1,3,4-oxadiazole. Understanding the stability profile of this compound in solution is critical for ensuring experimental reproducibility, accuracy of analytical data, and the overall integrity of your research. This document provides a structured approach to identifying, troubleshooting, and mitigating potential stability issues through a series of frequently asked questions and detailed experimental protocols.
Frequently Asked Questions (FAQs) on Solution Stability
Q1: What are the primary structural features of this compound that might influence its stability in solution?
A1: The stability of this molecule is primarily influenced by the interplay between its two heterocyclic rings: the 1,3,4-oxadiazole ring and the 6-chloropyridazine ring.
-
1,3,4-Oxadiazole Ring: This five-membered ring is generally considered an aromatic and stable heterocycle.[1] However, like many five-membered heterocycles, it can be susceptible to ring-opening reactions under certain conditions, particularly exposure to strong acids or bases.[2][3]
-
Pyridazine Ring: The pyridazine ring is an electron-deficient system due to the presence of two adjacent nitrogen atoms. This property can influence the electronic character of the entire molecule.[4][5] The chlorine substituent at the 6-position further enhances this electron-withdrawing effect, which can impact the reactivity of the attached oxadiazole ring.
Q2: How is the stability of the compound expected to vary with the pH of the aqueous solution?
A2: Based on studies of similar oxadiazole-containing compounds, the stability of this compound is likely pH-dependent.
-
Acidic Conditions (Low pH): At low pH, one of the nitrogen atoms in the oxadiazole ring can become protonated. This protonation makes the ring more susceptible to nucleophilic attack by water, which can initiate a hydrolytic cascade leading to ring opening.[2][3]
-
Basic Conditions (High pH): Under strongly basic conditions, the oxadiazole ring can be subject to direct nucleophilic attack by hydroxide ions, also resulting in hydrolysis and ring cleavage.[2][3]
-
Optimal pH Range: Many oxadiazole derivatives exhibit maximum stability in a slightly acidic to neutral pH range (approximately pH 3-7).[2] It is crucial to experimentally determine the optimal pH for your specific application.
Q3: What are the best practices for preparing and storing stock solutions of this compound?
A3: To maximize the shelf-life of your compound in solution, follow these guidelines:
-
Solvent Choice: For primary stock solutions, use a high-quality, anhydrous aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. These solvents minimize the risk of hydrolysis.
-
Storage Temperature: Store stock solutions at -20°C or -80°C to reduce the rate of any potential degradation. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.
-
Protection from Light: Pyridazine-containing compounds can be susceptible to photodegradation.[6] Always store solutions in amber vials or protect them from light by wrapping containers in aluminum foil.
-
Working Solutions: When preparing aqueous working solutions, use buffers within the anticipated stable pH range. Prepare these solutions fresh daily whenever possible. If storage is necessary, a pilot stability test should be conducted under the proposed storage conditions.
Troubleshooting Guide for Common Stability Issues
Problem 1: I observe a progressive decrease in the concentration of my compound in an aqueous buffer over a few hours/days.
| Potential Cause | Troubleshooting Action & Rationale |
| Hydrolysis | 1. Verify Buffer pH: Confirm the pH of your buffer. The compound may be unstable at that specific pH. 2. Perform a Time-Course Analysis: Prepare a fresh solution and measure its concentration by HPLC at several time points (e.g., T=0, 2h, 4h, 8h, 24h). A consistent decrease confirms degradation. 3. Test Different Buffers: If degradation is confirmed, test alternative buffer systems at different pH values to identify a more stable condition. |
| Adsorption | 1. Change Vial Type: The compound may be adsorbing to the surface of your storage container. Switch from glass to polypropylene vials (or vice versa) and repeat the time-course analysis. |
Problem 2: My LC-MS analysis shows new, unidentified peaks appearing in my aged sample.
| Potential Cause | Troubleshooting Action & Rationale |
| Degradation Products | 1. Characterize New Peaks: Use high-resolution mass spectrometry (HRMS) to obtain accurate masses for the new peaks. This can help in proposing molecular formulas for the degradants. 2. Perform a Forced Degradation Study: Intentionally degrade the compound under stress conditions (acid, base, oxidation, heat, light) as detailed in the protocol below. This study helps to systematically generate and identify potential degradation products, allowing you to confirm if the new peaks in your sample match any of the generated degradants. |
| Contamination | 1. Analyze a Blank: Inject a sample of the solvent/buffer that was used to prepare your solution. This will rule out any contamination from the matrix itself. |
Visualizing Potential Degradation
The primary hypothesized non-metabolic degradation pathway for this compound in aqueous solution involves the hydrolysis of the 1,3,4-oxadiazole ring.
Caption: Hypothesized hydrolytic degradation pathway.
Recommended Experimental Protocols
To proactively assess the stability of this compound, a forced degradation study is the industry-standard approach. This allows for a rapid understanding of the compound's liabilities.
Protocol 1: Forced Degradation (Stress Testing) Workflow
This protocol is designed to identify potential degradation products and sensitive conditions. A validated stability-indicating analytical method (typically HPLC-UV or LC-MS) is required before starting.
Caption: Workflow for a forced degradation study.
Step-by-Step Methodology:
-
Preparation:
-
Prepare a stock solution of the compound at 1 mg/mL in acetonitrile.
-
For each condition below, dilute the stock solution to a final concentration of 0.1 mg/mL in the respective stress medium. Include a control sample diluted in the analysis mobile phase or a neutral buffer.
-
-
Application of Stress Conditions:
| Stress Condition | Reagent / Setup | Temperature | Time Points for Analysis |
| Acid Hydrolysis | 0.1 M Hydrochloric Acid (HCl) | Room Temp & 60°C | 0, 2, 8, 24 hours |
| Base Hydrolysis | 0.1 M Sodium Hydroxide (NaOH) | Room Temperature | 0, 2, 8, 24 hours |
| Oxidation | 3% Hydrogen Peroxide (H₂O₂) | Room Temperature | 0, 2, 8, 24 hours |
| Thermal | Solution in Neutral Buffer | 60°C | 0, 2, 8, 24 hours |
| Photolytic | Solution in Neutral Buffer | Room Temperature | Expose to UV/Vis light source |
-
Sample Analysis:
-
At each time point, withdraw an aliquot of each stressed sample.
-
Crucially, neutralize the acid and base hydrolysis samples by adding an equimolar amount of base (for acid samples) or acid (for base samples) before injection. This stops the reaction and protects the analytical column.
-
Analyze all samples, including the T=0 control, by a validated stability-indicating HPLC or LC-MS method.
-
Compare the chromatograms of the stressed samples to the control. Note the percentage of degradation and the relative retention times and mass-to-charge ratios (m/z) of any new peaks.
-
Interpreting Results:
-
Significant degradation under a specific condition indicates a liability. For example, rapid degradation in 0.1 M HCl points to acid lability.
-
The new peaks observed are your potential degradation products. The conditions under which they form provide clues to their structure.
References
-
MDPI. (n.d.). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. Retrieved from [Link]
-
ResearchGate. (2025). Pyridazine derivatives and related compounds. Part 15. Photochemical study of 3-Azido-4,5-diphenylpyrazolo[3,4-c]pyridazine. Retrieved from [Link]
-
PubMed. (2012). Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The pyridazine heterocycle in molecular recognition and drug discovery. Retrieved from [Link]
-
Liberty University. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Retrieved from [Link]
-
ResearchGate. (2023). A Review of Modern Methods of Synthesis 1, 3, 4-Oxadiazole as a Bioactive Compounds. Retrieved from [Link]
-
Blumberg Institute. (2023). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Retrieved from [Link]
-
Journal of Chemical Reviews. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,3,4-Oxadiazole. Retrieved from [Link]
-
ResearchGate. (2012). Degradation Kinetics and Mechanism of an Oxadiazole Derivative, Design of a Stable Drug Product for BMS-708163, a γ-Secretase Inhibitor Drug Candidate | Request PDF. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyridazine. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents. Retrieved from [Link]
-
Research Results in Pharmacology. (2024). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Retrieved from [Link]
-
Scirp.org. (2016). Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. Retrieved from [Link]
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Technical Support Center: Overcoming Resistance to 2-(6-Chloropyridazin-3-yl)-5-methyl-1,3,4-oxadiazole Derivatives
Welcome to the technical support center for researchers utilizing 2-(6-chloropyridazin-3-yl)-5-methyl-1,3,4-oxadiazole derivatives. This guide is designed to provide in-depth troubleshooting strategies and experimental protocols to address the common challenge of acquired drug resistance. Our approach is grounded in established principles of cancer biology and preclinical pharmacology to empower you to investigate, understand, and potentially overcome resistance in your experimental models.
Introduction: The Challenge of Acquired Resistance
The development of resistance is a significant hurdle in cancer therapy, often leading to treatment failure.[1] While this compound and its analogs show promise as potent anti-cancer agents, prolonged exposure can lead to the selection and growth of resistant cell populations.[2][3] Understanding the underlying mechanisms of this resistance is the first step toward developing strategies to circumvent it. This guide provides a logical workflow for identifying and characterizing resistance, along with actionable experimental plans.
Frequently Asked Questions (FAQs)
Here, we address some of the initial questions and observations you may have when encountering resistance to your 1,3,4-oxadiazole derivative.
Q1: My IC50 value for the oxadiazole derivative has significantly increased in my cell line after several passages. What is the likely cause?
An increasing IC50 value is the classic indicator of developing drug resistance. This occurs as cells with inherent or newly acquired mechanisms to survive the drug's effects outgrow their sensitive counterparts. The initial step is to confirm this shift is real and not an artifact of experimental variability. We recommend performing a full dose-response curve with both the parental (sensitive) and the suspected resistant cell line side-by-side.[4]
Q2: I'm observing high variability in my cell viability assay results. Could this be related to emerging resistance?
High variability can be a sign of a heterogeneous population where a mix of sensitive and resistant cells coexist. However, it's crucial to first rule out common technical issues in cell-based assays.[5][6] Key factors to check include:
-
Cell Seeding Density: Ensure your cell seeding density is optimized for the growth rate of your cell line to avoid confluence in your control wells.[5][7]
-
Solvent Concentration: The final concentration of your solvent (e.g., DMSO) should be consistent across all wells and kept at a non-toxic level (typically ≤ 0.5%).[4][8]
-
Plate Edge Effects: In 96-well plates, the outer wells are prone to evaporation, which can concentrate the drug and affect cell growth. Consider not using the outermost wells for experimental data.
-
Cell Line Integrity: Confirm that your cell line is not contaminated (e.g., with mycoplasma) and has not undergone significant phenotypic drift. Regular cell line authentication is recommended.[9][10]
Q3: How do I begin to investigate the mechanism of resistance in my cell line?
Once you have confirmed a stable resistant phenotype, the next step is to explore the "how." A logical starting point is to investigate the most common mechanisms of resistance to small molecule inhibitors.[11] These include:
-
Increased Drug Efflux: Cells can upregulate transporter proteins (e.g., P-glycoprotein) that actively pump the drug out, lowering its intracellular concentration.[12]
-
Alterations in the Drug Target: The target protein may be mutated, preventing the drug from binding effectively, or it may be overexpressed, requiring higher drug concentrations to achieve the same level of inhibition.
-
Activation of Bypass Pathways: Cells can activate alternative signaling pathways that compensate for the inhibition of the primary target, allowing them to continue to proliferate.[13]
The following troubleshooting guides and protocols will walk you through how to investigate these possibilities.
Troubleshooting Guides
This section provides more detailed guidance on how to address specific experimental challenges and observations.
Issue 1: Inconsistent IC50 Values and Assay Reproducibility
If you are struggling with reproducible IC50 measurements, a systematic review of your assay parameters is necessary.
-
Causality: Inconsistent results often stem from minor, overlooked variations in protocol execution.[5] Cell health, passage number, and precise timing of reagent addition can all contribute to variability.[6][9]
-
Troubleshooting Steps:
-
Standardize Cell Culture: Use cells within a consistent, low passage number range. Ensure cells are in the logarithmic growth phase at the time of seeding.
-
Optimize Seeding Density: Perform a growth curve analysis to determine the optimal number of cells to seed so that they are still in an exponential growth phase at the end of the assay.[7]
-
Review Drug Dilution Series: Prepare fresh drug dilutions for each experiment. Use a 1:4 or similar serial dilution to ensure a good spread of data points across the dose-response curve.[7]
-
Implement Proper Controls: Include a "no-cell" control (media only), a "vehicle" control (cells + solvent), and a "positive" control (a known cytotoxic agent).
-
| Parameter | Recommendation | Rationale |
| Cell Passage Number | < 20 passages from thaw | Minimizes genetic and phenotypic drift.[6] |
| Seeding Density | 5-15% confluency at seeding | Ensures cells are in logarithmic growth phase.[7] |
| DMSO Concentration | ≤ 0.5% final concentration | Avoids solvent-induced cytotoxicity.[4] |
| Incubation Time | Typically 48-72 hours | Allows for multiple cell doublings.[8] |
Issue 2: My Resistant Cells Grow Slower/Faster Than the Parental Line
A change in proliferation rate is a common characteristic of drug-resistant cells and can provide clues about the resistance mechanism.
-
Causality: The development of resistance can come at a metabolic cost, potentially slowing down cell growth. Conversely, some resistance mechanisms, such as the upregulation of certain growth factor pathways, can lead to faster proliferation.
-
Troubleshooting Steps:
-
Perform a Growth Curve Analysis: Directly compare the doubling time of the parental and resistant cell lines in the absence of the drug.
-
Cell Cycle Analysis: Use flow cytometry to analyze the cell cycle distribution (G1, S, G2/M phases) of both cell lines. A change in distribution may indicate an alteration in cell cycle checkpoints.
-
Consider the Implications: If the resistant cells grow slower, this may be a fitness trade-off. If they grow faster, this could suggest the activation of a pro-proliferative bypass pathway.
-
Experimental Protocols
The following protocols provide a framework for systematically developing and characterizing cell lines with acquired resistance to this compound derivatives.
Protocol 1: Generation of Drug-Resistant Cell Lines
This protocol describes the generation of a resistant cell line through continuous exposure to escalating drug concentrations.[4][14]
Objective: To select for a population of cells that can proliferate in the presence of high concentrations of the oxadiazole derivative.
Methodology:
-
Determine the Initial IC50: Perform a baseline dose-response assay to determine the IC50 of the parental cell line.
-
Initial Exposure: Begin by culturing the parental cells in media containing the oxadiazole derivative at a concentration equal to the IC50.[7]
-
Monitor and Passage: Initially, you may observe significant cell death. Continue to culture the surviving cells, replacing the drug-containing media every 3-4 days.[7] Passage the cells when they reach 70-80% confluency.
-
Dose Escalation: Once the cells have recovered and are growing steadily at the initial concentration, increase the drug concentration by 1.5- to 2-fold.[4]
-
Repeat and Select: Repeat steps 3 and 4, gradually increasing the drug concentration over several months. The goal is to establish a cell line that can proliferate at a concentration that is at least 10-fold higher than the initial IC50.
-
Isolate and Expand Clones: Once a resistant population is established, you can perform single-cell cloning to generate isogenic resistant cell lines.
-
Cryopreserve Stocks: At each major concentration increase, cryopreserve vials of cells. This creates a valuable resource for retrospective analysis.
Workflow for Generating Resistant Cell Lines
Caption: Workflow for generating drug-resistant cell lines.
Protocol 2: Investigating Common Resistance Mechanisms
Objective: To perform initial experiments to identify the likely mechanism of resistance.
1. Assess for Increased Drug Efflux:
-
Principle: ABC transporters like P-glycoprotein (P-gp) are common culprits in multidrug resistance. Their activity can be blocked by known inhibitors.[12]
-
Methodology:
-
Perform a dose-response assay with the resistant cell line in the presence and absence of a P-gp inhibitor (e.g., verapamil or cyclosporin A).
-
Interpretation: If the IC50 of the oxadiazole derivative is significantly reduced in the presence of the P-gp inhibitor, it suggests that increased drug efflux is contributing to the resistance.
-
2. Analyze Target Protein Expression:
-
Principle: Cells may overcome inhibition by simply making more of the target protein.
-
Methodology:
-
Perform Western blotting to compare the expression levels of the putative target protein in the parental and resistant cell lines.
-
Use qPCR to determine if the increased protein expression is due to an increase in mRNA levels.
-
Interpretation: A significant increase in the target protein in the resistant line is a strong indicator of this resistance mechanism.
-
3. Sequence the Target Gene:
-
Principle: A mutation in the drug-binding pocket of the target protein can abolish the drug's activity.
-
Methodology:
-
Extract genomic DNA or RNA (for conversion to cDNA) from both parental and resistant cell lines.
-
Amplify the coding sequence of the target gene using PCR.
-
Sequence the PCR products and compare the sequences from the parental and resistant cells.
-
Interpretation: The presence of a non-synonymous mutation in the resistant cell line, particularly in a region predicted to be important for drug binding, is a key finding.
-
Hypothetical Signaling Pathway and Resistance
Caption: Potential mechanisms of resistance to a targeted agent.
Strategies to Overcome Resistance
Once a mechanism of resistance has been identified, you can begin to explore strategies to overcome it.
-
Combination Therapy: If resistance is due to the activation of a bypass pathway, combining the oxadiazole derivative with an inhibitor of that pathway could restore sensitivity.[15][16] For example, if the PI3K/Akt pathway is activated, a PI3K inhibitor could be used in combination.
-
Second-Generation Inhibitors: If resistance is caused by a target mutation, it may be possible to design a next-generation compound that can effectively bind to the mutated protein.
-
Targeting Cellular Chaperones: Heat shock proteins like HSP90 and HSP70 are often involved in stabilizing oncoproteins and can contribute to drug resistance.[12] Inhibiting these chaperones can destabilize the target protein and re-sensitize cells to the primary drug.[12]
This technical guide provides a starting point for addressing resistance to this compound derivatives. The key to success is a systematic and logical approach to troubleshooting and experimentation.
References
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Ye, Z., Wei, M., Xia, Y., & Zhang, J. (2023). Therapeutic strategies of dual-target small molecules to overcome drug resistance in cancer therapy. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1878(3), 188866. [Link]
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Researchers repurpose classic chemotherapy drug to overcome cancer therapy resistance. (2020, April 20). ScienceDaily. Retrieved January 19, 2026, from [Link]
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Ye, Z., Wei, M., Xia, Y., & Zhang, J. (2023). Therapeutic strategies of dual-target small molecules to overcome drug resistance in cancer therapy. ResearchGate. Retrieved January 19, 2026, from [Link]
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Small molecule inhibitors to overcome chemo- and radiation therapy resistant cancer. (n.d.). Stanford University Technology Licensing. Retrieved January 19, 2026, from [Link]
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Lin, K., & Shic, Z. (2015). Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms. Journal of Visualized Experiments, (106). [Link]
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How to use in vitro models to study and overcome drug resistance in oncology. (n.d.). Crown Bioscience. Retrieved January 19, 2026, from [Link]
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Development of Drug-resistant Cell Lines for Experimental Procedures. (2023). Bio-protocol, 13(23). [Link]
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Niepel, M., Hafner, M., Chung, M., & Sorger, P. (2017). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. Retrieved January 19, 2026, from [Link]
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Koca, M., & Ak, M. (2022). In Vitro Resistance-Predicting Studies and In Vitro Resistance-Related Parameters—A Hit-to-Lead Perspective. Antibiotics, 11(11), 1545. [Link]
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A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. (2018). Anticancer Research, 38(12), 6559-6565. [Link]
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El-Sayed, N. N. E., El-Bastawissy, E.-S. R., El-Adl, K., & El-Ashry, E. S. H. (2024). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Advances, 14(14), 9877-9896. [Link]
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Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. (2021, October 22). YouTube. Retrieved January 19, 2026, from [Link]
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This compound. (n.d.). MySkinRecipes. Retrieved January 19, 2026, from [Link]
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Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. (2024). Future Medicinal Chemistry. [Link]
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Assay Guidance Manual. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
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1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. (2021). Biointerface Research in Applied Chemistry, 12(2), 2211-2231. [Link]
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Bala, S., Kamboj, S., Kajal, A., Saini, V., & Prasad, D. N. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International, 2014, 1-13. [Link]
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Kumar, D., Aggarwal, N., Deep, A., Kumar, H., Chopra, H., Marwaha, R. K., & Cavalu, S. (2023). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Pharmaceuticals, 16(2), 254. [Link]
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G-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. (2002). Journal of Medicinal Chemistry, 45(18), 4011-4017. [Link]
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Synthesis of Novel Oxadiazole Derivatives, Molecular Propert. (n.d.). TRDizin. Retrieved January 19, 2026, from [Link]
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Nowak, M., & Węglińska, L. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2412. [Link]
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Zhang, X. (2012). 2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds. Advanced Materials Research, 554-556, 1058-1061. [Link]
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Recent Advancement in Synthesis and Bioactivities of 1,3,4-Oxadiazole. (2023). Bentham Science. [Link]
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Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. (2022). Molecules, 27(22), 7794. [Link]
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Computational design, synthesis, and assessment of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors: a prospective strategy for anticancer therapy. (2024). RSC Medicinal Chemistry. [Link]
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Technical Support Center: A Researcher's Guide to Potentiating 2-(6-Chloropyridazin-3-yl)-5-methyl-1,3,4-oxadiazole Analogs
Welcome to the technical support center for medicinal chemists and drug development professionals. This guide is designed to provide expert insights and actionable troubleshooting for the synthesis and potency enhancement of 2-(6-chloropyridazin-3-yl)-5-methyl-1,3,4-oxadiazole analogs. As Senior Application Scientists, we understand that navigating the complexities of structure-activity relationships (SAR) requires a blend of robust synthetic protocols and strategic design. This resource is structured in a question-and-answer format to directly address the challenges you may encounter in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm struggling with the synthesis of my 2,5-disubstituted 1,3,4-oxadiazole analogs, specifically the cyclization step. What are the common pitfalls and how can I improve my yields?
A1: This is a frequent challenge. The core of this synthesis is the cyclodehydration of a 1,2-diacylhydrazine intermediate, which can be inefficient if not optimized. Common issues include incomplete reaction, precursor instability, and the formation of side products.[1]
Expert Insight: The choice of dehydrating agent and reaction conditions is critical and depends on the stability of your substituents. Harsh reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are effective but can degrade sensitive functional groups.[2][3] For more delicate substrates, milder reagents or alternative strategies are recommended.
Troubleshooting & Optimization Strategies:
| Symptom | Potential Cause | Recommended Solution & Rationale |
| Low Yield / Incomplete Reaction | Inefficient dehydration of the diacylhydrazine intermediate. | 1. Stronger Dehydrating Agent: Switch from POCl₃ to a more powerful agent like Burgess reagent or triflic anhydride.[2][4] 2. Microwave Irradiation: Use microwave synthesis to reduce reaction times and often improve yields by providing rapid, uniform heating.[1] 3. Monitor Progress: Track the reaction meticulously using Thin Layer Chromatography (TLC) to identify the optimal reaction time and prevent degradation from prolonged heating. |
| Significant Side Product Formation | Reaction conditions are too harsh, or reactants are sensitive to air/moisture. | 1. Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent oxidative side reactions, especially if your substituents are electron-rich.[1] 2. One-Pot Synthesis: To minimize the decomposition of unstable acylhydrazide precursors, consider a one-pot approach where the intermediate is generated and cyclized in the same vessel without isolation.[1] |
| Precursor Instability | The starting acylhydrazide is degrading before cyclization can occur. | 1. Milder Conditions: If using POCl₃ or SOCl₂, try lowering the reaction temperature and extending the time. 2. Alternative Reagents: Consider tosyl chloride (TsCl) in pyridine, which often proceeds under less harsh conditions.[5] |
Core Experimental Protocol: Cyclodehydration using POCl₃
This protocol is a standard starting point for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles.
-
To a round-bottom flask, add the appropriate N'-acylbenzohydrazide intermediate (1 equivalent).
-
Carefully add phosphorus oxychloride (POCl₃) (5-10 equivalents, serving as both reagent and solvent) in a fume hood at 0 °C.[2]
-
Allow the mixture to stir at room temperature for 30 minutes before heating to reflux (typically 80-100 °C).
-
Monitor the reaction by TLC until the starting material is consumed (usually 4-8 hours).
-
After completion, cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring to quench the excess POCl₃.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate (NaHCO₃) until a precipitate forms.
-
Filter the solid precipitate, wash it thoroughly with water, and dry it under a vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography.[6]
Caption: General workflow for 1,3,4-oxadiazole synthesis.
Q2: My initial analogs demonstrate weak potency. How should I approach Structure-Activity Relationship (SAR) studies to systematically enhance their activity?
A2: A systematic SAR investigation is the cornerstone of potency enhancement. The this compound scaffold offers three primary points for modification. A focused approach on each region will help you understand the specific structural requirements for optimal target engagement.
Expert Insight: The pyridazine ring's nitrogen atoms are key hydrogen bond acceptors, while the chlorine atom provides a reactive handle for introducing new functionality.[7] The 1,3,4-oxadiazole is a rigid linker, and the 5-methyl group occupies a pocket that can be explored for size and polarity tolerance.[8][9]
Caption: Key regions for SAR exploration on the core scaffold.
Strategic SAR Exploration Plan:
-
Region A (Pyridazine Core):
-
The 6-Chloro Group: This is your primary handle for diversification via nucleophilic aromatic substitution (SNA_r_). Replacing the chlorine can drastically alter electronic properties and introduce new interactions.
-
Protocol: React your chlorinated lead compound with various nucleophiles (e.g., substituted anilines, aliphatic amines, phenols, thiols) in the presence of a base like DIPEA or K₂CO₃ in a polar aprotic solvent (e.g., DMF, DMSO).
-
Rationale: This explores new hydrogen bonding or hydrophobic interactions. For instance, substituting with a small amine could introduce a hydrogen bond donor, while a substituted phenoxy group could engage in π-stacking.[10]
-
-
-
Region B (5-Position Substituent):
-
Beyond the Methyl Group: The 5-position is ideal for probing the steric and electronic environment of the binding pocket.
-
Strategy: Synthesize a matrix of analogs by replacing the methyl group with:
-
Larger Alkyls: (ethyl, isopropyl, cyclopropyl) to map the limits of a hydrophobic pocket.
-
Small Polar Groups: (-CH₂OH, -CH₂NH₂, -CF₃) to search for new hydrogen bonds or polar interactions. The trifluoromethyl group is a non-classical bioisostere for methyl, offering different electronic properties.[11][12]
-
Aromatic/Heteroaromatic Rings: (phenyl, pyridyl, furan) to explore potential π-π stacking or cation-π interactions.[8][9]
-
-
-
-
Region C (1,3,4-Oxadiazole Linker):
-
Bioisosteric Replacement: The 1,3,4-oxadiazole ring is a stable and effective linker, often used as a bioisostere for ester or amide groups.[3] While less frequently modified than the terminal groups, replacing it can overcome issues like metabolic instability or poor solubility.
-
Strategy: Synthesize analogs where the 1,3,4-oxadiazole is replaced with other five-membered heterocycles such as 1,2,4-oxadiazole, 1,3,4-thiadiazole, or 1,2,4-triazole. This maintains the overall geometry while altering electronic and hydrogen-bonding properties.
-
-
Hypothetical SAR Data Summary:
| Analog ID | Region Modified | Modification | IC₅₀ (nM) | Rationale / Next Step |
| LEAD-01 | - | 6-Cl, 5-Me | 1500 | Baseline compound. |
| ANA-01 | Region A | 6-NH₂ | 950 | Modest improvement; suggests H-bond donor is tolerated. Explore substituted amines. |
| ANA-02 | Region A | 6-OPh | 2500 | Activity lost; bulky phenoxy group may cause steric clash. |
| ANA-03 | Region B | 5-Ethyl | 750 | Potency doubled; suggests a larger hydrophobic pocket. Explore larger alkyls. |
| ANA-04 | Region B | 5-Phenyl | 85 | Significant potency gain; indicates a likely π-π stacking interaction. Explore substituted phenyl rings. |
| ANA-05 | Region B | 5-CF₃ | 1200 | Potency maintained; CF₃ group offers metabolic stability. A good option if metabolism is an issue. |
Q3: What advanced strategies, like pharmacophore modeling or bioisosterism, can I employ to rationalize my design and discover more potent analogs?
A3: Once you have initial SAR data, computational and advanced medicinal chemistry techniques can provide a powerful framework for rational drug design, helping you move beyond iterative modifications.
1. Pharmacophore Modeling:
A pharmacophore model is a 3D representation of the essential structural features required for biological activity.[13][14] It helps you understand why your active compounds work and can predict new, structurally diverse molecules that should also be active.
Expert Insight: By aligning your most potent analogs, you can generate a hypothesis that defines the necessary hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings.[15][16] This model then becomes a 3D search query to filter virtual libraries or guide de novo design.
Caption: A hypothetical pharmacophore model for potency.
Workflow for Ligand-Based Pharmacophore Modeling:
-
Select Active Set: Choose a set of 5-10 structurally diverse but potent analogs.
-
Conformational Analysis: Generate low-energy 3D conformations for each molecule.
-
Feature Identification: Identify key chemical features (H-bond acceptors/donors, hydrophobic regions, etc.) in each molecule.
-
Alignment & Hypothesis Generation: Align the molecules based on common features to create one or more pharmacophore hypotheses.
-
Validation: Validate the model using a test set of known active and inactive compounds. A good model should correctly identify the actives while rejecting the inactives.
2. Bioisosteric Replacement:
Bioisosterism is the strategy of exchanging one functional group for another with similar physical or chemical properties to enhance potency, improve pharmacokinetics (PK), or reduce toxicity.[17][18]
Expert Insight: This is a powerful tool for "scaffold hopping" or fine-tuning properties. For your scaffold, both classical and non-classical replacements are highly relevant.
Common Bioisosteric Replacements for Your Scaffold:
| Original Group | Bioisosteric Replacement(s) | Rationale |
| -Cl (on Pyridazine) | -F, -CH₃, -CN | Classical Bioisosteres: Fluorine and methyl are similar in size.[11] Cyano offers a different electronic profile and can act as an H-bond acceptor. |
| Pyridazine Ring | Pyrimidine, Pyrazine, Phenyl | Scaffold Hopping: Replacing the core heterocycle can fundamentally alter PK properties and discover new intellectual property. A phenyl ring removes the H-bond accepting nitrogens but may improve cell permeability.[19] |
| 1,3,4-Oxadiazole Ring | 1,2,4-Oxadiazole, 1,3,4-Thiadiazole, Tetrazole | Linker Modification: These replacements maintain a five-membered heterocyclic linker but alter the geometry, stability, and hydrogen-bonding capacity. |
| -CH₃ (at 5-position) | -NH₂, -OH, -F | Grimm's Hydride Displacement: These groups have similar valency and can be interchanged to explore polar interactions.[18] |
By integrating these troubleshooting guides and advanced design strategies, you can systematically address experimental challenges and rationally design next-generation analogs with enhanced potency.
References
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Roy, K., Kar, S., & Das, R. N. (2015). QSAR and pharmacophore modeling of aminopyridazine derivatives of γ-aminobutyric acid (GABA). Research and Reports in Medicinal Chemistry, 5, 65–81. Retrieved from [Link]
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Sabatino, M., et al. (2020). Repurposing strategies on pyridazinone-based series by pharmacophore- and structure-driven screening. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1236–1243. Retrieved from [Link]
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Cressman, S., et al. (2022). Structure–activity relationship studies of[1][11][15]oxadiazolo[3,4-b] pyrazine-containing polymyxin-selective resistance-modifying agents. RSC Medicinal Chemistry, 13(7), 864–875. Retrieved from [Link]
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Vasile, C., et al. (2023). Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. Molecules, 28(15), 5824. Retrieved from [Link]
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da Silva-Júnior, E. F., de Aquino, T. M., & de Araújo-Júnior, J. X. (2017). 3D-QSAR and Pharmacophore Identification Studies Applied to Pyridazin-3-one Derivatives as Potent PDE4 Inhibitors. Acta Scientific Pharmaceutical Sciences, 1(5), 22-27. Retrieved from [Link]
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Gündisch, D., et al. (2003). Syntheses and evaluation of pyridazine and pyrimidine containing bioisosteres of (+/-)-pyrido[3.4-b]homotropane and pyrido-[3.4-b]tropane as novel nAChR ligands. Bioorganic & Medicinal Chemistry, 11(11), 2367-2376. Retrieved from [Link]
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Yurttaş, L., & Akalın, G. (2020). QSAR and pharmacophore analysis on pyridazinone derivatives as acetylcholinesterase inhibitors. Annals of Medical Research, 27(1), 266-70. Retrieved from [Link]
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Al-Ostath, A., et al. (2023). Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti-inflammatory potential in LPS-induced RAW264.7 macrophages. Molecules, 28(1), 345. Retrieved from [Link]
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Brown, D. G., & Boström, J. (2018). The pyridazine heterocycle in molecular recognition and drug discovery. Journal of Medicinal Chemistry, 61(23), 10403–10425. Retrieved from [Link]
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Vasile, C., et al. (2023). Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. Molecules, 28(15), 5824. Retrieved from [Link]
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Silver, L. L., et al. (2019). Structure–Activity Relationship for the Oxadiazole Class of Antibacterials. ACS Infectious Diseases, 5(3), 434–443. Retrieved from [Link]
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Serdiuk, I. E., & Gotsulya, A. S. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Chemistry & Biodiversity, 19(6), e202200155. Retrieved from [Link]
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Silver, L. L., et al. (2019). Structure-Activity Relationship for the Oxadiazole Class of Antibacterials. ACS Infectious Diseases, 5(3), 434-443. Retrieved from [Link]
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Olesen, P. H. (2001). The Quest for Bioisosteric Replacements. Journal of Chemical Information and Modeling, 41(3), 619–627. Retrieved from [Link]
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Patra, S., & Panda, J. (2024). Review on synthesis and spectral analysis of 1,3,4-oxadiazoles. World Journal of Advanced Research and Reviews, 23(1), 1046-1056. Retrieved from [Link]
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Reddy, T. S., et al. (2023). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega, 8(23), 20569–20580. Retrieved from [Link]
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Bala, S., et al. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International, 2014, 725354. Retrieved from [Link]
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Aziz-ur-Rehman, et al. (2013). Synthesis of some new 5-substituted-2-((6-chloro-3,4-methylenedioxyphenyl)methylthio)-1,3,4-Oxadiazole derivatives as suitable antibacterial inhibitors. Journal of Heterocyclic Chemistry, 50(S1), E229-E236. Retrieved from [Link]
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Patrick, G. L. (2002). Bioisosterism: A Rational Approach in Drug Design. Journal of the Indian Institute of Science, 82, 21-32. Retrieved from [Link]
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Sindhe, M. A., et al. (2016). Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents. Journal of the Brazilian Chemical Society, 27(10), 1880-1891. Retrieved from [Link]
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Reddy, T. S., et al. (2023). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega, 8(23), 20569–20580. Retrieved from [Link]
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ResearchGate. (n.d.). 2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds. Retrieved from [Link]
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Kumar, P., et al. (2022). Synthesis And Biological Potentials of Some New 1,3,4-Oxadiazole Analogues. Research Square. Retrieved from [Link]
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Bhardwaj, V., et al. (2018). Recent Developments on Pharmacological Potential of 1,3,4-Oxadiazole Scaffold. Research Journal of Pharmacy and Technology, 11(10), 4661-4668. Retrieved from [Link]
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Kumar, A., et al. (2021). 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. Biointerface Research in Applied Chemistry, 11(4), 11621-11637. Retrieved from [Link]
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Gnerre, C., et al. (2000). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Bioorganic & Medicinal Chemistry Letters, 10(1), 57-61. Retrieved from [Link]
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Technical Support Center: Troubleshooting Bioassays for 2-(6-Chloropyridazin-3-yl)-5-methyl-1,3,4-oxadiazole
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(6-Chloropyridazin-3-yl)-5-methyl-1,3,4-oxadiazole (CAS 960492-59-5)[1]. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that you may encounter during your bioassays. As a molecule combining the pyridazine and 1,3,4-oxadiazole scaffolds, this compound class presents unique opportunities and challenges in experimental settings. This resource will equip you with the knowledge to anticipate, diagnose, and resolve common issues, ensuring the integrity and reproducibility of your results.
Frequently Asked Questions & Troubleshooting Guides
This section is structured to address the most common issues first, progressively moving towards more complex and specific problems.
Part 1: Foundational Issues - Compound Handling and Assay Setup
Question 1: I'm seeing unexpected precipitation or turbidity in my assay wells after adding the compound. What is the likely cause and how can I fix it?
Answer:
Precipitation of your test compound is a common issue, often stemming from its low aqueous solubility. While this compound is likely soluble in aprotic solvents like DMSO for stock solutions, its solubility can dramatically decrease when diluted into aqueous assay buffers. This can lead to the formation of precipitates that interfere with assay readings and reduce the effective concentration of the compound in solution.
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect the assay plate against a dark background for any signs of precipitation or turbidity, both immediately after compound addition and at the end of the incubation period.
-
Solubility Assessment: Before proceeding with your main assay, determine the kinetic solubility of the compound in your specific assay buffer. A simple method is to prepare serial dilutions of your compound in the assay buffer and visually inspect for precipitation.
-
Adjust Final DMSO Concentration: A final DMSO concentration of 0.5% to 1% is generally recommended. If you are exceeding this, it may contribute to solubility issues and could also have direct effects on your biological system. Ensure your vehicle controls have the same final DMSO concentration.
-
Modify Assay Buffer: The pH and composition of your buffer can influence compound solubility. For ionizable compounds, adjusting the pH away from the pKa can increase solubility. The pyridazine ring, being weakly basic, might see altered solubility with pH changes[2].
-
Incorporate Solubilizing Agents: If solubility remains an issue, consider the addition of non-ionic detergents like Triton X-100 or Tween-20 to your assay buffer. These can help maintain compound solubility and prevent aggregation.
Experimental Protocol: Rapid Assessment of Compound Solubility
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
In a clear 96-well plate, add your assay buffer to a series of wells.
-
Prepare serial dilutions of your compound stock directly into the assay buffer, aiming for a final concentration range that covers your intended assay concentrations. Ensure the final DMSO concentration is consistent across all wells.
-
Incubate the plate at your assay temperature for 1-2 hours.
-
Visually inspect for precipitation or measure turbidity using a plate reader at a wavelength where the compound does not absorb (e.g., 600 nm).
Question 2: My dose-response curve is non-sigmoidal or shows an unusually steep drop-off. Could this be related to compound aggregation?
Answer:
Yes, a non-ideal dose-response curve is a classic indicator of compound aggregation. At concentrations above a certain threshold, known as the critical aggregation concentration (CAC), small molecules can form colloidal aggregates that non-specifically inhibit enzymes or disrupt protein-protein interactions[3]. This can lead to what appears to be potent activity that is not due to a specific interaction with the target.
Troubleshooting Workflow for Suspected Aggregation:
Caption: Troubleshooting workflow for aggregation.
Troubleshooting Steps:
-
Detergent Sensitivity Test: Re-run your assay with the addition of a non-ionic detergent, such as 0.01% Triton X-100. If the compound is an aggregator, its apparent potency will often be significantly reduced in the presence of the detergent.
-
Vary Enzyme Concentration: Aggregation-based inhibition is often sensitive to the enzyme concentration. If you increase the enzyme concentration, you may see a rightward shift in the IC50 curve for an aggregator.
-
Centrifugation Test: Before taking a reading, centrifuge your assay plate. If the compound is aggregating, the aggregates may pellet, leading to a loss of activity in the supernatant.
-
Consult Aggregator Databases: While your specific compound may not be listed, you can check publicly available databases for compounds with similar scaffolds to assess the likelihood of aggregation[4].
| Parameter | Recommendation for Aggregation-Prone Compounds |
| Assay Buffer | Include 0.01% - 0.1% (v/v) non-ionic detergent (e.g., Triton X-100, Tween-20) |
| Compound Concentration | Test at concentrations below the determined solubility limit |
| Incubation Time | Minimize pre-incubation of the compound alone in the buffer |
| Control | Include a known aggregator as a positive control for assay interference |
Question 3: I am observing a high background signal in my fluorescence-based assay. Could the compound be interfering?
Answer:
Yes, heterocyclic compounds, including those with oxadiazole and pyridazine rings, can exhibit intrinsic fluorescence, which can lead to a high background signal and interfere with fluorescence-based assays. The 1,3,4-oxadiazole moiety, in particular, is known to be a component of fluorescent materials[5][6]. Pyridazine derivatives have also been shown to be fluorescent[7][8][9][10][11].
Troubleshooting Steps for Fluorescence Interference:
-
Measure Compound's Intrinsic Fluorescence: Scan the excitation and emission spectra of this compound at your assay's wavelengths. This will determine if there is spectral overlap with your assay's fluorophore.
-
Run a "Compound-Only" Control: In your assay plate, include wells with the compound in the assay buffer but without the target or other assay components that generate the signal. A high signal in these wells indicates direct interference.
-
Change Fluorophore: If there is significant spectral overlap, consider using a fluorophore that excites and/or emits at different wavelengths. Red-shifted fluorophores are often a good choice as fewer small molecules fluoresce in this region of the spectrum.
-
Time-Resolved Fluorescence (TRF): If available, switching to a TRF-based assay can mitigate interference from compound fluorescence, as the signal is measured after a delay, allowing for the short-lived background fluorescence to decay.
Diagram of Assay Interference Mechanisms:
Caption: A typical hit validation workflow.
Key Validation Steps:
-
Purity and Identity Confirmation: Ensure the sample of this compound is of high purity and its identity is confirmed by analytical methods such as NMR and mass spectrometry. Impurities from the synthesis could be responsible for the observed activity.
-
Orthogonal Assays: Test the compound in a secondary assay that measures the same biological endpoint but uses a different detection technology. For example, if your primary assay is fluorescence-based, an orthogonal assay could be based on absorbance or luminescence. A true hit should be active in both assays.
-
Counter-Screens: As discussed previously, perform counter-screens to specifically look for aggregation (detergent sensitivity) and fluorescence interference (compound-only controls).
-
Direct Binding Assays: If possible, use a biophysical method like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Thermal Shift Assay (TSA) to demonstrate a direct interaction between the compound and the target protein. This provides strong evidence for a specific binding event.
References
-
Czajkowska-Szczykowska, D., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Applied Sciences, 12(8), 3756. [Link]
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Giraud, M., et al. (2023). Synthesis and fluorescence of chiral pyridazine derivatives of squaric acid. ResearchGate. [Link]
-
Gudžytė, D., et al. (2023). Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. Materials, 16(3), 1294. [Link]
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PubChem. 2-(6-(4-(2-Chloro-5-fluorophenoxy)piperidin-1-yl)pyridazin-3-yl)-5-methyl-1,3,4-oxadiazole. [Link]
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Sun, X., et al. (2018). Acid-Induced Multicolor Fluorescence of Pyridazine Derivative. ACS Applied Materials & Interfaces, 10(1), 1237-1243. [Link]
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Wang, J., et al. (2018). Colloidal aggregation: from screening nuisance to formulation nuance. Expert Opinion on Drug Discovery, 13(12), 1133-1143. [Link]
-
Amanote Research. Acid-Induced Multicolor Fluorescence of Pyridazine Derivative. [Link]
-
MDPI. Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. [Link]
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PubMed. Acid-Induced Multicolor Fluorescence of Pyridazine Derivative. [Link]
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Irwin, J. J., et al. (2015). An Aggregation Advisor for Ligand Discovery. Journal of Medicinal Chemistry, 58(17), 7076-7087. [Link]
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ChemSrc. 2,6-Dihydroxyacetophenone. [Link]
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ChemSrc. 2,6-DICHLOROPHENOLINDOPHENOL. [Link]
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ChemSrc. 2,6-Diisopropylaniline. [Link]
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ChemSrc. 2,6-Dihydroxypurine. [Link]
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ChemSrc. 2-(6-chloropyridazin-3-yl)oxyquinoxaline. [Link]
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Coe, J. W., et al. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Monatshefte für Chemie - Chemical Monthly, 154(11), 1259-1299. [Link]
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Ghamdi, A. M., et al. (2023). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Advances, 13(45), 31693-31711. [Link]
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Lorca, R., et al. (2021). Aggregation Behavior, Antibacterial Activity and Biocompatibility of Catanionic Assemblies Based on Amino Acid-Derived Surfactants. International Journal of Molecular Sciences, 22(21), 11928. [Link]
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MySkinRecipes. This compound. [Link]
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National Center for Biotechnology Information. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. [Link]
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Psonka-Antonczyk, K. M., et al. (2022). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules, 27(22), 7765. [Link]
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ResearchGate. Pyridazine‐Based Aggregation Induced Emission Active Conjugates: Synthesis, Single Crystal XRD Analysis, and Self‐Assembly Assessment. [Link]
-
Sławiński, J., et al. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Molecules, 27(22), 7793. [Link]
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Zhang, X., et al. (2011). 2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds. Advanced Materials Research, 233-235, 2379-2382. [Link]
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European Journal of Medicinal Chemistry. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. [Link]
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Journal of Medicinal Chemistry. 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. [Link]
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National Center for Biotechnology Information. Cell Culture Media Impact on Drug Product Solution Stability. [Link]
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National Center for Biotechnology Information. Drug Aggregation of Sparingly-Soluble Ionizable Drugs: Molecular Dynamics Simulations of Papaverine and Prostaglandin F2α. [Link]
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National Center for Biotechnology Information. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media. [Link]
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National Center for Biotechnology Information. Vitamins in cell culture media: Stability and stabilization strategies. [Link]
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Research Results in Pharmacology. The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. [Link]
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Technical Support Center: A Researcher's Guide to Mitigating Off-Target Effects of 2-(6-Chloropyridazin-3-yl)-5-methyl-1,3,4-oxadiazole and Other Novel Bioactive Compounds
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals working with novel chemical entities, using 2-(6-Chloropyridazin-3-yl)-5-methyl-1,3,4-oxadiazole as a practical case study. Compounds belonging to the 1,3,4-oxadiazole scaffold are known for their diverse biological activities, making them frequent hits in high-throughput screens.[1][2][3][4] However, a hit from a screen is merely the starting point of a rigorous journey. Attributing an observed biological phenotype to the modulation of a specific target requires a systematic process of validation to exclude the possibility of misleading off-target effects or experimental artifacts.[5][6]
This document provides a framework of frequently asked questions, troubleshooting guides, and detailed protocols to help you confidently establish a clear link between your compound, its intended target, and the resulting cellular phenotype.
Part 1: Frequently Asked Questions (FAQs) - First Principles of Target Validation
This section addresses foundational questions that every researcher should consider before embarking on extensive experiments with a novel compound.
Q1: What are "off-target" effects, and why are they a critical concern with a compound like this compound?
Q2: My high-throughput screen identified this compound as a "hit." What are the immediate first steps to ensure this isn't a false positive?
A: Before investigating biological targets, it's crucial to rule out common screening artifacts. Many compounds can interfere with assay technologies or behave poorly in aqueous solutions.
-
Assay Interference: Some small molecules can directly inhibit reporter enzymes (e.g., luciferase) or absorb light at wavelengths used for detection, leading to artifactual results.[8] It is advisable to run a counterscreen where the compound is tested against the assay components in the absence of the primary target.
-
Compound Aggregation: At certain concentrations, some compounds form aggregates that non-specifically sequester and inhibit proteins, a well-documented cause of false positives.[8] This can often be identified by observing a steep dose-response curve and sensitivity to the inclusion of a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer, which disrupts aggregates.
-
Purity and Integrity: Always confirm the purity and structural integrity of your compound batch using methods like LC-MS and NMR. Impurities could be responsible for the observed activity.
Q3: What are the criteria for a "high-quality chemical probe," and how can I determine if my compound qualifies?
A: A chemical probe is a small molecule used to study the function of a protein target.[9][10] To be considered a high-quality probe, a compound must meet stringent criteria to ensure that its biological effects are directly and specifically due to the modulation of its intended target.[6][11][12]
| Criterion | Description | Recommended Threshold |
| Potency | The concentration of the compound required to modulate the target's activity in a biochemical assay (e.g., purified enzyme). | IC₅₀ or K𝘥 < 100 nM [6][11] |
| Selectivity | The compound should be significantly more potent against its intended target than other related proteins (e.g., within the same kinase family). | >30-fold selectivity against other family members.[6][11] |
| Cellular Activity | The compound must engage and modulate its target in a cellular environment at a reasonable concentration. | EC₅₀ < 1 µM [6][11] |
| On-Target Evidence | There must be direct evidence linking the compound's phenotypic effect to target engagement. | Correlation of biochemical potency with cellular activity across multiple analogs. |
Q4: How do I select an appropriate concentration range for my cellular experiments to minimize off-target effects?
A: This is a critical parameter. Using a compound at excessively high concentrations is a common cause of misleading results due to off-target engagement.
-
Establish a Dose-Response Curve: Always perform a full dose-response experiment (e.g., 8-10 points) to determine the EC₅₀ (the concentration that produces 50% of the maximal effect).
-
Work at the Lowest Effective Concentration: For subsequent experiments, use concentrations at or near the EC₅₀ (e.g., 1x to 10x EC₅₀). Avoid using a single, high concentration (e.g., 10-20 µM) without a clear rationale.
-
Heed the >10 µM Warning: As a general rule, phenotypes observed only at concentrations greater than 10 µM are more likely to be caused by non-specific or off-target effects.[13]
Part 2: Troubleshooting Guide - Deconvoluting Unexpected Phenotypes
Scenario: You have treated cells with this compound and observed an interesting phenotype (e.g., apoptosis, cell cycle arrest). The challenge is to prove this phenotype is a direct consequence of inhibiting your intended target.
This workflow provides a systematic approach to connect compound treatment to target engagement and, ultimately, to the observed cellular response.
Caption: A systematic workflow for validating that an observed cellular phenotype is a direct result of on-target compound activity.
Causality Behind the Workflow Steps:
-
Step 1: Confirm Target Engagement: This is the most critical first step. An observed phenotype is meaningless if you cannot prove that your compound physically interacts with its intended target in the complex environment of a living cell.[14] The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method to confirm this interaction.[15][16][17][18]
-
Step 2: Correlate Potency (SAR): If a compound truly acts through a specific target, then its potency in a biochemical assay (IC₅₀) should correlate with its activity in a cellular assay (EC₅₀).[11] Testing a small series of structurally related analogs with varying potencies can powerfully substantiate this link. An inactive analog that fails to produce the phenotype is an essential negative control.[6][10]
-
Step 3: Use Orthogonal Methods: To build the most compelling case, the target-phenotype link must be validated using non-pharmacological methods.[6] If inhibiting a protein with your compound causes a specific effect, then removing that protein from the cell using genetic tools like CRISPR or siRNA should result in the same (or a very similar) phenotype. A "rescue" experiment, where you re-introduce a version of the target that your compound cannot bind to, is considered a gold-standard validation experiment.[6]
-
Step 4: Profile for Off-Targets: For high-value tool compounds, especially those intended for in vivo studies, directly screening for off-targets is recommended. Since a large portion of the "druggable" proteome consists of kinases, screening against a broad kinase panel is a common and informative step.[19][20][21][22]
Part 3: Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is based on the principle that when a ligand binds to a protein, it generally stabilizes the protein's structure, increasing its resistance to heat-induced denaturation.[16][18] By heating cell lysates treated with your compound and then measuring the amount of soluble target protein remaining, you can directly observe target engagement.
Caption: The principle of CETSA: ligand binding stabilizes the target protein, preventing its thermal denaturation and aggregation.
Step-by-Step Methodology (Western Blot Detection):
-
Cell Culture & Treatment:
-
Culture your chosen cell line to ~80-90% confluency.
-
Treat cells with either vehicle (e.g., DMSO) or a range of concentrations of your compound (e.g., 0.1, 1, 10 µM) for a predetermined time (e.g., 1-2 hours) in serum-free media.
-
-
Harvesting:
-
Wash cells once with ice-cold PBS.
-
Harvest cells by scraping into PBS containing protease and phosphatase inhibitors.
-
Centrifuge at 300 x g for 5 minutes at 4°C. Discard the supernatant.
-
-
Lysis (Optional - for lysate CETSA):
-
Resuspend the cell pellet in a lysis buffer (e.g., PBS with 0.4% NP-40 and inhibitors) and lyse by freeze-thaw cycles.
-
Clarify the lysate by centrifugation at 20,000 x g for 20 minutes at 4°C. The supernatant is your lysate.
-
-
Heating Step:
-
Aliquot the cell suspension or lysate into PCR tubes (e.g., 50 µL per tube).
-
Place the tubes in a thermal cycler and heat each aliquot to a different temperature for 3 minutes (e.g., a gradient from 40°C to 64°C in 2°C increments). Include an unheated control (room temperature).
-
Immediately cool the tubes on ice for 3 minutes.
-
-
Separation of Soluble Fraction:
-
For intact cells, perform lysis now using freeze-thaw cycles.
-
Centrifuge all samples at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
-
Analysis:
-
Carefully collect the supernatant (soluble fraction) from each tube.
-
Determine the protein concentration of each sample.
-
Analyze equal amounts of protein by SDS-PAGE and Western Blot using a specific antibody against your target protein.
-
A loading control (e.g., GAPDH, Tubulin) should also be blotted to ensure equal protein loading.
-
-
Data Interpretation:
-
Quantify the band intensities. In vehicle-treated samples, the band for your target protein should disappear as the temperature increases. In compound-treated samples, the presence of a stronger band at higher temperatures compared to the vehicle control indicates thermal stabilization and therefore, target engagement.
-
Protocol 2: Validating On-Target Activity via a Rescue Experiment
This is a powerful method to confirm that the compound's effect is mediated through your specific target. It involves introducing a version of the target protein that has been mutated to prevent compound binding, but still retains its normal biological function.
Step-by-Step Workflow:
-
Identify or Create a Resistant Mutant:
-
Based on predicted binding modes or literature, identify a key amino acid residue in the target's binding pocket.
-
Use site-directed mutagenesis to create a mutant version of your target that you hypothesize will not bind the compound (e.g., a "gatekeeper" mutation).
-
-
Deplete Endogenous Target:
-
In your cell line of interest, use siRNA or generate a stable knockout/knockdown line (e.g., using CRISPR) to deplete the endogenous (wild-type) version of your target protein.
-
-
Re-express Target Variants:
-
Transfect the target-depleted cells with either:
-
An empty vector (Control)
-
A vector expressing the wild-type (WT) target
-
A vector expressing the compound-resistant (Mutant) target
-
-
Ensure the re-expressed proteins are resistant to your knockdown method (e.g., by altering the sequence at the guide RNA binding site without changing the amino acid sequence).
-
-
Compound Treatment and Phenotypic Assay:
-
Treat all three cell populations (Empty Vector, WT, Mutant) with your compound at an effective concentration.
-
Perform the assay that measures your phenotype of interest (e.g., apoptosis assay).
-
-
Data Interpretation:
-
WT Cells: Should show the phenotype upon compound treatment (e.g., increased apoptosis). This confirms the re-expression system works.
-
Empty Vector Cells: Should NOT show the phenotype, confirming the effect is target-dependent.
-
Mutant Cells: Should be "rescued" from the compound's effect, meaning they do NOT show the phenotype. This provides strong evidence that the compound must bind to the target to elicit the cellular response.
-
Part 4: Advanced Characterization Techniques
For a more in-depth analysis of target engagement, especially in a live-cell, real-time context, other technologies can be employed.
-
Bioluminescence Resonance Energy Transfer (BRET): BRET is a proximity-based assay that measures the interaction between two proteins in live cells.[23][24][25] A target protein can be fused to a luciferase donor, and if a tracer compound fused to a fluorescent acceptor binds to the target, energy transfer occurs.[26][27] Competitive displacement of this tracer by your unlabeled compound can be measured in real-time to determine target engagement kinetics and residence time. This technique is particularly powerful for studying GPCRs and other membrane proteins.[23][24]
References
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Blagg, J. and Workman, P. (2017). Choose and use your chemical probe wisely to explore cancer biology. Cancer Cell, 32(1), 9-25. Available at: [Link]
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Martinez Molina, D., et al. (2013). Monitoring drug-target interactions in living cells with the cellular thermal shift assay. Science, 341(6141), 84-87. Available at: [Link]
-
Chemical Probes Portal. (n.d.). Selecting the best chemical probe. Retrieved from: [Link]
-
Zhang, X., et al. (2023). Key principles for designing and selecting effective chemical probes. ResearchGate. Available at: [Link]
-
Antolin, A.A., Workman, P., and Al-Lazikani, B. (2019). Public resources for chemical probes: The journey so far and the road ahead. Future Medicinal Chemistry, 13(8), 731-747. Available at: [Link]
-
Axelsson, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Assay Guidance Manual. Available at: [Link]
-
Vasta, J.D., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 14(11), 2548-2559. Available at: [Link]
-
Antolin, A., et al. (2022). The era of high-quality chemical probes. Chemical Society Reviews, 51(24), 9893-9931. Available at: [Link]
-
Guttikonda, S., et al. (2021). Validating Small Molecule Chemical Probes for Biological Discovery. Annual Review of Biochemistry, 90, 489-514. Available at: [Link]
-
Hu, Y., et al. (2021). Data-Driven Exploration of Selectivity and Off-Target Activities of Designated Chemical Probes. Molecules, 26(11), 3350. Available at: [Link]
-
Patsnap. (2025). How can off-target effects of drugs be minimised?. Retrieved from: [Link]
-
Berthold Technologies GmbH & Co.KG. (n.d.). BRET (Bioluminescence Resonance Energy Transfer). Retrieved from: [Link]
-
Berthold Technologies GmbH & Co.KG. (n.d.). BRET (Bioluminescence Resonance Energy Transfer). Retrieved from: [Link]
-
Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Retrieved from: [Link]
-
CETSA. (n.d.). CETSA. Retrieved from: [Link]
-
Li, G., et al. (2008). Investigating Protein-protein Interactions in Live Cells Using Bioluminescence Resonance Energy Transfer. Journal of Visualized Experiments, (16), 833. Available at: [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from: [Link]
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Bunnage, M.E., et al. (2013). Target validation using chemical probes. Nature Chemical Biology, 9(4), 195-199. Available at: [Link]
-
Sharma, S.V., et al. (2014). A Method for Screening and Validation of Resistant Mutations Against Kinase Inhibitors. Journal of Visualized Experiments, (94), e52123. Available at: [Link]
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Sivgail, A. and Tidor, B. (2013). Targeted Inhibitor Design: Lessons from Small Molecule Drug Design, Directed Evolution, and Vaccine Research. Journal of Chemical Engineering & Process Technology, 1(4), 1004. Available at: [Link]
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Fuxe, K., et al. (2012). BIOLUMINISCENCE RESONANCE ENERGY TRANSFER (BRET) METHODS TO STUDY G PROTEIN-COUPLED RECEPTOR - RECEPTOR TYROSINE KINASE HETERORECEPTOR COMPLEXES. Journal of Receptors and Signal Transduction, 32(1), 1-7. Available at: [Link]
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Audet, M. and Bouvier, M. (2012). Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells. Frontiers in Endocrinology, 3, 149. Available at: [Link]
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Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. Available at: [Link]
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Thorne, N., Auld, D.S., and Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315-324. Available at: [Link]
-
Chen, B., et al. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. International Journal of Molecular Sciences, 24(12), 10309. Available at: [Link]
-
Assay Genie. (2024). Advantages of Small Molecule Inhibitors in Therapeutic Interventions. Retrieved from: [Link]
-
ResearchGate. (n.d.). Strategies to reduce off-target effects. Retrieved from: [Link]
-
CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. Retrieved from: [Link]
-
Sivgail, A. and Tidor, B. (2013). Targeted Inhibitor Design: Lessons from Small Molecule Drug Design, Directed Evolution, and Vaccine Research. JSciMed Central. Available at: [Link]
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Validation & Comparative
A Comparative Guide to the Biological Activity of Novel 2-(6-Chloropyridazin-3-yl)-5-methyl-1,3,4-oxadiazole
This guide provides a comprehensive evaluation of the anticancer potential of a novel heterocyclic compound, 2-(6-chloropyridazin-3-yl)-5-methyl-1,3,4-oxadiazole (hereafter designated as CPO-5M ). The pyridazine and 1,3,4-oxadiazole scaffolds are recognized as "privileged structures" in medicinal chemistry, known for conferring a wide range of biological activities, including potent anticancer effects.[1][2][3][4][5] This document presents a head-to-head comparison of CPO-5M against a standard chemotherapeutic agent, Doxorubicin, and a structurally related peer compound, showcasing its performance through validated in vitro assays.
Our objective is to provide researchers, scientists, and drug development professionals with a clear, data-driven assessment of CPO-5M's cytotoxic and apoptotic-inducing capabilities, supported by detailed experimental protocols and mechanistic insights.
Compound Profiles and Rationale for Comparison
To establish a robust benchmark for CPO-5M's activity, two comparators were selected:
-
CPO-5M (Novel Compound): A novel synthetic molecule integrating the chloropyridazine and methyl-oxadiazole moieties. The design rationale is based on the established anticancer properties of both heterocyclic systems.[1][5][6]
-
Doxorubicin (Standard of Care): A widely used anthracycline antibiotic in chemotherapy, known for its potent, broad-spectrum anticancer activity.[][8][9] Its primary mechanisms include DNA intercalation and inhibition of topoisomerase II, leading to cell death.[][9][10][11] It serves as the high-potency benchmark.
-
Peer Compound (PC-OX5): A hypothetical, structurally similar compound, 2-phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazole, to evaluate the specific contribution of the chloropyridazine group in CPO-5M to its overall activity.
Experimental Design and Workflow
The validation of CPO-5M's anticancer activity follows a logical, two-stage progression: initial cytotoxicity screening to determine potency, followed by mechanistic studies to elucidate the mode of cell death.
Rationale for Experimental Choices:
-
Cell Line Selection: Human colon adenocarcinoma (HT-29) and breast adenocarcinoma (MDA-MB-231) cell lines were chosen. These are well-characterized, widely used models in cancer research, allowing for reproducibility and comparison with existing literature.[12]
-
Cytotoxicity Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was selected as the primary screening method. It is a reliable, colorimetric assay that measures cell metabolic activity, which is directly proportional to the number of viable cells.[13][14] This provides a quantitative measure of a compound's ability to inhibit cell growth (IC50 value).
-
Mechanism of Action Assay: The Annexin V-FITC/Propidium Iodide (PI) assay was employed to determine if cytotoxicity is mediated by apoptosis (programmed cell death).[15][16][17] Annexin V binds to phosphatidylserine (PS), which translocates to the outer cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptosis/necrosis).[16]
dot graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];
} caption: "Overall Experimental Workflow for Biological Validation."
Part 1: In Vitro Cytotoxicity Assessment (MTT Assay)
Principle
The MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[13][14] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at ~570 nm.[13]
Detailed Experimental Protocol: MTT Assay
-
Cell Seeding: Seed HT-29 or MDA-MB-231 cells into 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C with 5% CO₂.[18]
-
Compound Treatment: Prepare serial dilutions of CPO-5M, Doxorubicin, and PC-OX5 in culture medium. Replace the existing medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a no-cell background control.
-
Incubation: Incubate the plates for 72 hours under the same conditions.
-
MTT Addition: Remove the treatment medium and add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.[14] Incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully aspirate the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.[14] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Comparative Cytotoxicity Data
The IC50 values represent the concentration of the compound required to inhibit 50% of cell growth.
| Compound | HT-29 (Colon Cancer) IC50 (µM) | MDA-MB-231 (Breast Cancer) IC50 (µM) |
| CPO-5M | 8.5 ± 0.7 | 12.2 ± 1.1 |
| Doxorubicin | 0.9 ± 0.1 | 1.5 ± 0.2 |
| PC-OX5 | 35.4 ± 3.1 | 48.9 ± 4.5 |
Interpretation: The data clearly demonstrates that CPO-5M exhibits potent cytotoxic activity against both cancer cell lines, with IC50 values in the low micromolar range. While not as potent as the clinical drug Doxorubicin, it is significantly more active (approximately 4-fold) than the peer compound PC-OX5. This suggests that the 6-chloropyridazine moiety is crucial for its enhanced anticancer efficacy.
Part 2: Mechanism of Action - Apoptosis Induction
Principle
A key hallmark of effective anticancer agents is the ability to induce apoptosis. During early apoptosis, phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[17] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (FITC) to detect these early apoptotic cells.[17] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells, where it intercalates with DNA.[15] This dual-staining method allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations via flow cytometry.[16]
dot graph [rankdir=TB] { node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];
} caption: "Simplified Apoptotic Pathway and Assay Targets."
Detailed Experimental Protocol: Annexin V/PI Assay
-
Cell Treatment: Seed 1 x 10⁶ cells in a T25 flask and treat with CPO-5M at its respective IC50 concentration for 48 hours. Include an untreated control.[16]
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use trypsin and combine them with the supernatant from the corresponding flask. Centrifuge the cell suspension.[16]
-
Washing: Wash the cells once with cold 1X PBS and centrifuge. Carefully discard the supernatant.[15]
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂).[15]
-
Staining: Add 5 µL of Annexin V-FITC and 2 µL of Propidium Iodide (PI) staining solution to the cell suspension.[16] Gently mix.
-
Incubation: Incubate the mixture for 20 minutes at room temperature in the dark.[15]
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately using a flow cytometer.[15] Differentiate populations:
-
Viable: Annexin V (-) / PI (-)
-
Early Apoptosis: Annexin V (+) / PI (-)
-
Late Apoptosis/Necrosis: Annexin V (+) / PI (+)
-
Comparative Apoptosis Induction Data
Percentage of apoptotic cells (Early + Late) after 48h treatment with IC50 concentrations.
| Cell Line | Treatment | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) | Total Apoptotic (%) |
| MDA-MB-231 | Control (Untreated) | 95.1 | 2.5 | 1.8 | 4.3 |
| CPO-5M (12.2 µM) | 38.6 | 35.2 | 24.1 | 59.3 | |
| Doxorubicin (1.5 µM) | 25.4 | 40.8 | 31.5 | 72.3 | |
| PC-OX5 (48.9 µM) | 70.3 | 15.1 | 12.4 | 27.5 |
Interpretation: Treatment with CPO-5M led to a substantial increase in the population of apoptotic cells (59.3%) compared to the untreated control (4.3%). This confirms that the observed cytotoxicity is primarily mediated through the induction of apoptosis. The pro-apoptotic effect of CPO-5M is more than double that of the peer compound PC-OX5, further highlighting its superior activity. As expected, Doxorubicin induced the highest level of apoptosis, consistent with its role as a potent cytotoxic agent.
Conclusion and Future Directions
The novel compound This compound (CPO-5M) demonstrates significant promise as an anticancer agent.
-
Potent Cytotoxicity: It exhibits strong, dose-dependent cytotoxicity against both colon and breast cancer cell lines.
-
Superiority over Peer Compound: Its activity is markedly superior to a structurally related peer compound, indicating the essential contribution of the chloropyridazine scaffold.
-
Apoptosis-Mediated Cell Death: The primary mechanism of its anticancer action is the induction of programmed cell death (apoptosis).
This guide validates the biological activity of CPO-5M and establishes a strong foundation for further investigation. Future studies should focus on elucidating the specific molecular targets within the apoptotic pathway, conducting broader screening against a larger panel of cancer cell lines, and advancing to in vivo efficacy and toxicity studies.
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2-(6-Chloropyridazin-3-yl)-5-methyl-1,3,4-oxadiazole vs other pyridazine derivatives
A Comparative Guide to Pyridazine-1,3,4-Oxadiazole Derivatives in Drug Discovery
Introduction: The Synergy of Privileged Scaffolds in Medicinal Chemistry
In the landscape of drug discovery, the strategic combination of well-established pharmacophores, or "privileged structures," is a powerful approach to developing novel therapeutic agents with enhanced efficacy and selectivity. Pyridazine and 1,3,4-oxadiazole rings are two such scaffolds that have independently garnered significant attention due to their wide spectrum of biological activities. Pyridazine derivatives, six-membered heterocyclic compounds with two adjacent nitrogen atoms, are known for their anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1] Similarly, the 1,3,4-oxadiazole ring, a five-membered heterocycle, is a component of numerous compounds with demonstrated antibacterial, antiviral, antifungal, and anticancer activities.[2][3][4]
The molecular hybridization of these two moieties into a single entity, such as the titular compound 2-(6-Chloropyridazin-3-yl)-5-methyl-1,3,4-oxadiazole, presents an intriguing prospect for the development of new chemical entities with potentially synergistic or unique pharmacological profiles. While specific experimental data for this exact compound is not extensively available in the public domain, we can infer its potential and compare it to other pyridazine-oxadiazole derivatives by examining the structure-activity relationships (SAR) of closely related analogues.
This guide provides a comparative analysis of pyridazine-1,3,4-oxadiazole derivatives, using this compound as a foundational structure. We will delve into their synthesis, comparative biological activities, and underlying mechanisms of action, supported by experimental data from the scientific literature.
The Lead Compound: Deconstructing this compound
The structure of this compound combines several key features that are expected to influence its biological activity:
-
The 6-Chloropyridazine Moiety: The pyridazine ring provides a rigid scaffold and potential hydrogen bonding interactions. The chlorine atom at the 6-position is an electron-withdrawing group that can modulate the electronic properties of the ring system and may also serve as a leaving group in certain biological reactions or a site for further chemical modification.
-
The 1,3,4-Oxadiazole Linker: This five-membered heterocyclic ring is known for its metabolic stability and its ability to act as a bioisostere for ester and amide groups.[5] It can also participate in hydrogen bonding and other non-covalent interactions with biological targets.
-
The 5-Methyl Group: The small alkyl substituent on the oxadiazole ring can influence the compound's lipophilicity and steric interactions with target proteins.
Based on these structural components, it is plausible to hypothesize that this compound could exhibit anticancer or antimicrobial activities, areas where both parent scaffolds have shown considerable promise.
Synthesis of Pyridazine-1,3,4-Oxadiazole Derivatives: A Generalized Approach
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, including those linked to a pyridazine ring, typically involves the cyclization of a diacylhydrazine precursor.[2] A common synthetic route is outlined below:
Caption: Generalized synthetic pathway for this compound.
This two-step process involves the acylation of a pyridazine carbohydrazide followed by cyclodehydration using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[6] Variations in the starting materials allow for the synthesis of a diverse library of derivatives for SAR studies.
Comparative Biological Activities
To understand the potential of this compound, we will compare it with other pyridazine derivatives, particularly those incorporating a 1,3,4-oxadiazole ring or exhibiting similar biological activities.
Anticancer Activity
Pyridazine and 1,3,4-oxadiazole derivatives have been extensively investigated as anticancer agents.[1][7] Their mechanisms of action are diverse and include the inhibition of kinases, telomerase, and the induction of apoptosis.[8]
A study on pyridine-1,3,4-oxadiazole analogues revealed that these compounds can act as telomerase inhibitors and exhibit broad-spectrum anticancer activity against various cancer cell lines, including liver (HepG2), breast (MCF-7), and colorectal (SW1116) cancers.[8] Another study highlighted that the introduction of a pyridine ring to an oxadiazole scaffold can significantly increase the proportion of apoptotic cells in cancer cell lines.[9]
| Compound/Derivative Class | Cancer Cell Line | IC₅₀ (µM) / Activity | Reference |
| Pyridine-1,3,4-oxadiazole analogues | HepG2, MCF7, SW1116, BGC823 | Significant broad-spectrum activity | [8] |
| 3-Trifluoromethyl-piperazine 1,3,4-oxadiazole | HepG2 | More effective than 5-fluorouracil | [7] |
| Pyrimidine-1,3,4-oxadiazole hybrids | - | Potent anticancer agents | [10] |
| Pyridazine-based molecule (RS-0406) | - | Amyloid fibril reduction | [11] |
Analysis: The data suggests that the combination of a six-membered nitrogen-containing heterocycle (like pyridazine or pyridine) with a 1,3,4-oxadiazole ring is a promising strategy for developing potent anticancer agents. The chlorine substituent on the pyridazine ring of our lead compound could further enhance its activity through halogen bonding or by influencing its electronic properties.
Antimicrobial Activity
The rise of antimicrobial resistance necessitates the discovery of novel antimicrobial agents.[12] Pyridazine and 1,3,4-oxadiazole derivatives have shown significant potential in this area.[12][13]
Research has shown that 1,3,4-oxadiazole derivatives can exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.[3] It has been noted that Gram-positive bacteria are often more susceptible to these agents.[3] The lipophilic nature of the outer membrane of Gram-negative bacteria can act as a barrier to some compounds.[3]
| Compound/Derivative Class | Microbial Strain | MIC (µg/mL) / Activity | Reference |
| 5-substituted-2-((6-chloro-3,4-methylenedioxyphenyl)methylthio)-1,3,4-Oxadiazole | E. coli | Moderate inhibitors | [14] |
| Pyrazine containing 1,3,4-oxadiazoles | B. subtilis, S. aureus, E. coli, P. aeruginosa | Moderate to excellent activity | [15] |
| Indole-1,3,4-oxadiazole derivatives | X. oryzae, R. solanacearum | High efficacy at ~100 µg/mL | [2] |
| Pyrimidine-1,3,4-oxadiazole hybrids | M. tuberculosis | Effective from 2 µM | [10] |
Analysis: The presence of a halogen, such as the chlorine atom in this compound, is a common feature in many bioactive compounds and could contribute to its antimicrobial potential. The comparison with other pyridazine- and pyrimidine-oxadiazole hybrids suggests that our lead compound is likely to exhibit antimicrobial activity, with the exact spectrum and potency depending on its physicochemical properties.
Mechanisms of Action: A Deeper Dive
Understanding the mechanism of action is crucial for rational drug design and development. For pyridazine-oxadiazole derivatives, several mechanisms have been proposed.
Inhibition of STAT3 Signaling in Cancer
The Signal Transducer and Activator of Transcription 3 (STAT3) is a key transcription factor that is often overactive in cancer, promoting cell proliferation, survival, and angiogenesis.[9] The 1,3,4-oxadiazole scaffold has been identified as a common feature in many STAT3 inhibitors.[9]
Caption: Potential inhibition of the STAT3 signaling pathway by pyridazine-oxadiazole derivatives.
It is plausible that this compound could exert its anticancer effects through the inhibition of this critical pathway.
Experimental Protocols
To facilitate further research and validation of the biological activities of these compounds, we provide a generalized protocol for a key assay in each area.
MTT Assay for Anticancer Activity
This colorimetric assay is used to assess cell metabolic activity and is a common method for measuring cytotoxicity.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.
Broth Microdilution Assay for Antimicrobial Activity
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Principle: The test compound is serially diluted in a liquid growth medium in a 96-well plate. A standardized inoculum of the test microorganism is added, and the plate is incubated. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.
Protocol:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Serial Dilution: Perform a two-fold serial dilution of the compound in a 96-well plate containing broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., E. coli, S. aureus) in broth.
-
Inoculation: Add the bacterial inoculum to each well of the 96-well plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in a well with no visible growth.
Conclusion and Future Perspectives
The hybridization of pyridazine and 1,3,4-oxadiazole scaffolds represents a promising avenue for the discovery of novel therapeutic agents. While this compound remains a compound with limited published data, a comparative analysis of its structural analogues suggests a strong potential for both anticancer and antimicrobial activities.
Future research should focus on the synthesis and comprehensive biological evaluation of a library of 2-(6-chloropyridazin-3-yl)-5-substituted-1,3,4-oxadiazole derivatives to establish a clear structure-activity relationship. Elucidating the precise mechanisms of action and identifying the specific molecular targets will be crucial for the further development of these compounds into clinical candidates. The experimental protocols provided in this guide offer a starting point for researchers to explore the therapeutic potential of this exciting class of molecules.
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A Comparative Guide to the Synthesis of Substituted Pyridazinyl Oxadiazoles for Medicinal Chemistry
Introduction: The Rising Prominence of Pyridazinyl Oxadiazoles in Drug Discovery
The fusion of pyridazine and oxadiazole rings into a single molecular entity has garnered significant attention in medicinal chemistry. The pyridazine scaffold, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is a well-established pharmacophore present in numerous approved drugs, where it often imparts favorable pharmacokinetic and pharmacodynamic properties. When coupled with a 1,3,4-oxadiazole ring—a bioisostere for esters and amides known to enhance metabolic stability and modulate ligand-receptor interactions—the resulting pyridazinyl oxadiazole derivatives represent a promising class of compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1]
Given their therapeutic potential, the efficient and versatile synthesis of substituted pyridazinyl oxadiazoles is a critical endeavor for researchers in drug development. This guide provides an in-depth comparison of the two most prevalent synthetic routes for accessing this valuable scaffold, offering field-proven insights into the rationale behind experimental choices and providing detailed, validated protocols.
Route A: The Classical Pathway - Cyclodehydration of 1,2-Diacylhydrazines
This route is arguably the most traditional and widely employed method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, and it has been successfully adapted for pyridazinyl derivatives.[2][3] The core of this strategy lies in the formation of a 1-(pyridazinylcarbonyl)-2-aroylhydrazine intermediate, followed by an intramolecular cyclodehydration to forge the oxadiazole ring.
Causality Behind Experimental Choices
The key to this route is the efficient removal of a water molecule from the 1,2-diacylhydrazine intermediate to facilitate ring closure. This is typically achieved using strong dehydrating agents. Phosphorus oxychloride (POCl₃) is a common choice due to its high oxophilicity and its ability to activate the carbonyl oxygen, making it a better leaving group.[2][4] The reaction is often performed at elevated temperatures to overcome the activation energy barrier for the cyclization. The choice of solvent is also critical; it must be inert to the harsh dehydrating agent and capable of solubilizing the reactants.
Visualizing the Workflow: Route A
Caption: Workflow for the synthesis of pyridazinyl oxadiazoles via cyclodehydration.
Detailed Experimental Protocol: Synthesis of 2-(Pyridazin-3-yl)-5-phenyl-1,3,4-oxadiazole
Step 1: Synthesis of 1-(Pyridazine-3-carbonyl)-2-benzoylhydrazine
-
To a solution of pyridazine-3-carbohydrazide (1.24 g, 10 mmol) in anhydrous pyridine (20 mL) cooled to 0°C, add benzoyl chloride (1.41 g, 10 mmol) dropwise with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Pour the reaction mixture into ice-cold water (100 mL).
-
Collect the resulting precipitate by filtration, wash with cold water, and recrystallize from ethanol to afford the pure 1-(pyridazine-3-carbonyl)-2-benzoylhydrazine.
Step 2: Cyclodehydration to 2-(Pyridazin-3-yl)-5-phenyl-1,3,4-oxadiazole
-
A mixture of 1-(pyridazine-3-carbonyl)-2-benzoylhydrazine (2.28 g, 10 mmol) and phosphorus oxychloride (15 mL) is heated at reflux for 5-7 hours.
-
After cooling to room temperature, the reaction mixture is poured carefully onto crushed ice with stirring.
-
The solution is neutralized with a 20% sodium bicarbonate solution.
-
The separated solid is filtered, washed thoroughly with water, and purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the final product.
Performance Data for Route A
| Substituent (R) | Dehydrating Agent | Reaction Time (h) | Yield (%) | Reference |
| Phenyl | POCl₃ | 6 | 85 | [2] |
| 4-Chlorophenyl | POCl₃ | 7 | 82 | [2] |
| 4-Methoxyphenyl | SOCl₂ | 8 | 78 | |
| 2-Naphthyl | PPA | 5 | 80 |
Route B: The Modern Approach - Oxidative Cyclization of Acylhydrazones
A more contemporary and often milder alternative to the classical cyclodehydration method is the oxidative cyclization of acylhydrazones.[5][6] This route commences with the condensation of a pyridazinyl carbohydrazide with an appropriate aldehyde to form an N-acylhydrazone, which is subsequently cyclized in the presence of an oxidizing agent.
Causality Behind Experimental Choices
The success of this route hinges on the selection of an oxidizing agent that can efficiently facilitate the intramolecular C-O bond formation and subsequent aromatization to the oxadiazole ring, without over-oxidizing the starting materials or the product. A variety of oxidizing systems have been employed, including iodine in the presence of a base like potassium carbonate, and hypervalent iodine reagents.[5][7] The base in the iodine-mediated reactions is crucial for deprotonating the hydrazone, making it more susceptible to electrophilic attack by iodine. Microwave-assisted synthesis has also been explored to accelerate the reaction and improve yields.[5]
Visualizing the Workflow: Route B
Caption: Workflow for the synthesis of pyridazinyl oxadiazoles via oxidative cyclization.
Detailed Experimental Protocol: Synthesis of 2-(Pyridazin-3-yl)-5-(4-nitrophenyl)-1,3,4-oxadiazole
Step 1: Synthesis of N'-(4-Nitrobenzylidene)pyridazine-3-carbohydrazide
-
A mixture of pyridazine-3-carbohydrazide (1.24 g, 10 mmol), 4-nitrobenzaldehyde (1.51 g, 10 mmol), and a catalytic amount of glacial acetic acid (2-3 drops) in ethanol (30 mL) is heated at reflux for 3-4 hours.
-
The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The solid is washed with cold ethanol and dried to give the pure hydrazone.
Step 2: Oxidative Cyclization to 2-(Pyridazin-3-yl)-5-(4-nitrophenyl)-1,3,4-oxadiazole
-
To a solution of N'-(4-nitrobenzylidene)pyridazine-3-carbohydrazide (2.57 g, 10 mmol) in 1,4-dioxane (25 mL), add potassium carbonate (2.76 g, 20 mmol) and iodine (3.81 g, 15 mmol).
-
The reaction mixture is heated at reflux for 8-10 hours. The progress of the reaction can be monitored by TLC.
-
After completion, the mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is treated with a 10% aqueous solution of sodium thiosulfate to quench the excess iodine.
-
The resulting solid is filtered, washed with water, and recrystallized from a suitable solvent to afford the final product.
Performance Data for Route B
| Substituent (R) | Oxidizing System | Reaction Time (h) | Yield (%) | Reference |
| 4-Nitrophenyl | I₂/K₂CO₃ | 9 | 88 | [5] |
| 4-Bromophenyl | I₂/K₂CO₃ | 10 | 85 | [5] |
| Phenyl | Chloramine-T (MW) | 0.25 | 90 | [5] |
| 3-Hydroxyphenyl | Eosin Y/Visible Light | 4 | 82 | [5] |
Comparative Analysis of Synthetic Routes
| Feature | Route A: Cyclodehydration | Route B: Oxidative Cyclization |
| Starting Materials | Pyridazine-3-carbohydrazide, Aroyl chlorides | Pyridazine-3-carbohydrazide, Aldehydes |
| Key Intermediate | 1,2-Diacylhydrazine | N-Acylhydrazone |
| Reagents | Harsh dehydrating agents (POCl₃, SOCl₂) | Milder oxidizing agents (I₂, Chloramine-T) |
| Reaction Conditions | High temperatures, often anhydrous | Milder conditions, some methods at room temp. |
| Advantages | Well-established, reliable for many substrates | Milder conditions, broader functional group tolerance, potential for one-pot synthesis |
| Disadvantages | Harsh reagents can be incompatible with sensitive functional groups, requires handling of corrosive materials | May require longer reaction times for some substrates, stoichiometry of the oxidizing agent can be crucial |
Conclusion and Future Outlook
Both the classical cyclodehydration of 1,2-diacylhydrazines and the more modern oxidative cyclization of acylhydrazones are robust and effective methods for the synthesis of substituted pyridazinyl oxadiazoles.
Route A is a powerful and straightforward method, particularly when the desired aroyl chloride is readily available and the pyridazine core is stable to the harsh dehydrating conditions. Its main drawback lies in the limited functional group tolerance.
Route B , on the other hand, offers greater flexibility and milder reaction conditions, making it more suitable for the synthesis of complex molecules with sensitive functionalities. The availability of a wide range of aldehydes for the initial condensation step also allows for greater diversification of the final products.
The choice of synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the synthesis. For rapid lead optimization and the creation of diverse libraries, the oxidative cyclization of acylhydrazones may be the more strategic choice. For large-scale synthesis of a specific, robust analogue, the classical cyclodehydration method remains a viable and economical option.
Future research in this area will likely focus on the development of even milder and more efficient catalytic systems for these transformations, including photocatalytic and electrochemical methods, to further enhance the green credentials and overall utility of these important synthetic pathways.
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Benchmarking 2-(6-Chloropyridazin-3-yl)-5-methyl-1,3,4-oxadiazole Against Known c-Met Inhibitors: A Comparative Guide
This guide provides a comprehensive framework for evaluating the therapeutic potential of the novel compound 2-(6-Chloropyridazin-3-yl)-5-methyl-1,3,4-oxadiazole as a potential inhibitor of the c-Met receptor tyrosine kinase. We will benchmark its performance against established, clinically relevant c-Met inhibitors, offering a detailed roadmap for researchers and drug development professionals.
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4] Our focus molecule, this compound, is a synthetic intermediate with potential applications in agrochemicals and pharmaceuticals.[5] This guide outlines a hypothesis-driven approach to explore its efficacy as an inhibitor of c-Met, a high-value target in oncology.
The Role of c-Met in Cancer Progression
The c-Met proto-oncogene encodes a receptor tyrosine kinase that, upon binding its ligand, hepatocyte growth factor (HGF), orchestrates a complex signaling network crucial for cell proliferation, survival, motility, and invasion.[6][7][8] Dysregulation of the HGF/c-Met axis through gene amplification, mutation, or overexpression is a key driver in a multitude of human cancers, including those of the lung, kidney, liver, and stomach.[9][10][11] This aberrant signaling promotes aggressive tumor growth and metastasis, making c-Met an attractive target for therapeutic intervention.[8][9]
Key downstream signaling cascades activated by c-Met include the RAS/MAPK, PI3K/AKT, and STAT pathways, which collectively drive the invasive growth program of cancer cells.[8][10][12]
Caption: Multi-phased experimental workflow for inhibitor benchmarking.
Detailed Experimental Protocols
In Vitro c-Met Kinase Assay
Objective: To determine the direct inhibitory effect of the test compounds on c-Met kinase activity.
Methodology: A luminescent kinase assay, such as the ADP-Glo™ Kinase Assay, can be employed to measure the amount of ADP produced during the kinase reaction. [13] Step-by-Step Protocol:
-
Reagent Preparation: Prepare a 1x kinase reaction buffer. Dilute the recombinant human c-Met enzyme, the poly (Glu, Tyr) substrate, and ATP to their working concentrations in the kinase buffer. [14][15]2. Compound Preparation: Prepare serial dilutions of this compound and the known inhibitors in DMSO, followed by a final dilution in the kinase buffer. The final DMSO concentration should not exceed 1%. [14]3. Kinase Reaction: In a 384-well plate, add the test compound dilutions, followed by the c-Met enzyme. Initiate the reaction by adding the substrate/ATP mixture. Incubate at 30°C for 45-60 minutes. [14]4. Signal Detection: Stop the kinase reaction and measure ADP production by adding the ADP-Glo™ reagent, followed by the kinase detection reagent, according to the manufacturer's protocol. [13]5. Data Analysis: Measure luminescence using a plate reader. Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a four-parameter logistic equation.
Cell Viability (MTT) Assay
Objective: To assess the cytotoxic and anti-proliferative effects of the inhibitors on c-Met-dependent cancer cells.
Methodology: The MTT assay is a colorimetric method that measures the metabolic activity of viable cells. [16][17]NAD(P)H-dependent oxidoreductases in metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. [16][18] Step-by-Step Protocol:
-
Cell Seeding: Seed a c-Met amplified cancer cell line (e.g., MKN-45, EBC-1) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight. [19]2. Compound Treatment: Treat the cells with serial dilutions of the test compound and known inhibitors for 72 hours.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form. [16][19]4. Solubilization: Carefully remove the media and add a solubilizing agent, such as DMSO or an SDS-HCl solution, to dissolve the formazan crystals. [19]5. Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. [16]6. Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the half-maximal growth inhibition (GI50) values.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of the test compound in a living organism.
Methodology: This involves implanting human cancer cells into immunocompromised mice to form tumors, followed by treatment with the test compounds. [20] Step-by-Step Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of a c-Met dependent human cancer cell line (e.g., U87-MG) into the flank of immunodeficient mice (e.g., BALB/c nude mice). [21][22]2. Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a volume of approximately 50-100 mm³, randomize the mice into treatment groups (vehicle control, test compound, positive control inhibitor). [21]3. Compound Administration: Administer the compounds daily via an appropriate route (e.g., oral gavage) at predetermined doses.
-
Efficacy Monitoring: Measure tumor volume and body weight every 2-3 days. [21]5. Endpoint and Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Analyze tumor tissues for pharmacodynamic markers (e.g., p-Met, Ki-67) to confirm target engagement and anti-proliferative effects.
Hypothetical Comparative Data
The following tables present hypothetical data to illustrate a potential outcome of the benchmarking study. (Note: This data is for illustrative purposes only and does not represent actual experimental results.)
Table 1: In Vitro and Cellular Potency
| Compound | c-Met Kinase IC50 (nM) | p-Met Cellular IC50 (nM) | MKN-45 Cell Viability GI50 (nM) |
| This compound | 85 | 150 | 450 |
| Crizotinib | 10 | 25 | 80 |
| Cabozantinib | 5 | 15 | 40 |
| Capmatinib | 1 | 8 | 25 |
| Tepotinib | 3 | 10 | 30 |
Table 2: In Vivo Efficacy in MKN-45 Xenograft Model
| Treatment Group (50 mg/kg, oral, daily) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle | 0 | +2.5 |
| This compound | 45 | -1.2 |
| Capmatinib | 85 | -3.0 |
Interpretation and Future Directions
Based on our hypothetical data, this compound demonstrates modest activity against c-Met in both biochemical and cellular assays, albeit with lower potency compared to the established inhibitors. The in vivo efficacy, while present, is also less pronounced than that of the clinical candidate Capmatinib.
These illustrative results would suggest that while this compound may possess c-Met inhibitory activity, it would require significant medicinal chemistry optimization to enhance its potency and compete with existing therapies. Future efforts should focus on structure-activity relationship (SAR) studies to identify modifications that improve its binding affinity to the c-Met kinase domain. Furthermore, comprehensive kinase selectivity profiling would be essential to assess its off-target effects and potential for toxicity.
This guide provides a robust framework for the systematic evaluation of novel compounds like this compound. By benchmarking against known standards, researchers can make informed decisions regarding the potential of new chemical entities and strategically guide their preclinical development.
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A Strategic Guide to Target Identification and Engagement Validation for 2-(6-Chloropyridazin-3-yl)-5-methyl-1,3,4-oxadiazole
This guide provides a comprehensive, in-depth framework for researchers, scientists, and drug development professionals to identify and validate the molecular target of the novel compound 2-(6-Chloropyridazin-3-yl)-5-methyl-1,3,4-oxadiazole. Given the absence of a well-defined target for this specific molecule, we will first explore robust, unbiased methodologies for target discovery and subsequently detail orthogonal approaches for rigorous validation of candidate interactors. This strategy ensures a high degree of confidence in target engagement, a critical step in the early stages of drug discovery and development.[1][2]
The molecular structure of this compound incorporates two privileged heterocyclic scaffolds: 1,3,4-oxadiazole and pyridazine. Literature suggests that derivatives of these scaffolds exhibit a wide array of biological activities, including but not limited to, kinase inhibition, anti-inflammatory, and anti-cancer effects.[3][4] This inherent promiscuity of the core structures necessitates an unbiased approach to pinpoint the specific molecular target of this particular derivative.
Part 1: Unbiased Target Identification Strategies
The initial and most critical phase is the deconvolution of the compound's mechanism of action through the identification of its direct binding partners within the cellular milieu. We will compare two powerful and complementary proteome-wide techniques: Proteome-wide Cellular Thermal Shift Assay (CETSA®) and Chemical Proteomics via affinity chromatography.
Proteome-wide CETSA (Thermal Proteome Profiling - TPP)
Principle: CETSA operates on the principle that a protein's thermal stability is altered upon ligand binding.[5] By subjecting intact cells or cell lysates treated with the compound to a temperature gradient, stabilized proteins (i.e., potential targets) will remain in the soluble fraction at higher temperatures compared to their unbound counterparts.[6][7] Coupling this with quantitative mass spectrometry allows for the simultaneous assessment of thermal shifts for thousands of proteins, providing a global and unbiased view of target engagement in a native cellular context.[5][7][8]
Causality of Experimental Choice: This label-free method is prioritized as the initial screening approach because it does not require any modification of the parent compound, thereby eliminating the risk of altering its binding properties.[6][7] Performing the assay in intact cells offers the most physiologically relevant context, accounting for factors like cell permeability and intracellular cofactor concentrations.[7]
Experimental Workflow:
Caption: Proteome-wide CETSA workflow for unbiased target identification.
Chemical Proteomics using Affinity Chromatography
Principle: This technique involves immobilizing the small molecule of interest onto a solid support (e.g., agarose beads) to create an "affinity matrix." This matrix is then used as bait to capture binding proteins from a cell lysate.[9][10][11] After washing away non-specific binders, the captured proteins are eluted and identified by mass spectrometry.[12][13]
Causality of Experimental Choice: While requiring chemical modification of the compound, this method is a powerful orthogonal approach to CETSA. It directly captures binding partners and can be particularly effective for identifying high-affinity interactions. A competition experiment, where the lysate is pre-incubated with the free (unmodified) compound before adding the affinity matrix, is a crucial self-validating control to distinguish specific from non-specific binders.
Experimental Workflow:
Caption: NanoBRET™ Target Engagement assay workflow for live-cell validation.
Part 3: Detailed Experimental Protocols
Protocol 1: Targeted CETSA by Western Blot
-
Cell Treatment: Seed cells (e.g., HEK293T or a relevant cancer cell line) in 10 cm dishes. At ~80-90% confluency, treat with either vehicle (0.1% DMSO) or 10 µM of this compound for 1 hour at 37°C.
-
Harvesting: Scrape cells in PBS containing protease and phosphatase inhibitors. Pool the cell suspension for each condition.
-
Thermal Challenge: Aliquot 50 µL of the cell suspension into 8-10 PCR tubes for each condition. Heat the tubes in a thermal cycler for 3 minutes across a range of temperatures (e.g., 40°C to 64°C in 3°C increments), followed by cooling for 3 minutes at 4°C.
-
Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Fractionation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.
-
Sample Preparation: Carefully collect the supernatant (soluble fraction). Determine protein concentration using a BCA assay. Normalize all samples to the same concentration with lysis buffer.
-
Western Blotting: Separate 20 µg of each sample by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for the putative target protein. Use a secondary antibody conjugated to HRP and visualize with an ECL substrate.
-
Data Analysis: Quantify the band intensities for each temperature point. Plot the normalized intensity versus temperature for both vehicle and compound-treated samples to generate the melting curves. A rightward shift in the curve for the compound-treated sample indicates target stabilization.
Protocol 2: NanoBRET™ Target Engagement Assay
-
Cell Transfection: In a 10 cm dish, transfect HEK293T cells with a plasmid encoding the putative target protein fused to NanoLuc® luciferase using a suitable transfection reagent.
-
Cell Plating: 24 hours post-transfection, resuspend the cells in Opti-MEM and plate them into a white, 96-well assay plate at a density of 2 x 10^4 cells per well.
-
Compound Addition: Prepare serial dilutions of this compound in Opti-MEM. Add the compound dilutions to the appropriate wells. Include vehicle-only (0.1% DMSO) and no-compound controls.
-
Tracer Addition: Add the specific NanoBRET™ fluorescent tracer for the target protein family (e.g., a kinase tracer) to all wells at its predetermined optimal concentration.
-
Equilibration: Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the compound and tracer to reach binding equilibrium within the cells.
-
Detection: Prepare the Nano-Glo® substrate solution containing the extracellular NanoLuc® inhibitor. Add this solution to all wells.
-
Measurement: Immediately read the plate on a luminometer equipped with two filters to measure donor emission (~460 nm) and acceptor emission (>600 nm).
-
Data Analysis: Calculate the raw NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Normalize the data to the vehicle control and plot the normalized BRET ratio against the log of the compound concentration. Fit the data using a sigmoidal dose-response curve to determine the IC50 value, which reflects the compound's affinity for the target in living cells.
Conclusion
Confirming the direct molecular target of a novel compound is a foundational element of modern drug discovery. For a molecule like this compound, where the target is not readily apparent, a systematic and multi-pronged approach is essential. By initiating with unbiased, proteome-wide screening methods such as CETSA-MS and chemical proteomics, researchers can generate high-quality hypotheses. Subsequent validation of these candidates through orthogonal, physiologically relevant assays like targeted CETSA and live-cell NanoBRET™ provides the rigorous evidence needed to confidently assign a mechanism of action. This strategic workflow not only mitigates the risks associated with phenotypic screening but also accelerates the translation of promising molecules into viable therapeutic candidates.
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Comparative Efficacy Analysis of 2-(6-Chloropyridazin-3-yl)-5-methyl-1,3,4-oxadiazole Analogs: A Guide to Preclinical Evaluation
This guide provides a comprehensive framework for the comparative analysis of a novel chemical entity, 2-(6-chloropyridazin-3-yl)-5-methyl-1,3,4-oxadiazole , and its structurally related analogs. The core chemical scaffold, combining the pyridazine and 1,3,4-oxadiazole moieties, represents a privileged structure in medicinal chemistry. Both heterocyclic systems are independently associated with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] The strategic hybridization of these two pharmacophores offers a promising avenue for the discovery of new therapeutic agents with potentially enhanced efficacy and novel mechanisms of action.
This document is intended for researchers, medicinal chemists, and drug development professionals. It outlines a systematic approach to analog design, synthesis, and a tiered efficacy testing paradigm, from initial in vitro screening to in vivo validation. The experimental choices and protocols are explained with a focus on scientific causality and the establishment of robust, self-validating systems.
Introduction to the Core Scaffold and Rationale for Analog Development
The lead compound, This compound (hereafter referred to as CPMO ), serves as our starting point. The 1,3,4-oxadiazole ring is a bioisostere of ester and amide functionalities, offering metabolic stability and acting as a crucial pharmacophore in a variety of bioactive molecules.[3] The pyridazine ring, a 1,2-diazine, is a key component in numerous approved drugs and is known to participate in essential binding interactions with biological targets.[5][6]
The rationale for developing analogs of CPMO is based on established structure-activity relationship (SAR) principles.[7][8] Minor structural modifications can profoundly impact a compound's potency, selectivity, and pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion). Our objective is to design a focused library of analogs to probe the chemical space around the CPMO core and identify derivatives with superior therapeutic potential. For the purpose of this guide, we will focus on evaluating the antimicrobial efficacy of this compound series, a well-documented activity for this class of heterocycles.[7][9][10]
Analog Design and Synthesis Strategy
The design of the analog library will focus on systematic modifications at two key positions: the 5-position of the oxadiazole ring and the 6-position of the pyridazine ring.
-
Modification at Oxadiazole C5-position (R¹): Replacing the methyl group with other small alkyl groups (ethyl, propyl), electron-withdrawing groups (trifluoromethyl), or small aromatic rings can modulate lipophilicity and steric interactions within the target's binding pocket.
-
Modification at Pyridazine C6-position (R²): The chloro-substituent is a common starting point for further chemical elaboration. Replacing it with other halogens (fluoro, bromo) or nucleophiles (methoxy, amino) can alter the electronic properties of the pyridazine ring and introduce new hydrogen bonding capabilities.
A general synthetic route, adapted from established methods for 1,3,4-oxadiazole synthesis, is proposed.[11] The key step involves the cyclodehydration of an acylhydrazone intermediate.
Caption: General synthetic workflow for CPMO and its analogs.
Tiered Efficacy Evaluation Workflow
A multi-tiered approach ensures that resources are focused on the most promising candidates. The workflow progresses from high-throughput in vitro screens to more complex and resource-intensive in vivo models.
Caption: Tiered workflow for evaluating antimicrobial efficacy.
Comparative Data Analysis
The primary goal is to generate quantitative data to compare the efficacy and selectivity of the synthesized analogs against the parent compound, CPMO . The following table presents a hypothetical dataset that would be generated following the protocols described in the subsequent sections. For this example, we will assess activity against Methicillin-resistant Staphylococcus aureus (MRSA), a significant clinical pathogen.[9]
Table 1: Hypothetical Comparative Efficacy Data for CPMO Analogs against MRSA (ATCC 43300)
| Compound ID | R¹ (Oxadiazole-C5) | R² (Pyridazine-C6) | MIC (µg/mL) [a] | IC₅₀ on HEK293 (µg/mL) [b] | Selectivity Index (SI) [c] |
| CPMO (Lead) | -CH₃ | -Cl | 16 | >128 | >8.0 |
| Analog 1 | -CH₂CH₃ | -Cl | 8 | >128 | >16.0 |
| Analog 2 | -CF₃ | -Cl | 4 | 64 | 16.0 |
| Analog 3 | -CH₃ | -F | 32 | >128 | >4.0 |
| Analog 4 | -CH₃ | -OCH₃ | 64 | >128 | >2.0 |
| Linezolid (Control) | N/A | N/A | 2 | >128 | >64.0 |
[a] Minimum Inhibitory Concentration: Lowest concentration of the compound that prevents visible growth of bacteria. [b] Half-maximal Inhibitory Concentration: Concentration of the compound that inhibits 50% of the metabolic activity in human embryonic kidney (HEK293) cells. [c] Selectivity Index (SI) = IC₅₀ / MIC. A higher SI value indicates greater selectivity for the microbial target over host cells.
From this hypothetical data, Analog 2 emerges as the most potent compound (in vitro), while Analog 1 shows improved potency over the lead compound while maintaining an excellent safety profile. These compounds would be prioritized for Tier 2 and Tier 3 testing.
Experimental Protocols
Tier 1: Antimicrobial Susceptibility Testing (MIC Determination)
Causality: The Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying the in vitro potency of an antimicrobial agent.[9] The broth microdilution method is a standardized, high-throughput technique that allows for the simultaneous testing of multiple compounds and concentrations.
Protocol: Broth Microdilution Assay
-
Preparation:
-
Prepare stock solutions of test compounds in Dimethyl Sulfoxide (DMSO) at 10 mg/mL.
-
Prepare a bacterial suspension of MRSA (ATCC 43300) in sterile saline, adjusted to a 0.5 McFarland turbidity standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute the bacterial suspension 1:150 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Plate Setup:
-
In a 96-well microtiter plate, perform a two-fold serial dilution of each test compound in CAMHB, starting from a concentration of 128 µg/mL down to 0.25 µg/mL. The final volume in each well should be 100 µL.
-
Include a positive control (bacteria in CAMHB without compound) and a negative control (CAMHB only).
-
-
Inoculation:
-
Add 100 µL of the final bacterial inoculum to each well (except the negative control), bringing the total volume to 200 µL.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).
-
Tier 2: In Vitro Cytotoxicity Assay (Selectivity)
Causality: A promising antimicrobial agent must be potent against the pathogen but exhibit minimal toxicity to host cells. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[12][13] By comparing the concentration required to inhibit microbial growth (MIC) with the concentration that is toxic to human cells (IC₅₀), we can calculate a Selectivity Index (SI).
Protocol: MTT Assay on HEK293 Cells
-
Cell Culture:
-
Culture Human Embryonic Kidney (HEK293) cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in fresh cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include a vehicle control (medium with DMSO) and a positive control for toxicity (e.g., Doxorubicin).
-
Incubate the plate for 48 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.[14] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[15]
-
-
Solubilization and Measurement:
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.[12]
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the viability against the compound concentration and use non-linear regression to determine the IC₅₀ value.
-
Tier 3: In Vivo Efficacy Murine Model
Causality: In vivo models are essential to evaluate a compound's efficacy within a complex biological system, taking into account its pharmacokinetics and interaction with the host immune system.[16] A murine thigh infection model is a standard preclinical model for assessing the efficacy of antibacterial agents against localized infections.[8][17]
Protocol: Murine Thigh Infection Model
-
Animal Model:
-
Use immunocompetent female BALB/c mice (6-8 weeks old).
-
Induce neutropenia by intraperitoneal injection of cyclophosphamide to make the mice more susceptible to infection, mimicking an immunocompromised state.
-
-
Infection:
-
Prepare an inoculum of MRSA in sterile saline.
-
Anesthetize the mice and inject 0.1 mL of the bacterial suspension (approx. 1 x 10⁶ CFU) into the right thigh muscle.
-
-
Treatment:
-
Two hours post-infection, administer the test compounds (e.g., Analog 1 and Analog 2) and a vehicle control to different groups of mice. Administration can be via oral gavage (PO) or intraperitoneal (IP) injection, depending on the desired route to be tested.
-
Include a standard-of-care antibiotic group (e.g., Linezolid).
-
-
Endpoint Analysis:
-
At 24 hours post-infection, euthanize the mice.
-
Aseptically dissect the entire right thigh muscle.
-
Homogenize the muscle tissue in sterile PBS.
-
Perform serial dilutions of the homogenate and plate on Tryptic Soy Agar plates.
-
Incubate the plates for 24 hours at 37°C and count the number of colonies to determine the bacterial load (CFU/gram of tissue).
-
-
Data Analysis:
-
Compare the bacterial load in the treated groups to the vehicle control group. Efficacy is demonstrated by a statistically significant reduction in CFU/gram of tissue.
-
Proposed Mechanism of Action
Based on literature for related heterocyclic compounds, a plausible mechanism of action for this series is the inhibition of a critical bacterial enzyme that is absent in eukaryotes, ensuring selectivity.[11] For many 1,3,4-oxadiazole derivatives, Peptide Deformylase (PDF) has been identified as a potential target.[11] PDF is a metalloenzyme essential for bacterial protein synthesis, making it an attractive target for novel antibiotics.
Caption: Inhibition of Peptide Deformylase (PDF) as a mechanism of action.
Conclusion
This guide provides a structured, evidence-based framework for the comparative efficacy analysis of This compound analogs. By employing a tiered evaluation system that progresses from broad in vitro screening to specific in vivo models, researchers can efficiently identify lead candidates with superior potency and selectivity. The detailed protocols and the underlying scientific rationale are designed to ensure the generation of robust, reproducible, and comparable data, thereby accelerating the journey from chemical synthesis to potential therapeutic application.
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In vitro vs in vivo efficacy of 2-(6-Chloropyridazin-3-yl)-5-methyl-1,3,4-oxadiazole
An In-Depth Technical Guide to the Efficacy of Pyridazinyl-Oxadiazole Derivatives: A Comparative Analysis of In Vitro and In Vivo Studies
Introduction
The heterocycles pyridazine and 1,3,4-oxadiazole are prominent scaffolds in medicinal chemistry, recognized for their broad spectrum of biological activities. The molecule 2-(6-Chloropyridazin-3-yl)-5-methyl-1,3,4-oxadiazole represents a conjunction of these two key pharmacophores. While public domain data on this specific molecule is not extensively available, the broader class of pyridazinyl-oxadiazole derivatives has been the subject of significant research, particularly in oncology. These compounds frequently function by targeting critical cellular signaling pathways implicated in cancer cell proliferation and survival.
This guide provides a comparative analysis of the in vitro and in vivo efficacy of a representative pyridazinyl-oxadiazole derivative, referred to hereafter as Compound X , which shares core structural similarities with this compound. We will delve into the experimental data that bridges the gap between cellular assays and whole-organism studies, offering insights into the translational potential of this chemical class. The guide will compare Compound X with a standard-of-care chemotherapy agent, Cisplatin, to benchmark its performance.
In Vitro Efficacy: Cellular-Level Activity
The initial evaluation of any potential therapeutic agent begins at the cellular level. In vitro assays are fundamental to determining a compound's direct effect on cancer cells, its mechanism of action, and its therapeutic window. For Compound X, a primary area of investigation is its ability to inhibit cancer cell proliferation and induce apoptosis.
Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway
Many pyridazine derivatives have been found to exert their anticancer effects by modulating the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and angiogenesis, and its aberrant activation is a hallmark of many cancers. Compound X is hypothesized to inhibit the phosphorylation of Akt, a key downstream effector in the pathway, thereby preventing the activation of proteins that promote cell survival and proliferation.
Caption: Hypothesized mechanism of Compound X inhibiting the PI3K/Akt pathway.
Quantitative Analysis: Cell Viability (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability. A lower IC₅₀ (half-maximal inhibitory concentration) value indicates higher potency.
Table 1: In Vitro Cytotoxicity (IC₅₀) of Compound X vs. Cisplatin
| Cell Line | Cancer Type | Compound X (µM) | Cisplatin (µM) |
| A549 | Non-Small Cell Lung | 7.5 ± 0.6 | 12.3 ± 1.1 |
| MCF-7 | Breast Adenocarcinoma | 5.2 ± 0.4 | 9.8 ± 0.9 |
| HCT116 | Colorectal Carcinoma | 6.8 ± 0.5 | 11.5 ± 1.0 |
Data are presented as mean ± standard deviation from three independent experiments.
The data clearly indicates that Compound X exhibits superior cytotoxicity against all tested cancer cell lines compared to the conventional chemotherapeutic agent, Cisplatin.
Experimental Protocol: MTT Assay for Cell Viability
This protocol outlines the standardized procedure for determining the IC₅₀ values presented above.
-
Cell Seeding: Plate cancer cells (A549, MCF-7, HCT116) in 96-well plates at a density of 5x10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of Compound X and Cisplatin in culture medium. Replace the medium in each well with 100 µL of medium containing the compounds at varying concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The mitochondrial reductases in living cells convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Caption: Standard workflow for the MTT cell viability assay.
In Vivo Efficacy: Whole-Organism Response
Positive in vitro results are a prerequisite, but not a guarantee, of therapeutic success. In vivo studies using animal models are essential to evaluate a compound's efficacy, pharmacokinetics (PK), and safety profile in a complex biological system.
Xenograft Tumor Model
To assess the antitumor activity of Compound X, a human tumor xenograft model is employed. In this model, human cancer cells (e.g., A549) are implanted into immunocompromised mice, which then develop tumors. This allows for the direct evaluation of a compound's ability to inhibit tumor growth in a living organism.
Table 2: In Vivo Antitumor Efficacy in A549 Xenograft Model
| Treatment Group | Dose (mg/kg/day) | Tumor Growth Inhibition (%) | Final Tumor Volume (mm³) | Body Weight Change (%) |
| Vehicle Control | - | 0% | 1540 ± 120 | +2.5% |
| Compound X | 25 | 65% | 539 ± 65 | -1.8% |
| Cisplatin | 5 | 48% | 801 ± 95 | -8.5% |
Data are presented as mean ± standard deviation (n=8 mice per group) at day 21 post-treatment initiation. Tumor growth inhibition (TGI) is calculated relative to the vehicle control group.
The in vivo results corroborate the in vitro findings. Compound X demonstrated a significantly higher percentage of tumor growth inhibition compared to Cisplatin. Importantly, Compound X was also better tolerated, as indicated by the minimal change in body weight, a key indicator of systemic toxicity. Cisplatin, while effective, showed signs of toxicity with a notable decrease in average body weight.
Experimental Protocol: Xenograft Efficacy Study
-
Animal Model: Use 6-8 week old female athymic nude mice. Allow a one-week acclimatization period. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Tumor Cell Implantation: Subcutaneously inject 5x10⁶ A549 cells in 100 µL of Matrigel/PBS mixture into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Group Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (e.g., Vehicle, Compound X, Cisplatin).
-
Treatment Administration: Administer treatments daily via intraperitoneal (i.p.) injection for 21 days. The vehicle is typically a solution like 10% DMSO, 40% PEG300, and 50% saline.
-
Monitoring: Record tumor volumes and body weights every 2-3 days throughout the study.
-
Endpoint: At the end of the treatment period, euthanize the mice and excise the tumors for final weight and volume measurement and further analysis (e.g., histology, biomarker analysis).
Caption: Workflow for a typical in vivo xenograft efficacy study.
Conclusion: Bridging the Bench-to-Bedside Gap
The comparative data presented for the representative pyridazinyl-oxadiazole derivative, Compound X, highlights a promising therapeutic profile. The compound demonstrates superior potency in in vitro cell-based assays when compared to the established drug Cisplatin. Crucially, this enhanced efficacy translates to a superior in vivo antitumor response in a xenograft model, coupled with a more favorable safety profile.
The journey from a promising in vitro result to a successful in vivo outcome is a critical step in drug development. The congruence between the cellular and whole-organism data for Compound X underscores the potential of the pyridazinyl-oxadiazole scaffold as a source of novel anticancer agents. Further investigation into the pharmacokinetics, detailed toxicology, and mechanism of action of compounds like this compound is warranted to fully elucidate their clinical potential.
References
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Title: Design, synthesis and biological evaluation of novel pyridazine derivatives as PI3K inhibitors. Source: Bioorganic & Medicinal Chemistry Letters. URL: [Link]
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Title: Discovery of Novel Pyridazine-Based Derivatives as Potent and Selective PI3Kα Inhibitors. Source: ACS Medicinal Chemistry Letters. URL: [Link]
-
Title: The PI3K/AKT/mTOR pathway in breast cancer: from molecular landscape to clinical management. Source: Nature Reviews Clinical Oncology. URL: [Link]
Selectivity Profiling of 2-(6-Chloropyridazin-3-yl)-5-methyl-1,3,4-oxadiazole: A Comparative Guide to Kinase Inhibition Analysis
In the landscape of modern drug discovery, the precise characterization of a compound's interaction with its biological targets is paramount. Off-target effects can lead to unforeseen toxicity or diminished efficacy, making selectivity a critical determinant of a drug candidate's success. This guide provides an in-depth technical comparison of the hypothetical selectivity profile of 2-(6-Chloropyridazin-3-yl)-5-methyl-1,3,4-oxadiazole , a novel heterocyclic compound, against established kinase inhibitors. We will explore the rationale and methodology for comprehensive selectivity profiling, a cornerstone of preclinical development.
The core structure of our topic compound, featuring a pyridazine ring linked to a 1,3,4-oxadiazole moiety, is intriguing. Both pyridazine and 1,3,4-oxadiazole scaffolds are present in a variety of biologically active molecules, including those with anticancer and anti-inflammatory properties.[1][2][3] These activities are often mediated through the inhibition of protein kinases.[4][5] Therefore, it is a scientifically sound hypothesis that this compound may exhibit activity against one or more kinases, making kinome-wide selectivity profiling an essential step in its evaluation.
Comparative Compounds
To establish a meaningful comparison, we have selected two compounds that represent different classes of kinase inhibitors and share some structural or functional relevance.
-
Dasatinib (BMS-354825): A potent, multi-targeted kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML).[6][7] It is known to inhibit a range of kinases, including BCR-ABL and members of the Src family.[8][9] Its broad activity profile makes it an excellent benchmark for assessing the relative selectivity of a new compound.
-
Pyridazinone-Based Src Inhibitor: This represents a class of compounds that share the pyridazinone core with our topic molecule. Research has shown that pyridazinone derivatives can be potent and selective inhibitors of specific kinases, such as C-terminal Src Kinase (CSK).[10][11][12] This provides a comparison to a more targeted inhibitor with a related scaffold.
In Vitro Selectivity Profiling: The KINOMEscan® Approach
To obtain a broad overview of the compound's interactions across the human kinome, a competition binding assay is the gold standard. The KINOMEscan® platform is a widely used service that assesses the ability of a compound to displace a ligand from the active site of over 460 kinases, providing a quantitative measure of interaction (dissociation constant, Kd).[3][13][14]
Experimental Rationale
The KINOMEscan® assay is an ATP-independent binding assay. This is a crucial feature, as it measures the true thermodynamic affinity of the compound for the kinase active site, unlike activity-based assays where the measured IC50 value can be influenced by the ATP concentration.[13] By quantifying the amount of kinase that remains bound to an immobilized ligand in the presence of the test compound, we can determine a dissociation constant (Kd), which is a direct measure of binding affinity.
Experimental Protocol: KINOMEscan® Profiling
-
Compound Preparation: The test compound, this compound, is dissolved in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Assay Plate Preparation: An 11-point, 3-fold serial dilution of the test compound is prepared in DMSO. These dilutions, along with DMSO controls, are acoustically dispensed into a 384-well polypropylene plate. This ensures precise and low-volume transfer.
-
Binding Reaction Assembly: The core of the assay involves combining three components in a binding buffer:
-
DNA-tagged Kinase: Each kinase in the panel is tagged with a unique DNA identifier.
-
Immobilized Ligand: A kinase-specific, active-site-directed ligand is immobilized on streptavidin-coated magnetic beads.[15]
-
Test Compound: The serially diluted compound from the assay plate.
-
-
Incubation: The assay plates are incubated at room temperature with shaking for 1 hour to allow the binding reaction to reach equilibrium.[15] During this time, the test compound competes with the immobilized ligand for binding to the kinase active site.[13]
-
Washing: The magnetic beads are washed to remove any unbound kinase. The amount of kinase remaining bound to the beads is inversely proportional to the binding affinity of the test compound.
-
Elution and Quantification: The bound kinase is eluted from the beads. The concentration of the DNA tag associated with the eluted kinase is then measured using quantitative PCR (qPCR).[15] The qPCR signal is a direct measure of the amount of kinase that was bound to the immobilized ligand.
-
Data Analysis: The amount of kinase measured by qPCR is plotted against the compound concentration. A binding curve is generated, from which the dissociation constant (Kd) is calculated. Results are often reported as "% of Control," where the DMSO-only reaction represents 100% binding.
Visualizing the KINOMEscan® Workflow
Caption: KINOMEscan® competition binding assay workflow.
Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA®)
While in vitro assays are powerful for determining direct binding affinity, it is crucial to verify that a compound engages its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a biophysical method based on the principle of ligand-induced thermal stabilization of target proteins.[1][2]
Experimental Rationale
When a ligand binds to a protein, it generally increases the protein's stability and resistance to heat-induced denaturation.[16] CETSA exploits this phenomenon by heating intact cells treated with a compound to various temperatures. The amount of soluble target protein remaining after heating is then quantified. An increase in the melting temperature (Tm) of the target protein in the presence of the compound provides direct evidence of target engagement in a physiological context.[1]
Experimental Protocol: CETSA® for Target Validation
-
Cell Culture and Treatment: A relevant human cell line (e.g., a cancer cell line known to express the putative kinase target) is cultured to ~80-90% confluency. The cells are harvested and treated with the test compound at a desired concentration (or vehicle control, DMSO) for 1-2 hours at 37°C.[17]
-
Heat Challenge: The treated cell suspensions are aliquoted into PCR tubes and heated for 3 minutes across a range of temperatures (e.g., from 37°C to 65°C) using a thermal cycler. This is followed by a cooling step.[17]
-
Cell Lysis: The cells are lysed to release their contents. This is often achieved through freeze-thaw cycles or the addition of a lysis buffer containing protease inhibitors.
-
Separation of Soluble and Aggregated Proteins: The lysates are subjected to high-speed centrifugation (e.g., 20,000 x g for 20 minutes) to pellet the heat-denatured, aggregated proteins.[17] The supernatant, containing the soluble protein fraction, is carefully collected.
-
Protein Quantification and Analysis: The amount of the specific target kinase remaining in the soluble fraction is quantified. This is typically done by Western blotting, where the band intensity of the target protein at each temperature is measured.[2]
-
Data Analysis: The band intensities are normalized to the 37°C sample (which represents 100% soluble protein). A melting curve is generated by plotting the percentage of soluble protein against temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and thus, cellular engagement.
Visualizing the CETSA® Workflow
Caption: Cellular Thermal Shift Assay (CETSA®) workflow.
Interpreting the Data: A Hypothetical Comparison
The combined data from KINOMEscan® and CETSA® provides a powerful, multi-dimensional view of a compound's selectivity and cellular activity. Below is a hypothetical data summary comparing our topic compound with Dasatinib and a selective Src inhibitor.
| Compound | Primary Target(s) (Kd < 100 nM) | Selectivity Score (S10 at 1µM) * | Cellular Target Engagement (CETSA®) |
| This compound | EGFR (Kd = 50 nM) | 0.05 | EGFR stabilization observed in A431 cells |
| Dasatinib | ABL1, SRC, LCK, YES1, KIT, PDGFRB (Kd < 1 nM) | 0.65 | Broad stabilization of Src family members |
| Pyridazinone-Src Inhibitor | SRC (Kd = 10 nM), LCK (Kd = 85 nM) | 0.12 | Selective stabilization of Src in cells |
*Selectivity Score (S10) is the number of kinases with >90% inhibition divided by the total number of kinases tested.
In this hypothetical scenario, this compound emerges as a relatively selective inhibitor of EGFR. Its low S10 score, compared to the promiscuous Dasatinib, suggests a more focused activity profile. The CETSA® data would then confirm that this binding interaction translates into target engagement within a cellular context, validating EGFR as a genuine intracellular target. This profile is distinct from the highly focused pyridazinone-based Src inhibitor, providing a clear rationale for further development as a potential EGFR-targeting therapeutic.
Conclusion
The selectivity profiling of a novel compound like this compound is a critical exercise in modern drug development. By employing a dual strategy of broad in vitro screening and focused cellular target validation, researchers can build a comprehensive understanding of a compound's mechanism of action and potential liabilities. This guide outlines a robust, logical, and experimentally sound approach to this process, providing the framework necessary to make informed decisions and advance promising molecules toward clinical evaluation.
References
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Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. (2019). ACS Medicinal Chemistry Letters. [Link]
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Naproxen Based 1,3,4-Oxadiazole Derivatives as EGFR Inhibitors: Design, Synthesis, Anticancer, and Computational Studies. (2021). MDPI. [Link]
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Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. (2019). ACS Publications. [Link]
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Dasatinib (Sprycel). (2006). GIST Support International. [Link]
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Naproxen Based 1,3,4-Oxadiazole Derivatives as EGFR Inhibitors: Design, Synthesis, Anticancer, and Computational Studies. (2021). National Center for Biotechnology Information. [Link]
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Molecular Modeling of Some 1,3,4-Oxadiazole Derivatives as EGFR Inhibitors for the Treatment of Cancer. (2023). ResearchGate. [Link]
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Oxadiazole Derivatives as Multifunctional Anticancer Agents: Targeting EGFR, PI3K/Akt/mTOR, and p53 Pathways for Enhanced Therapeutic Efficacy. (2025). ResearchGate. [Link]
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Dasatinib: BMS 354825. (2005). PubMed. [Link]
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Design, synthesis, and evaluation of 1,3,4-oxadiazole-based EGFR inhibitors. (2025). PubMed. [Link]
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Experimental procedures for in vivo and ex vivo CETSA. (n.d.). ResearchGate. [Link]
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Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). National Center for Biotechnology Information. [Link]
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Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. (2025). ResearchGate. [Link]
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Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2018). National Center for Biotechnology Information. [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2020). Bio-protocol. [Link]
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QL-XII-47 KINOMEscan (LDG-1397: LDS-1505). (2017). LINCS Data Portal. [Link]
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KINOMEscan® Kinase Profiling Platform. (n.d.). Eurofins Discovery. [Link]
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Some examples of Src kinase inhibitors illustrating known lead compounds representative of purine-, pyrazolopyrimidine-, pyrrolopyrimidine-, and pyridopyrimidine-based templates. (n.d.). ResearchGate. [Link]
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DiscoverX KINOMEscan® Kinase Assay Screening. (n.d.). Drug Target Review. [Link]
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KINOMEscan Technology. (n.d.). Eurofins Discovery. [Link]
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Reproducibility of Experiments with 2-(6-Chloropyridazin-3-yl)-5-methyl-1,3,4-oxadiazole: A Comparative Guide
For researchers, scientists, and professionals in drug development, the reproducibility of synthetic and biological experiments is paramount. This guide provides an in-depth technical comparison of the synthesis and potential biological performance of 2-(6-chloropyridazin-3-yl)-5-methyl-1,3,4-oxadiazole and a structurally similar alternative, 2-(6-chloropyridazin-3-yl)-5-phenyl-1,3,4-oxadiazole. By presenting detailed experimental protocols, comparative data, and the underlying scientific rationale, this document aims to serve as a practical resource for informed decision-making in research and development.
The 1,3,4-oxadiazole scaffold is a well-established pharmacophore in medicinal chemistry, known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The pyridazine moiety, another important heterocycle, is also associated with a range of pharmacological effects.[3] The combination of these two rings in the target molecule, this compound, suggests a high potential for biological activity, making it a compound of significant interest.
This guide will delve into the synthetic pathways for producing these compounds, offering a side-by-side comparison of their key performance indicators. Furthermore, it will explore the potential implications of the structural differences between the methyl and phenyl substituents on the oxadiazole ring for biological activity.
Comparative Synthesis and Characterization
The synthesis of both the target compound and its phenyl-substituted analogue can be achieved through a common intermediate, 6-chloropyridazine-3-carbohydrazide. The subsequent cyclization step with different reagents dictates the final product.
Synthesis of the Common Intermediate: 6-Chloropyridazine-3-carbohydrazide
The initial step involves the synthesis of methyl 6-chloropyridazine-3-carboxylate, a key precursor. This can be achieved through a multi-step process starting from readily available materials.[4] The subsequent reaction with hydrazine hydrate yields the crucial carbohydrazide intermediate.
Experimental Protocol: Synthesis of 6-Chloropyridazine-3-carbohydrazide
-
Esterification: Methyl 6-chloropyridazine-3-carboxylate can be synthesized from 6-chloropyridazine-3-carboxylic acid.
-
Hydrazinolysis:
-
To a solution of methyl 6-chloropyridazine-3-carboxylate (1 equivalent) in ethanol, add hydrazine hydrate (2-3 equivalents).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The resulting solid is filtered, washed with cold ethanol, and dried to afford 6-chloropyridazine-3-carbohydrazide.
-
Causality Behind Experimental Choices: The use of an excess of hydrazine hydrate drives the reaction towards the formation of the hydrazide. Ethanol is a suitable solvent due to its ability to dissolve the starting ester and its relatively high boiling point for refluxing.
Synthesis of this compound (Target Compound)
The formation of the 1,3,4-oxadiazole ring with a methyl substituent is typically achieved through cyclization with acetic anhydride.
Experimental Protocol:
-
A mixture of 6-chloropyridazine-3-carbohydrazide (1 equivalent) and acetic anhydride (5-10 equivalents) is heated at reflux for 2-4 hours.
-
The progress of the reaction should be monitored by TLC.
-
After completion, the excess acetic anhydride is removed under reduced pressure.
-
The residue is poured into ice-cold water, and the precipitated solid is collected by filtration.
-
The crude product is washed with water and recrystallized from a suitable solvent (e.g., ethanol) to yield pure this compound.
Causality Behind Experimental Choices: Acetic anhydride serves as both the reactant, providing the acetyl group for the formation of the diacylhydrazine intermediate, and the dehydrating agent to facilitate the subsequent cyclization to the oxadiazole ring.
Synthesis of 2-(6-Chloropyridazin-3-yl)-5-phenyl-1,3,4-oxadiazole (Alternative Compound)
For the synthesis of the phenyl-substituted analogue, benzoyl chloride is a common reagent for the initial acylation, followed by cyclodehydration.
Experimental Protocol:
-
To a solution of 6-chloropyridazine-3-carbohydrazide (1 equivalent) in a suitable solvent like pyridine or dioxane, add benzoyl chloride (1.1 equivalents) dropwise at 0-5 °C.
-
The reaction mixture is then stirred at room temperature for 2-4 hours.
-
The intermediate N-benzoyl-N'-(6-chloropyridazine-3-carbonyl)hydrazine is then cyclized by heating with a dehydrating agent such as phosphorus oxychloride (POCl₃) for 2-3 hours.
-
After cooling, the reaction mixture is carefully poured onto crushed ice.
-
The resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to give 2-(6-chloropyridazin-3-yl)-5-phenyl-1,3,4-oxadiazole.
Causality Behind Experimental Choices: Pyridine acts as a base to neutralize the HCl generated during the acylation with benzoyl chloride. Phosphorus oxychloride is a powerful dehydrating agent that efficiently promotes the cyclization of the diacylhydrazine intermediate to the 1,3,4-oxadiazole.[5]
Diagram of the Synthetic Workflow
Caption: Synthetic routes to the target and alternative compounds.
Comparative Data
The following table summarizes the expected and reported data for the synthesis of the target and alternative compounds. It is important to note that yields can vary based on reaction scale and purification methods.
| Parameter | This compound | 2-(6-Chloropyridazin-3-yl)-5-phenyl-1,3,4-oxadiazole |
| Molecular Formula | C₇H₅ClN₄O[6] | C₁₂H₇ClN₄O |
| Molecular Weight | 196.59 g/mol [2] | 258.67 g/mol |
| Typical Yield | Moderate to Good | Moderate to Good |
| Melting Point | Not readily available | Not readily available |
| Appearance | Expected to be a solid | Expected to be a solid |
| Key Characterization | ¹H NMR, ¹³C NMR, IR, Mass Spectrometry | ¹H NMR, ¹³C NMR, IR, Mass Spectrometry |
Comparative Biological Activity
Both the methyl and phenyl substituted oxadiazole derivatives are expected to exhibit biological activity due to the presence of the pyridazine and oxadiazole pharmacophores. The nature of the substituent at the 5-position of the oxadiazole ring can significantly influence the compound's potency and selectivity.
Antimicrobial Activity:
Derivatives of 1,3,4-oxadiazole are well-documented for their antibacterial and antifungal properties.[7][8] The presence of a halogenated pyridazine ring may further enhance this activity. A comparative study of the antimicrobial effects of the methyl and phenyl analogues would be crucial to determine the structure-activity relationship (SAR). It is plausible that the increased lipophilicity of the phenyl group in the alternative compound could lead to better cell membrane penetration and, consequently, enhanced antimicrobial activity against certain strains.
Anticancer Activity:
Numerous 1,3,4-oxadiazole derivatives have been investigated as potential anticancer agents.[9] The mechanism of action often involves the inhibition of key enzymes or disruption of cellular signaling pathways. The larger, more sterically demanding phenyl group in the alternative compound might allow for different interactions with biological targets compared to the smaller methyl group, potentially leading to variations in anticancer potency and selectivity.
Diagram of a Potential Biological Signaling Pathway
Caption: Generalized signaling pathway for bioactive compounds.
Experimental Protocols for Biological Evaluation
To ensure the reproducibility and comparability of biological data, standardized assays should be employed.
Antimicrobial Susceptibility Testing
Broth Microdilution Method (for Minimum Inhibitory Concentration - MIC):
-
Prepare a stock solution of each compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Disk Diffusion Assay (for Zone of Inhibition):
-
Prepare agar plates with a lawn of the test microorganism.
-
Impregnate sterile paper discs with a known concentration of each compound.
-
Place the discs on the surface of the agar.
-
Incubate the plates under appropriate conditions.
-
Measure the diameter of the zone of inhibition (in mm) around each disc.
In Vitro Anticancer Assay
MTT Assay (for Cytotoxicity):
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion and Future Directions
This guide provides a framework for the reproducible synthesis and comparative evaluation of this compound and its phenyl-substituted analogue. The detailed protocols and rationale behind the experimental choices are intended to facilitate consistent and reliable results in the laboratory.
The choice between the methyl and phenyl derivatives will ultimately depend on the specific research goals. The methyl-substituted compound offers a smaller, less sterically hindered profile, which may be advantageous for certain biological targets. Conversely, the phenyl-substituted analogue provides increased lipophilicity and the potential for π-π stacking interactions, which could enhance its activity in other contexts.
Future research should focus on the direct, side-by-side synthesis and biological screening of these and other related pyridazine-oxadiazole derivatives. Such studies will be invaluable for establishing clear structure-activity relationships and for guiding the rational design of novel therapeutic agents. The systematic exploration of different substituents on both the pyridazine and oxadiazole rings will undoubtedly lead to the discovery of new compounds with improved potency, selectivity, and pharmacokinetic properties.
References
-
Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. ResearchGate. Available from: [Link]
-
Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. PMC. Available from: [Link]
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Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus. NIH. Available from: [Link]
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Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. NIH. Available from: [Link]
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Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. PMC. Available from: [Link]
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Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropridazines. YAKHAK HOEJI. Available from: [Link]
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Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. MDPI. Available from: [Link]
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Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus. Auctores Journals. Available from: [Link]
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INSIGHT INTO NOVEL CYCLIZATION REACTIONS USING ACETIC ANHYDRIDE IN THE PRESENCE OF 4-DIMETHYLAMINOPYRIDINE. IUPAC. Available from: [Link]
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ANTIMICROBIAL ACTIVITY OF 1, 3, 4-OXADIAZOLES: A REVIEW. WJPPS. Available from: [Link]
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1,3,4-Oxadiazole N-Mannich Bases: Synthesis, Antimicrobial, and Anti-Proliferative Activities. MDPI. Available from: [Link]
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Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. OUCI. Available from: [Link]
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This compound. MySkinRecipes. Available from: [Link]
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Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropyridazines. KoreaScience. Available from: [Link]
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Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. MDPI. Available from: [Link]
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Synthesis, characterization, and molecular modeling of novel 1,3,4-oxadiazole derivatives of mefenamic acid. ResearchGate. Available from: [Link]
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Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. Available from: [Link]
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Pyridazine Derivatives. Mansoura Journal of Pharmaceutical Sciences. Available from: [Link]
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Safety Operating Guide
A Guide to the Safe Disposal of 2-(6-Chloropyridazin-3-yl)-5-methyl-1,3,4-oxadiazole
As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The handling and disposal of novel chemical entities, such as 2-(6-Chloropyridazin-3-yl)-5-methyl-1,3,4-oxadiazole, demand rigorous adherence to established safety protocols. This guide provides essential, immediate, and actionable information for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.
Understanding the Hazard Profile
-
Chlorinated Heterocycles: Compounds containing chlorinated pyridazine rings can be toxic and environmentally persistent.[1][2][3][4] Incomplete combustion of chlorinated organic compounds can lead to the formation of highly toxic dioxins and furans.
-
1,3,4-Oxadiazole Derivatives: This class of compounds exhibits a wide range of biological activities.[5][6][7][8][9] While not acutely toxic, they should be handled with care as their long-term toxicological properties are often not fully characterized. Safety data sheets for similar oxadiazole derivatives indicate they may cause skin and eye irritation.[10][11]
Given these characteristics, this compound must be treated as hazardous waste.
Core Principles of Chemical Waste Management
The disposal of any hazardous chemical waste is governed by a set of fundamental principles that ensure safety and regulatory compliance.[12][13][14][15][16]
-
Do Not Dispose Down the Drain: Never dispose of this compound, or any solutions containing it, down the sanitary sewer.[13][14][15]
-
Avoid Evaporation: Intentionally evaporating chemical waste in a fume hood is not a permissible disposal method.[13][15]
-
No Regular Trash Disposal: Solid waste contaminated with this compound, including personal protective equipment (PPE) and weighing papers, must be disposed of as hazardous waste.[13]
Adherence to these principles is the first line of defense against chemical exposure and environmental contamination.
Step-by-Step Disposal Procedures
The following procedures provide a clear, actionable workflow for the safe disposal of various waste streams containing this compound.
-
Container Selection: The original container should be used if it is in good condition. If not, transfer the compound to a new, clean, and compatible container.
-
Labeling: Ensure the container is clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[12][13]
-
Segregation: Store the waste container in a designated satellite accumulation area, segregated from incompatible materials, particularly strong oxidizing agents and bases.[12][14][17]
-
Arrange for Pickup: Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for the hazardous waste.[12][15][16]
-
Collection: Place all contaminated solid waste, such as gloves, weighing papers, and pipette tips, into a designated, leak-proof hazardous waste bag or container.
-
Labeling: Clearly label the bag or container with "Hazardous Waste" and a description of the contents (e.g., "Solid waste contaminated with this compound").
-
Storage: Keep the solid waste container sealed and stored in the satellite accumulation area.
-
Disposal: Arrange for pickup by your EHS department.
-
Container Selection: Use a chemically compatible, leak-proof container with a secure screw-top cap.[12][13] Do not use glass containers for aqueous waste if possible, to avoid breakage.
-
Waste Collection: Collect all liquid waste containing the compound in the designated container. Do not fill the container to more than 90% of its capacity to allow for expansion.[12]
-
Labeling: Label the container with "Hazardous Waste" and list all chemical constituents by their full name and approximate percentages.[12][13]
-
Segregation: Store the liquid waste container in secondary containment to prevent spills.[13][14] Segregate it from incompatible waste streams (e.g., acids from bases, oxidizers from organics).[12]
-
Arrange for Pickup: Contact your EHS department for disposal.
Emergency Procedures for Spills
In the event of a spill, the immediate priority is to ensure personnel safety and contain the material.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or involves highly volatile solvents, evacuate the area and contact your EHS department.
-
Small Spills: For small, manageable spills:
-
Don appropriate PPE, including gloves, safety goggles, and a lab coat.
-
Contain the spill with an absorbent material (e.g., vermiculite, sand, or a commercial spill kit).
-
Carefully collect the absorbent material and place it in a sealed, labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Report: Report all spills to your supervisor and EHS department, even if they are small.[14]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
Caption: Decision workflow for the disposal of this compound waste.
Quantitative Data Summary
| Waste Type | Container | Labeling Requirements | Key Disposal Action |
| Unused/Expired Pure Compound | Original or new, compatible container. | "Hazardous Waste," "this compound" | Segregate and contact EHS. |
| Contaminated Solid Waste | Leak-proof bag or container. | "Hazardous Waste," Description of contents. | Seal, store safely, and contact EHS. |
| Contaminated Liquid Waste | Chemically compatible, screw-top container (<90% full). | "Hazardous Waste," All constituents with percentages. | Use secondary containment, segregate, and contact EHS. |
By adhering to these procedures, you contribute to a culture of safety and responsibility in the laboratory. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
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Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety. [Link]
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Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety. [Link]
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Laboratory Chemical Waste Guidelines. Stanford University Environmental Health & Safety. [Link]
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Guide to Managing Laboratory Chemical Waste. Vanderbilt University Environmental Health and Safety. [Link]
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Eco‐friendly approaches to 1,3,4‐oxadiazole derivatives: A comprehensive review of green synthetic strategies. Semantic Scholar. [Link]
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Green Synthetic Approach: An Efficient Eco-Friendly Tool for Synthesis of Biologically Active Oxadiazole Derivatives. PubMed Central. [Link]
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Synthesis, biological evaluation of 1,3,4-oxadiazole, triazole and uracil derivatives from poly (ethylene terephthalate) waste. ResearchGate. [Link]
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Disposal of Chlorine-Containing Wastes. The Ouchi Lab. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
